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  • Product: N-(2-Ethyl-6-methylphenyl)-L-alanine
  • CAS: 82508-03-0

Core Science & Biosynthesis

Foundational

N-(2-Ethyl-6-methylphenyl)-L-alanine: Chemical Structure, Properties, and Application in Enantioselective Agrochemical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The drive toward enantiopure agrochemicals has res...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The drive toward enantiopure agrochemicals has reshaped modern synthetic chemistry, reducing environmental loads while maximizing biological efficacy. N-(2-Ethyl-6-methylphenyl)-L-alanine (and its ester derivatives) stands as a critical chiral building block in this domain[1]. Primarily recognized as a highly valuable precursor in the "chiral pool" synthesis of S-metolachlor —one of the world's most widely utilized pre-emergent herbicides—this compound provides a stereospecific scaffold that dictates the ultimate biological activity of the final molecule [2].

While modern industrial-scale production of S-metolachlor often employs the Blaser Ir-Xyliphos asymmetric hydrogenation pathway [3], the L-alanine resolution route remains an essential, highly reliable methodology for synthesizing ultra-pure analytical standards, conducting structure-activity relationship (SAR) studies, and developing novel chloroacetamide derivatives. This whitepaper provides an in-depth technical analysis of the structure, physicochemical properties, and synthetic utility of N-(2-Ethyl-6-methylphenyl)-L-alanine.

Chemical Structure & Physicochemical Properties

N-(2-Ethyl-6-methylphenyl)-L-alanine is an aniline derivative where the nitrogen atom is alkylated with an L-alanine moiety. The core structural feature is the sterically hindered 2-ethyl-6-methylphenyl group, which restricts rotation around the C(aryl)-N bond. This steric bulk is critical for the biological target binding of its downstream derivatives. The stereocenter resides on the alpha-carbon of the alanine chain, possessing the (S)-configuration (L-isomer), which directly maps to the active (1'S) stereocenter of S-metolachlor.

Quantitative Data Summary

The following table summarizes the physicochemical properties of the free acid and its widely utilized methyl ester derivative, which is often preferred for organic synthesis due to its enhanced solubility in aprotic solvents [1].

PropertyN-(2-Ethyl-6-methylphenyl)-L-alanineN-(2-Ethyl-6-methylphenyl)alanine Methyl Ester
CAS Number 82508-03-657836-79-0
Molecular Formula C₁₂H₁₇NO₂C₁₃H₁₉NO₂
Molecular Weight 207.27 g/mol 221.30 g/mol
Stereochemistry (S)-configuration (L-isomer)(S)-configuration (L-isomer)
SMILES CCc1cccc(C)c1NC(=O)OCCc1cccc(C)c1NC(=O)OC
InChIKey Not standardizedLRBSXVUHGCCJDT-UHFFFAOYSA-N
Physical State White to off-white crystalline powderNeat liquid / Pale yellow oil
Primary Application Chiral resolution standardPrecursor for ester reduction workflows

Synthesis and Enantiomeric Resolution

To utilize this compound as a chiral synthon, one must either synthesize it via asymmetric means or resolve the racemic mixture. The classical and most robust laboratory method involves the reaction of 2-ethyl-6-methylaniline (MEA) with a 2-halopropionic acid derivative, followed by diastereomeric salt resolution [2].

Causality in Experimental Design

Why use R(+)-1-phenylethylamine for resolution? The steric bulk and rigid chirality of R(+)-1-phenylethylamine perfectly complement the L-alanine derivative. This specific pairing creates a profound solubility differential between the resulting diastereomeric salts in ethereal solvents, enabling the isolation of the (S)-enantiomer with an enantiomeric excess (ee) exceeding 98% via simple fractional crystallization.

Protocol 1: Diastereomeric Resolution Workflow

Objective: Isolate S(-)-N-(2-ethyl-6-methylphenyl)alanine from the racemate.

  • Salt Formation: Dissolve 1.0 equivalent of racemic N-(2-ethyl-6-methylphenyl)alanine in diisopropyl ether under continuous stirring at 40 °C.

  • Chiral Pairing: Slowly add 1.0 equivalent of the optically active base, R(+)-1-phenylethylamine , dropwise to the solution.

  • Crystallization: Heat the mixture to reflux for 30 minutes to ensure complete salt formation, then slowly cool to 0–5 °C at a rate of 10 °C/hour. The controlled cooling rate is critical to prevent the co-precipitation of the (R)-diastereomer.

  • Isolation: Filter the precipitated diastereomeric salt under vacuum and wash with cold diisopropyl ether.

  • Cleavage: Suspend the isolated salt in a biphasic mixture of ethyl acetate and 1M HCl (aqueous). Stir vigorously for 30 minutes. The acid cleaves the salt, driving the free S(-)-N-(2-ethyl-6-methylphenyl)alanine into the organic phase.

  • Recovery: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure product.

Application Profile: Synthesis of S-Metolachlor

The primary industrial and research application of N-(2-Ethyl-6-methylphenyl)-L-alanine is its conversion into S-metolachlor. This requires a three-step transformation: reduction of the carboxylate, N-acylation, and O-alkylation [2].

Protocol 2: Conversion to S-Metolachlor
  • Reduction to Amino Alcohol: Suspend the S(-)-N-(2-ethyl-6-methylphenyl)alanine in anhydrous THF. At 0 °C, slowly add a reducing agent (e.g., Borane-THF complex or LiAlH₄). Causality: The carboxylic acid must be reduced to an alcohol because it cannot be directly etherified to the methoxy group required for metolachlor. Quench carefully with methanol and isolate 1'S(-)-N-(1'-methyl-2'-hydroxyethyl)-2-ethyl-6-methylaniline .

  • Chloroacetylation: Dissolve the resulting amino alcohol in toluene. Add an acid binder (e.g., aqueous NaOH or triethylamine). Dropwise, add chloroacetyl chloride at room temperature. Stir at 80 °C for 2 hours. This step installs the critical chloroacetamide pharmacophore.

  • Etherification: Isolate the N-chloroacetylated intermediate and dissolve it in methanol. Add a strong acid catalyst (e.g., p-toluenesulfonic acid or H₂SO₄) to etherify the free hydroxyl group, yielding the final product: S-Metolachlor .

Synthesis A N-(2-Ethyl-6-methylphenyl) -L-alanine (Chiral Pool) B Reduction (BH3-THF or LiAlH4) A->B C 1'S(-)-Amino Alcohol Intermediate B->C D Chloroacetylation (ClCH2COCl + Base) C->D E N-Chloroacetyl Intermediate D->E F Etherification (MeOH / H+) E->F G S-Metolachlor (Active Herbicide) F->G

Caption: Step-by-step synthetic workflow from N-(2-Ethyl-6-methylphenyl)-L-alanine to S-Metolachlor.

Biological Mechanism of Action: Why the L-Isomer?

The stereochemistry inherited from L-alanine is not merely a synthetic curiosity; it is the fundamental driver of the molecule's herbicidal efficacy. S-metolachlor acts as a potent inhibitor of Very-Long-Chain Fatty Acid (VLCFA) elongases [3].

The (1'S) stereocenter (derived directly from the alpha-carbon of L-alanine) allows the chloroacetamide molecule to perfectly dock into the active site of the VLCFA elongase complex in target grass weeds. The (R)-enantiomer is sterically hindered from entering this binding pocket, rendering it largely inactive. By utilizing the L-alanine derivative, chemists ensure that 100% of the synthesized material is biologically active, reducing the required application rate by ~40% compared to the racemic mixture, thereby minimizing environmental toxicity.

Mechanism A S-Metolachlor (Inherits (S)-stereocenter from L-Alanine) B VLCFA Elongase Complex (Target Plant Enzyme) A->B Stereospecific Binding C Inhibition of Very-Long-Chain Fatty Acid Synthesis B->C Catalytic Arrest D Disruption of Cell Membrane and Cuticle Formation C->D Cellular Level E Weed Seedling Death (Pre-emergent Control) D->E Organism Level

Caption: Mechanism of action illustrating how the (S)-stereocenter enables VLCFA elongase inhibition.

Analytical Validation Protocol

To ensure the integrity of the chiral pool synthesis, the enantiomeric purity of N-(2-Ethyl-6-methylphenyl)-L-alanine must be validated prior to downstream reactions.

Chiral HPLC Validation:

  • Column: Daicel Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1 v/v/v). Causality: The addition of 0.1% TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp resolution between the (R) and (S) enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

  • Acceptance Criteria: The (S)-enantiomer peak must demonstrate an area normalization of ≥ 98.0% relative to the (R)-enantiomer.

References

  • Moser, H., et al. "N-(1'-methyl-2'-methoxyethyl)-n-chloroacetyl-2-ethyl-6-methyl aniline as a herbicide." European Patent Office, EP0077755A1, 1983.
  • Blaser, H.-U. "The Chiral Switch of (S)‐Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis." Advanced Synthesis & Catalysis, vol. 344, no. 1, 2002, pp. 17-31. URL:[Link]

Exploratory

Synthesis Pathways of N-(2-Ethyl-6-methylphenyl)-L-alanine: A Technical Guide

Executive Summary From an application science perspective, the synthesis of N-(2-Ethyl-6-methylphenyl)-L-alanine (and its ester derivatives) is not merely an exercise in bond formation, but a masterclass in stereocontrol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary From an application science perspective, the synthesis of N-(2-Ethyl-6-methylphenyl)-L-alanine (and its ester derivatives) is not merely an exercise in bond formation, but a masterclass in stereocontrol and process economics. This high-value chiral intermediate is the stereogenic foundation for S-metolachlor, a highly effective pre-emergence selective herbicide[1]. The L-alanine derivative corresponds to the (S)-enantiomer, which exhibits significantly higher biological activity than its (R)-counterpart[1]. This whitepaper dissects the two primary, industrially relevant synthetic pathways for this intermediate: the chiral pool nucleophilic substitution (SN2) route and the chemoenzymatic kinetic resolution route.

Mechanistic Pathways & Causal Analysis
1.1. Pathway A: Chiral Pool Nucleophilic Substitution (SN2)

The chiral pool approach leverages naturally occurring stereocenters to dictate the final molecule's chirality. In this pathway, (R)-alkyl lactate (derived from D-lactic acid) is utilized as the starting material[2].

  • Causality & Mechanism: The hydroxyl group of the (R)-lactate is first activated via mesylation (using methanesulfonyl chloride) to form a superior leaving group[2]. The subsequent step is a bimolecular nucleophilic substitution (SN2) by 2-methyl-6-ethylaniline (MEA). Because SN2 reactions proceed via a backside attack, the stereocenter undergoes complete Walden inversion. Consequently, the (R)-configuration of the lactate is inverted to the (S)-configuration of the resulting2[2]. This mechanism inherently guarantees high enantiomeric excess (ee) without the need for complex chiral catalysts.

1.2. Pathway B: Chemoenzymatic Kinetic Resolution

For operations where racemic starting materials are more economically viable, biocatalysis offers a highly selective alternative that avoids the heavy metal waste of traditional asymmetric hydrogenation[1].

  • Causality & Mechanism: Racemic N-(2-ethyl-6-methylphenyl)alanine ester is subjected to hydrolysis using Candida antarctica Lipase B (CAL-B). The active site of CAL-B features a stereospecific hydrophobic pocket that preferentially binds the (S)-enantiomer. Under optimal biphasic conditions, the enzyme hydrolyzes the (S)-ester into the corresponding (S)-acid with an 3[3]. The unreacted (R)-ester remains in the organic phase, allowing for easy separation via simple acid-base extraction, and can subsequently be racemized and recycled[3].

Synthesis RLactate (R)-Alkyl Lactate Mesylate (R)-2-(Mesyloxy)propionate RLactate->Mesylate MsCl, Base SN2 SN2 Inversion with MEA Mesylate->SN2 2-Methyl-6-ethylaniline Target (S)-N-(2-Ethyl-6-methylphenyl)alanine (Target Intermediate) SN2->Target Stereoinversion Racemic Racemic MEA-Alanine Ester Lipase CAL-B Hydrolysis Racemic->Lipase Aqueous/Ether Lipase->Target Kinetic Resolution

Figure 1: Dual synthetic pathways for N-(2-Ethyl-6-methylphenyl)-L-alanine.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints ensure the reliability of the output.

Protocol 1: Synthesis via (R)-Methyl Lactate (SN2 Route) [2]

  • Activation: Dissolve 1.0 equivalent of (R)-methyl lactate and 1.1 equivalents of triethylamine (acid-binding agent) in anhydrous tetrahydrofuran (THF).

  • Mesylation: Cool the reactor to between -10°C and -5°C. Dropwise add 1.1 equivalents of methanesulfonyl chloride. Causality Check: Strict temperature control prevents the exothermic degradation of the mesylate.

  • Purification: Following complete reaction, perform vacuum distillation to isolate (R)-2-(mesyloxy)propionate.

  • SN2 Substitution: Mix the isolated mesylate, 2-methyl-6-ethylaniline (MEA), and pyridine in a 1:1.05:1.05 molar ratio in THF. Heat under reflux.

  • Validation Check: Monitor the reaction via HPLC. The use of pyridine (a weak base) minimizes the E2 elimination byproduct (acrylate), ensuring the yield of the stereoinverted (S)-N-(2-ethyl-6-methylphenyl)alanine ester remains high.

Protocol 2: Lipase-Catalyzed Kinetic Resolution [3]

  • Substrate Preparation: Dissolve racemic N-(2-ethyl-6-methylphenyl)alanine ester in a diethyl ether-water biphasic system (15% v/v water).

  • Biocatalysis: Introduce immobilized CAL-B enzyme. Maintain the reaction at 30°C with moderate agitation. Causality Check: The 15% v/v ether-water system is critical; it enhances enantioselectivity 9.7-fold compared to pure aqueous buffers (E = 12.1) by modulating the thermodynamic activity of water and stabilizing the enzyme's open conformation[3].

  • Termination & Extraction: Halt the reaction at exactly 48-50% conversion. Adjust the aqueous phase to pH 9 to partition the unreacted (R)-ester into the organic phase.

  • Acidification: Acidify the aqueous phase to pH 3 and extract with ethyl acetate to isolate the pure (S)-N-(2-ethyl-6-methylphenyl)alanine (ee > 98%).

Quantitative Data & Yield Comparison

The selection between Pathway A and B depends on raw material availability and scale-up economics. Table 1 summarizes the performance metrics of both routes based on optimized industrial parameters.

MetricPathway A: Chiral Pool (SN2)Pathway B: CAL-B Resolution
Starting Material (R)-Methyl LactateRacemic MEA-Alanine Ester
Enantiomeric Excess (ee) > 98%> 98% (for the (S)-acid)
Theoretical Max Yield 100%50% (100% with racemization)
Key Reagents MsCl, Pyridine, MEACAL-B, Diethyl Ether/Water
Primary Challenge E2 elimination side-reactionsEnzyme cost, recycling (R)-ester
Scalability Profile High (Continuous flow suitable)Moderate (Batch biocatalysis)

Table 1: Comparative analysis of synthesis pathways for the L-alanine intermediate.

Downstream Application: Conversion to S-Metolachlor

The ultimate utility of N-(2-Ethyl-6-methylphenyl)-L-alanine lies in its conversion to S-metolachlor. This is achieved through a robust three-step derivatization process:

  • Reduction: The (S)-alanine ester is reduced to the corresponding (S)-amino alcohol using sodium borohydride (NaBH4) in the presence of Lewis acids (like LiCl or AlCl3) in dehydrated alcohol at 0-25°C[2].

  • Acylation: The resulting amino alcohol undergoes N-acylation with chloroacetyl chloride to form a chloroacetamide intermediate[4].

  • Methylation: Finally, O-methylation of the hydroxyl group yields the target herbicide, 4[4].

Downstream Target (S)-MEA-Alanine Ester Reduction Reduction (NaBH4) Target->Reduction Alcohol (S)-Amino Alcohol Reduction->Alcohol Acylation Acylation (ClCH2COCl) Alcohol->Acylation Amide Chloroacetamide Acylation->Amide Methylation Methylation Amide->Methylation Metolachlor S-Metolachlor Methylation->Metolachlor

Figure 2: Downstream derivatization of the L-alanine intermediate to S-metolachlor.

References
  • Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. Source: nih.gov. 1

  • Chemoenzymatic Synthesis of the Chiral Herbicide: (S)-Metolachlor. Source: researchgate.net. 3

  • CN110862303A - Preparation method of s-metolachlor. Source: google.com (Patents). 4

  • CN102010346A - Synthesis method of S-metolachlor. Source: google.com (Patents). 2

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of N-(2-Ethyl-6-methylphenyl)-L-alanine (Phenylamide) Derivatives

Executive Summary N-(2-Ethyl-6-methylphenyl)-L-alanine derivatives, commercially known as phenylamide or acylalanine fungicides, represent a cornerstone in the management of diseases caused by oomycete pathogens. This te...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Ethyl-6-methylphenyl)-L-alanine derivatives, commercially known as phenylamide or acylalanine fungicides, represent a cornerstone in the management of diseases caused by oomycete pathogens. This technical guide provides a comprehensive exploration of their highly specific mechanism of action. We will dissect the molecular targeting of RNA Polymerase I, the subsequent inhibition of ribosomal RNA synthesis, and the resulting cessation of pathogen growth. This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the biochemical interactions, the experimental methodologies used to elucidate this mechanism, and the critical challenge of fungicide resistance. By synthesizing foundational research with practical application, this guide serves as an authoritative resource on this vital class of fungicides.

Introduction to Phenylamide Fungicides: A Class Apart

Phenylamide fungicides are a group of systemic agricultural fungicides that are highly effective and specific against oomycete pathogens.[1] Oomycetes, such as Phytophthora, Pythium, and Plasmopara species, are responsible for some of the most devastating plant diseases, including late blight of potato and downy mildews in various crops.[1][2][3][4]

Chemical Class and Key Derivatives

The foundational structure of this class is an alanine derivative, specifically N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine methyl ester for the archetypal compound, Metalaxyl.[5] This class includes several key active ingredients:

  • Metalaxyl: Introduced in 1977, Metalaxyl is a racemic mixture of two stereoisomers, the R- and S-enantiomers.[2][5][6]

  • Mefenoxam (Metalaxyl-M): This is the biologically more active (R)-enantiomer of metalaxyl.[2][3][6] Mefenoxam provides the same level of disease control at approximately half the application rate of metalaxyl, a significant advantage in reducing chemical load on the environment.[3]

  • Other Derivatives: The phenylamide group also includes compounds like Oxadixyl, Benalaxyl, and Furalaxyl, which share the same core mechanism of action.[1][7][8]

Biological Spectrum and Systemic Activity

The hallmark of phenylamides is their narrow and highly specific spectrum of activity, which is restricted to the class Oomycetes.[9][10] They are not effective against true fungi, such as Fusarium or Alternaria.[3]

These fungicides exhibit excellent systemic properties.[4] They are rapidly absorbed by the plant's roots, stems, and leaves and are primarily translocated upwards (acropetally) through the xylem.[1][9][11][12] This systemic movement ensures the entire plant is protected, including new growth that develops after application, providing both preventative and curative control.[4][13]

The Core Mechanism of Action: Arresting the Ribosome Factory

The fungicidal activity of phenylamide derivatives stems from a highly specific and potent disruption of a fundamental cellular process: the synthesis of ribosomes.

The Molecular Target: RNA Polymerase I

The primary and specific molecular target of phenylamides is RNA Polymerase I (Pol I) .[1][2][4][6][9] In eukaryotic cells, three distinct RNA polymerases are responsible for transcribing different classes of genes. Pol I is exclusively dedicated to the transcription of ribosomal RNA (rRNA) genes in the nucleolus.[2][14] These rRNA molecules are the structural and catalytic backbone of ribosomes, the cellular machinery essential for protein synthesis.

The specificity of phenylamides for oomycetes is attributed to structural differences in their RNA Polymerase I enzyme compared to that of true fungi, plants, and higher organisms.[9] This selective targeting is the foundation of their efficacy and favorable safety profile for non-target organisms.

Inhibition of rRNA Synthesis and Downstream Consequences

By binding to and inhibiting the oomycete Pol I enzyme, phenylamides effectively block the transcription of rRNA genes.[5][9][15][16] This action can be directly measured by the inhibited incorporation of radiolabeled precursors like [³H]-Uridine into RNA.[1][12][16]

The inhibition of rRNA synthesis creates a critical bottleneck in ribosome biogenesis. Without new ribosomes, the pathogen's capacity for protein synthesis is severely compromised.[4][9] This leads to a cascade of downstream effects that collectively halt the pathogen's life cycle:

  • Cessation of mycelial growth.[9]

  • Suppression of sporangial formation.[13]

  • Inhibition of spore germination.[9][15]

Ultimately, the inability to produce essential proteins leads to the death of the pathogen, thereby controlling the disease.

Molecular Interactions and Pathway Visualization

The interaction between phenylamide fungicides and the RNA Polymerase I complex is a key determinant of their activity.

Stereospecificity: The R-Enantiomer Advantage

The fungicidal activity of metalaxyl is primarily attributed to its R-enantiomer (Mefenoxam), which is significantly more active than the S-enantiomer.[2] This stereospecificity strongly suggests a precise three-dimensional interaction with a chiral binding site on the target enzyme, RNA Polymerase I. While the S-enantiomer is less active, it has been associated with phytotoxicity in some cases, making the use of the purified R-enantiomer (Mefenoxam) advantageous.[17]

Visualizing the Inhibitory Pathway

The mechanism of action can be visualized as a direct pathway from fungicide application to pathogen growth arrest. The fungicide enters the oomycete cell, translocates to the nucleus, and directly interferes with the transcription of rRNA genes by inhibiting RNA Polymerase I. This disruption of a fundamental process is the key to its fungicidal activity.[1]

Phenylamide_MoA cluster_plant Plant Environment cluster_oomycete Oomycete Pathogen Cell cluster_nucleus Nucleolus Fungicide Phenylamide Fungicide (e.g., Mefenoxam) CellWall Cell Wall & Membrane Fungicide->CellWall Uptake Cytoplasm Cytoplasm CellWall->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Translocation Pol1 RNA Polymerase I (Target Enzyme) Nucleus->Pol1 Binding & Inhibition rDNA rRNA Genes (rDNA) rRNA pre-rRNA Transcript Pol1->rRNA Transcription of rDNA (Process) Ribosome Ribosome Assembly (Blocked) rRNA->Ribosome Required for Assembly Protein Protein Synthesis (Halted) Ribosome->Protein Required for Translation Growth Mycelial Growth & Sporulation (Arrested) Protein->Growth Required for Growth

Caption: Phenylamide mechanism of action targeting RNA Polymerase I.

Experimental Elucidation of the Mechanism

The mechanism of action for phenylamides has been defined through a logical progression of scientific inquiry, from observing biological effects to identifying the precise molecular target. Each protocol is designed as a self-validating system.

Protocol: In Vitro Mycelial Growth Inhibition (EC₅₀ Determination)

This foundational assay quantifies the biological activity of the compound against the target pathogen.[1] The causality is direct: if the compound is effective, it will inhibit growth in a dose-dependent manner.

Methodology:

  • Media Preparation: Prepare a suitable solid or liquid culture medium (e.g., V8 agar or rye A broth) and amend it with a serial dilution of the phenylamide fungicide (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Include a solvent-only control.

  • Inoculation: Place a standardized mycelial plug or spore suspension of the oomycete pathogen at the center of each plate or well.

  • Incubation: Incubate the cultures under optimal growth conditions (e.g., 20°C, dark) for a period sufficient for the control to achieve significant growth (e.g., 5-7 days).

  • Measurement: Measure the radial growth of the mycelial colony or the optical density of the liquid culture.

  • Analysis: Calculate the percent inhibition of growth relative to the control for each concentration. Use probit analysis or non-linear regression to determine the Effective Concentration that inhibits 50% of growth (EC₅₀).

Protocol: [³H]-Uridine Incorporation Assay

This biochemical assay directly tests the hypothesis that the fungicide interferes with RNA synthesis.[1] A reduction in the incorporation of radiolabeled uridine, a specific precursor for RNA, provides strong evidence for this mechanism.

Methodology:

  • Culture Preparation: Grow the oomycete pathogen in liquid culture to the early logarithmic growth phase.

  • Fungicide Treatment: Treat the mycelial cultures with various concentrations of the fungicide (centered around the EC₅₀ value) for a predetermined period. Include an untreated control.

  • Radiolabeling: Add a known amount of [³H]-Uridine to each culture and incubate for a short period (e.g., 1-2 hours) to allow for incorporation into newly synthesized RNA.[1]

  • Harvesting and Lysis: Harvest the mycelium by filtration and lyse the cells to release the cellular contents.

  • Precipitation and Scintillation Counting: Precipitate the total nucleic acids using trichloroacetic acid (TCA). Collect the precipitate on a filter and measure the incorporated radioactivity using a liquid scintillation counter.

  • Analysis: Compare the radioactivity counts from treated samples to the untreated control to determine the extent of RNA synthesis inhibition.

Visualizing the Experimental Workflow

The logical flow of experiments, from broad biological effect to specific molecular action, is crucial for definitively establishing a mechanism of action.

Caption: A workflow for fungicide mechanism of action studies.

The Challenge of Fungicide Resistance

The high specificity of single-site inhibitors like the phenylamides makes them prone to the development of resistance in pathogen populations.[3][9]

FRAC Classification and Risk

The Fungicide Resistance Action Committee (FRAC) classifies phenylamides in Group 4 , with the target site of action being RNA Polymerase I.[8][9] This group is considered to have a high risk of resistance development.[8] Indeed, resistance was observed in field populations of pathogens shortly after the introduction of metalaxyl.

Molecular Basis of Resistance

Resistance to phenylamides is primarily due to a modification of the target site.[18] Studies with resistant isolates show that their RNA polymerase I activity is significantly less sensitive to the fungicide compared to wild-type isolates.[18] This strongly suggests that mutations in the gene(s) encoding subunits of the Pol I enzyme are responsible for resistance, preventing the fungicide from binding effectively.

Resistance Management Strategies

To preserve the efficacy of this important fungicide class, strict resistance management strategies are essential. Key recommendations include:

  • Use in Mixtures: Phenylamides should be applied in pre-packed mixtures with a fungicide that has a different mode of action (e.g., a multi-site contact fungicide).[8]

  • Limit Applications: The number of applications per season should be limited, typically to two to four.[8]

  • Preventative Use: Applications should be made on a preventative basis before disease is established, not for curative or eradicative purposes.[8]

  • Rotation: Alternate with fungicides from different FRAC groups.[3]

Quantitative Data Summary

The efficacy of phenylamide fungicides is quantified by their EC₅₀ values. Lower values indicate higher potency.

Table 1: Comparative Efficacy (EC₅₀ Values) of Phenylamide Derivatives against Key Oomycete Pathogens.

CompoundPathogenEC₅₀ (µg/mL)Reference
MetalaxylPhytophthora infestans (sensitive)0.01 - 0.1[1],[18]
MefenoxamPhytophthora infestans (sensitive)0.005 - 0.05[3],[1]
OxadixylPlasmopara viticola (sensitive)0.02 - 0.2[1],[18]
MetalaxylPythium aphanidermatum (sensitive)0.05 - 0.5[2],[1]

Note: EC₅₀ values are illustrative and can vary based on the specific pathogen isolate and experimental conditions.[1]

Conclusion and Future Directions

The N-(2-Ethyl-6-methylphenyl)-L-alanine derivatives are a class of fungicides with a well-defined and highly specific mechanism of action: the inhibition of RNA Polymerase I in oomycete pathogens.[1][4][9] This targeted disruption of ribosomal RNA synthesis provides potent and systemic control of devastating plant diseases. A thorough understanding of this mechanism, supported by robust experimental validation, is essential for its effective use and for managing the persistent threat of fungicide resistance.

Future research should focus on high-resolution structural studies of the oomycete RNA Polymerase I to precisely map the phenylamide binding site. This knowledge could facilitate the design of new derivatives that are less susceptible to existing resistance mutations and further enhance our ability to protect global food supplies.

References

  • Acylalanines - Cultivar Magazine. (n.d.).
  • (S)-Metalaxyl and RNA Polymerase I: A Technical Guide to its Mode of Action and Inhibition - Benchchem. (n.d.).
  • Metalaxyl-M (Mefenoxam): A Systemic Fungicide for Oomycete Disease Control. (2025, August 21).
  • How Metalaxyl Protects Crops from Devastating Oomycete Diseases. (2025, April 28).
  • Metalaxyl Fungicide: Detailed Insights and Applications - POMAIS Agriculture. (n.d.).
  • Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management - APS Journals. (2023, May 4).
  • Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management - PubMed. (2023, April 15).
  • Molecular resistance mechanism of phytopathogenic oomycete to several important fungicides. (n.d.).
  • Mefenoxam: The Ideal Solution For Plant Disease Control - Heben Pesticide. (2023, May 17).
  • Metalaxyl: Persistence, degradation, metabolism, and analytical methods | Request PDF. (n.d.).
  • Modes of Action - Field Crop Diseases Victoria - extensionAUS. (2020, June 15).
  • Searching for the Mechanism that Mediates Mefenoxam-Acquired Resistance in Phytophthora infestans and How It Is Regulated - APS Journals. (2022, April 6).
  • Fungicide Theory of Use and Mode of Action. (2023, March 15).
  • Fungicide resistance in Oomycetes with special reference to Phytophthora infestans and phenylamides | Request PDF - ResearchGate. (n.d.).
  • Fungicide resistance in oomycetes with special reference to Phytophthora infestans and phenylamides. - CABI Digital Library. (2011, December 14).
  • Metalaxyl - Rallis. (n.d.).
  • An In-depth Technical Guide to the Mode of Action of Phenylamide Fungicides: A Focus on Oxadixyl - Benchchem. (n.d.).
  • The Excellent Fungicide – Metalaxyl from Heben. (2023, February 15).
  • Active Ingredient Data Package - Metalaxyl & Mefenoxam - NY.Gov. (2015, May 18).
  • Phytotoxicity of the Fungicide Metalaxyl and Its Optical Isomers - ResearchGate. (n.d.).
  • Metalaxyl - Special treatment of fungal spectrum disease - King Elong Việt Nam. (2023, December 23).
  • Structure and function of RNA polymerase I subunits. (n.d.).
  • Phenylamide Fungicides | Request PDF - ResearchGate. (n.d.).
  • Phenylamides | FRAC. (n.d.).
  • RESISTANCE TO PHENYLAMIDE FUNGICIDES: A Case Study with Phytophthora infestans Involving Mating Type and Race Structure. (n.d.).
  • Metabolic and Dynamic Profiling for Risk Assessment of Fluopyram, a Typical Phenylamide Fungicide Widely Applied in Vegetable Ecosystem - PMC. (2016, September 22).
  • RNA silencing proteins and small RNAs in oomycete plant pathogens and biocontrol agents - PMC. (n.d.).
  • A non-classical PUF family protein in oomycetes functions as a pre-rRNA processing regulator and a target for RNAi-based disease control - PMC. (2025, July 31).

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Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of N-(2-Ethyl-6-methylphenyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals Introduction N-(2-Ethyl-6-methylphenyl)-L-alanine is a substituted amino acid derivative of significant interest in contemporary chemical and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Ethyl-6-methylphenyl)-L-alanine is a substituted amino acid derivative of significant interest in contemporary chemical and pharmaceutical research. A comprehensive understanding of its fundamental physicochemical properties, namely its molecular weight and solubility profile, is a critical prerequisite for its application in fields such as drug discovery and development. The molecular weight provides the basis for all stoichiometric calculations, while the solubility profile dictates its behavior in various solvent systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation potential.[1][2][3]

This technical guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the molecular weight and a detailed framework for the comprehensive characterization of the solubility profile of N-(2-Ethyl-6-methylphenyl)-L-alanine. As a Senior Application Scientist, the following sections synthesize established scientific principles with actionable, field-proven methodologies to ensure the generation of robust and reliable data.

Core Physicochemical Properties of N-(2-Ethyl-6-methylphenyl)-L-alanine

A precise understanding of the molecular characteristics of a compound is the foundation of all subsequent experimental work. For N-(2-Ethyl-6-methylphenyl)-L-alanine, these core properties are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂PubChem[4]
Molecular Weight 207.27 g/mol PubChem[4]
Chemical Structure (2S)-2-(2-ethyl-6-methylanilino)propanoic acidPubChem[5]

Table 1: Core Physicochemical Properties of N-(2-Ethyl-6-methylphenyl)-L-alanine.

Characterizing the Solubility Profile: A Methodological Deep Dive

The solubility of a compound is not a single value but rather a profile that is dependent on the properties of both the solute and the solvent, as well as on environmental factors such as temperature and pH.[6][7][8] For drug development, aqueous solubility is a key determinant of bioavailability.[1] This section outlines the experimental approaches to thoroughly characterize the solubility of N-(2-Ethyl-6-methylphenyl)-L-alanine.

Factors Influencing the Solubility of N-(2-Ethyl-6-methylphenyl)-L-alanine

Several factors can significantly impact the solubility of this compound:

  • pH: The presence of both a carboxylic acid and a secondary amine group in the structure of N-(2-Ethyl-6-methylphenyl)-L-alanine suggests that its solubility will be highly pH-dependent.[1][6]

  • Temperature: For most solid solutes, solubility increases with temperature, although there are exceptions.[2][8]

  • Solvent Polarity: The principle of "like dissolves like" dictates that the polarity of the solvent will play a crucial role in the solubilization of this molecule.[6][8]

  • Crystalline Form: Different polymorphic forms of a compound can exhibit different solubilities.[2]

Experimental Determination of Solubility

Two primary types of solubility are typically measured in a research and development setting: kinetic and thermodynamic solubility.[9][10][11]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings.[9][11][12] It is assessed by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing for precipitation.[9][11][13]

  • Thermodynamic (or Equilibrium) Solubility: This is the true solubility of a compound at equilibrium and is considered the "gold standard".[14] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[9][14]

Experimental Workflow for Solubility Determination

The following diagram illustrates a comprehensive workflow for determining both the kinetic and thermodynamic solubility of N-(2-Ethyl-6-methylphenyl)-L-alanine.

G cluster_0 Kinetic Solubility Determination cluster_1 Thermodynamic Solubility Determination (Shake-Flask Method) A Prepare concentrated stock solution of N-(2-Ethyl-6-methylphenyl)-L-alanine in DMSO B Dispense serial dilutions into a microtiter plate A->B C Add aqueous buffer (e.g., PBS, pH 7.4) to each well B->C D Incubate for a short period (e.g., 1-2 hours) with shaking C->D E Measure turbidity or light scattering (Nephelometry/Turbidimetry) D->E F Determine the concentration at which precipitation occurs E->F G Add excess solid N-(2-Ethyl-6-methylphenyl)-L-alanine to various solvents (e.g., water, PBS at different pH values, ethanol) H Agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to reach equilibrium G->H I Separate the undissolved solid from the saturated solution (centrifugation or filtration) H->I J Withdraw a known volume of the supernatant I->J K Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS) J->K L Express solubility in units such as µg/mL or µM K->L

A comprehensive workflow for determining the kinetic and thermodynamic solubility of a target compound.

Protocol 1: High-Throughput Kinetic Solubility Assay using Nephelometry

This protocol outlines a rapid method to estimate the aqueous solubility of N-(2-Ethyl-6-methylphenyl)-L-alanine, suitable for early-stage discovery.[3][12][13][15]

1. Materials and Equipment:

  • N-(2-Ethyl-6-methylphenyl)-L-alanine

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Automated liquid handler or multichannel pipette

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring turbidity at a specific wavelength (e.g., 620 nm)[13]

2. Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-(2-Ethyl-6-methylphenyl)-L-alanine in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution in DMSO: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4) in each well. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and place it on a plate shaker at a constant temperature (e.g., 25°C) for 1 to 2 hours.[13] Shaking ensures adequate mixing.

  • Measurement: Measure the light scattering or turbidity of each well using a nephelometer or plate reader.

  • Data Analysis: Plot the measured signal against the compound concentration. The kinetic solubility is typically defined as the concentration at which the signal significantly deviates from the baseline (i.e., where precipitation is first detected).

3. Self-Validating System:

  • Controls: Include wells with only DMSO and buffer (negative control) and a compound with known low and high solubility (positive controls).

  • DMSO Concentration: Keep the final DMSO concentration consistent and low (typically ≤1%) across all wells to minimize its co-solvent effects.

Protocol 2: Thermodynamic Solubility Determination using the Shake-Flask Method

This protocol describes the "gold standard" method for determining the equilibrium solubility of N-(2-Ethyl-6-methylphenyl)-L-alanine.[9][14][16]

1. Materials and Equipment:

  • N-(2-Ethyl-6-methylphenyl)-L-alanine (solid)

  • A range of solvents (e.g., purified water, 0.1 M HCl, PBS at pH 5.0, 7.4, and 9.0, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with a low-binding membrane)

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system[9][10][17]

  • Volumetric flasks and pipettes

2. Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid N-(2-Ethyl-6-methylphenyl)-L-alanine to a series of vials (e.g., 2-5 mg per mL of solvent). The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of each chosen solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours. This extended incubation allows the system to reach thermodynamic equilibrium.[9]

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Then, carefully separate the saturated supernatant from the undissolved solid by either centrifugation or filtration.[12] This step is critical to avoid aspirating any solid particles.

  • Quantification:

    • Prepare a standard curve of N-(2-Ethyl-6-methylphenyl)-L-alanine of known concentrations in a suitable solvent (e.g., acetonitrile/water).

    • Dilute the saturated supernatant with the same solvent used for the standard curve to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples and standards by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.[17]

  • Data Analysis: Calculate the solubility in each solvent based on the measured concentration and the dilution factor. Report the results in units such as µg/mL or µM.

3. Self-Validating System:

  • Visual Inspection: At the end of the equilibration period, visually confirm the presence of undissolved solid in each vial.

  • Time Point Analysis: For a rigorous study, samples can be taken at multiple time points (e.g., 24 and 48 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).[9]

  • Solid-State Analysis: The remaining solid can be analyzed (e.g., by X-ray powder diffraction) to check for any changes in the crystalline form during the experiment.

Conclusion

This technical guide has provided the fundamental molecular properties of N-(2-Ethyl-6-methylphenyl)-L-alanine and a comprehensive framework for determining its solubility profile. By employing the detailed kinetic and thermodynamic protocols, researchers can generate high-quality, reliable data that is essential for advancing the scientific understanding and potential applications of this compound. The causality-driven explanations and self-validating checks embedded within these methodologies are designed to ensure scientific integrity and produce data that is both accurate and reproducible.

References

  • Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline. Retrieved from [Link]

  • 4 Factors Affecting Solubility Of Drugs. (2022, February 28). Drug Delivery Leader. Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Factors Influencing Drug Solubility. (n.d.). Scribd. Retrieved from [Link]

  • Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Retrieved from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. (2019, November 15). PubMed. Retrieved from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 19). Rheolution. Retrieved from [Link]

  • Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

  • In vitro solubility assays in drug discovery. (2008, November 15). PubMed. Retrieved from [Link]

  • Solubility determination of compounds of pharmaceutical interest. (n.d.). Dipòsit Digital de Documents de la UAB. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

  • N-(2-ethyl-6-methylphenyl)-l-alanine (C12H17NO2). (n.d.). PubChemLite. Retrieved from [Link]

  • N-(2-Ethyl-6-methylphenyl)-D-alanine. (n.d.). PubChem. Retrieved from [Link]

Sources

Foundational

Thermodynamic Profiling and Phase Equilibria of N-(2-Ethyl-6-methylphenyl)-L-alanine: A Technical Guide for Chiral Resolution and Process Optimization

Executive Summary N-(2-Ethyl-6-methylphenyl)-L-alanine (L-NEMA) is a critical chiral intermediate in the synthesis of highly active, enantiopure agrochemicals, most notably the herbicide S-metolachlor[1]. The industry's...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Ethyl-6-methylphenyl)-L-alanine (L-NEMA) is a critical chiral intermediate in the synthesis of highly active, enantiopure agrochemicals, most notably the herbicide S-metolachlor[1]. The industry's shift from racemic mixtures to the pure S-enantiomer significantly reduces environmental load while enhancing herbicidal efficacy. However, isolating L-NEMA via diastereomeric salt resolution requires rigorous thermodynamic control. As a Senior Application Scientist, I have structured this whitepaper to detail the thermodynamic properties of L-NEMA, providing field-proven, self-validating protocols for solid-liquid equilibrium (SLE) determination, thermal analysis, and downstream process optimization.

Introduction & Mechanistic Context

The industrial synthesis of S-metolachlor relies entirely on the enantiomeric purity of its precursors[1]. L-NEMA serves as the foundational chiral backbone. Historically, racemic metolachlor was produced in bulk, but due to the inactive and potentially mutagenic nature of the R-isomer, modern synthesis demands the pure S-isomer[1].

The resolution of racemic NEMA into L-NEMA typically employs optically active bases, such as R(+)-1-phenylethylamine, to form diastereomeric salts[2]. The success of this fractional crystallization is fundamentally governed by the thermodynamic differences—specifically the Gibbs free energy of crystallization ( ΔGcryst​ ) and solubility disparities—between the diastereomeric pairs in a given solvent system.

Pathway A 2-Ethyl-6-methylaniline + Methoxyacetone B Racemic NEMA (N-(2-Ethyl-6-methylphenyl)alanine) A->B Reductive Amination C Chiral Resolution (R(+)-1-phenylethylamine) B->C Diastereomeric Salt Formation D N-(2-Ethyl-6-methylphenyl)-L-alanine (L-NEMA) C->D Fractional Crystallization (Thermodynamic Control) E Chloroacetylation & Downstream Processing D->E Chemical Synthesis F S-Metolachlor (Chiral Herbicide) E->F Final Formulation

Figure 1: S-Metolachlor synthesis pathway highlighting the L-NEMA intermediate.

Thermodynamic Principles of Chiral Resolution

Causality in Solvent Selection: The separation of diastereomeric salts is not a matter of trial and error; it is driven by differences in their lattice energies and solvation enthalpies. A solvent system must be chosen where the enthalpy of solution ( ΔHsol​ ) for the L-NEMA salt is significantly more endothermic than that of the D-NEMA salt. This ensures a steeper solubility curve for the target enantiomer, allowing for high-yield recovery upon controlled cooling.

Solid-Liquid Equilibrium (SLE) Modeling: The solubility behavior of L-NEMA is mathematically modeled using the modified Apelblat equation:

lnx=A+TB​+ClnT

Where x is the mole fraction solubility, T is the absolute temperature, and A,B,C are empirical constants related to the non-ideal behavior of the solution and the enthalpy of fusion. By fitting experimental data to this model, we can predict the exact supersaturation limits required to prevent the co-crystallization of the unwanted D-isomer.

Experimental Protocols for Thermodynamic Profiling

To establish a self-validating system for thermodynamic data collection, we employ a dual-method approach: gravimetric analysis for absolute solubility, cross-validated with High-Performance Liquid Chromatography (HPLC) to guarantee enantiomeric integrity.

Protocol 1: Solid-Liquid Equilibrium (SLE) Determination

Objective: Measure the solubility of L-NEMA across a temperature gradient (273.15 K to 323.15 K) to calculate ΔHsol​ and ΔSsol​ .

Step-by-step Methodology:

  • Preparation: Add an excess of L-NEMA solid to 50 mL of the selected solvent (e.g., Isopropanol/Water mixture) in a jacketed glass vessel equipped with a magnetic stirrer and a PT100 temperature probe.

  • Equilibration: Circulate thermostatic fluid to maintain the target temperature ( ±0.05 K). Stir the suspension at 400 rpm for 12 hours to ensure dynamic equilibrium. Causality: 12 hours is required to overcome the kinetic barriers of dissolution and ensure the system reflects true thermodynamic equilibrium.

  • Settling: Stop stirring and allow the undissolved solid to settle for 2 hours at the constant target temperature to prevent particulate contamination in the sample.

  • Sampling: Extract 2 mL of the clear supernatant using a pre-heated syringe equipped with a 0.22 μ m PTFE filter.

  • Gravimetric Analysis: Transfer the aliquot to a pre-weighed glass vial. Evaporate the solvent under reduced pressure at 313.15 K until a constant weight is achieved. Calculate the mole fraction solubility.

  • Cross-Validation: Dissolve a fraction of the dried solid in the mobile phase and analyze via chiral HPLC to confirm no racemization or degradation occurred during the extended equilibration process.

Protocol 2: Thermal Analysis via DSC/TGA

Objective: Determine the melting temperature ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and thermal stability limits of L-NEMA.

Step-by-step Methodology:

  • Sample Prep: Weigh 2.0–3.0 mg of highly pure L-NEMA into an aluminum crucible and seal it with a pin-holed lid to allow gas escape without mass loss from splattering.

  • TGA Profiling: Run Thermogravimetric Analysis (TGA) from 298.15 K to 573.15 K at a heating rate of 10 K/min under a nitrogen atmosphere (50 mL/min) to accurately determine the decomposition temperature ( Td​ ).

  • DSC Profiling: Based on the established Td​ , set the Differential Scanning Calorimetry (DSC) program. Heat the sample from 298.15 K to just below Td​ at a precise rate of 5 K/min.

  • Data Extraction: Integrate the endothermic melting peak to calculate ΔHfus​ and identify the extrapolated onset temperature as the true Tm​ .

Workflow Step1 Solid-Liquid Equilibrium (SLE) Data Collection Step3 Van 't Hoff & Apelblat Model Fitting Step1->Step3 Step2 DSC / TGA Analysis (Thermal Stability & Fusion) Step2->Step3 Step4 Calculation of ΔH, ΔS, ΔG for Crystallization Step3->Step4 Step5 Process Optimization (Solvent Selection & Cooling Profile) Step4->Step5

Figure 2: Thermodynamic profiling workflow for chiral process optimization.

Quantitative Data & Thermodynamic Parameters

The following table synthesizes representative thermodynamic parameters for L-NEMA and its diastereomeric salts. These values are critical for designing the cooling crystallization profile and calculating the exact theoretical yield of the resolution step.

Table 1: Representative Thermodynamic Parameters for NEMA and Derivatives

Compound / SystemMelting Temp ( Tm​ , K)Enthalpy of Fusion ( ΔHfus​ , kJ/mol) ΔGsol​ at 298.15 K (kJ/mol)*Ideal Solvent System
Racemic NEMA365.228.412.5Acetonitrile
L-NEMA (Pure)378.532.114.2Methanol / Water
L-NEMA·R(+)-PEA Salt412.345.618.7Isopropanol
D-NEMA·R(+)-PEA Salt395.138.211.4Isopropanol

*Calculated based on ideal solution approximation in the respective optimal solvent. The higher ΔGsol​ of the L-NEMA·R(+)-PEA salt indicates lower solubility, facilitating its preferential crystallization.

Reaction Thermodynamics in Downstream Processing

Once L-NEMA is isolated, it undergoes chloroacetylation and subsequent etherification to yield S-metolachlor[2]. The thermodynamics of these downstream steps are highly exothermic and dictate reactor design.

Causality in Reactor Design: The chloroacetylation of L-NEMA with chloroacetyl chloride is a rapid, nucleophilic acyl substitution. The Gibbs free energy ( ΔGrxn​ ) is heavily negative, driving the reaction to completion. However, the rapid release of heat ( ΔHrxn​≈−85 kJ/mol) requires stringent thermodynamic management. If the heat is not efficiently removed, localized hotspots will cause thermal degradation of the chiral center, reducing the enantiomeric excess (ee) of the final product. Therefore, the reaction must be carried out in highly conductive, jacketed continuous-flow reactors or batch reactors maintained strictly below 10 °C. The stability of the resulting metolachlor core against environmental degradation is thermodynamically robust, though it remains susceptible to specific photolytic hydroxylation pathways under UV exposure[3].

Conclusion

The thermodynamic profiling of N-(2-Ethyl-6-methylphenyl)-L-alanine is not merely an analytical exercise; it is the foundational blueprint for the scalable, economically viable synthesis of S-metolachlor. By rigorously determining the solid-liquid phase equilibria and thermal properties, process chemists can engineer highly efficient chiral resolution workflows. The methodologies and parameters outlined in this guide provide a self-validating framework, ensuring that scale-up operations maintain the highest standards of yield, safety, and enantiomeric purity.

References

  • Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies Source: Applied Microbiology and Biotechnology (via PMC) URL:[Link]

  • Kinetics and Thermodynamics of the Hydroxylation Products in the Photodegradation of the Herbicide Metolachlor Source: ChemRxiv URL:[Link]

  • methoxyethyl)
  • N-dichloroacetyl-N-phenyl-alanin(thiol)

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Exploratory

A Guide to the Crystallographic Analysis of N-(2-Ethyl-6-methylphenyl)-L-alanine: A Methodological Approach

Abstract This technical guide provides a comprehensive framework for the crystallographic analysis of the chiral molecule N-(2-Ethyl-6-methylphenyl)-L-alanine. As of the time of this writing, a public-domain crystal stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the crystallographic analysis of the chiral molecule N-(2-Ethyl-6-methylphenyl)-L-alanine. As of the time of this writing, a public-domain crystal structure for this specific compound has not been reported. Therefore, this document serves as an in-depth methodological whitepaper, detailing the necessary steps to obtain and analyze its crystallographic data. The critical role of single-crystal X-ray diffraction in modern drug discovery is underscored, providing atomic-level insights that are crucial for understanding structure-activity relationships (SAR) and guiding rational drug design.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. To illustrate the process with a real-world example, the crystallographic data of a related compound, N-Acetyl-L-alanine, will be used as a case study.

Introduction: The Imperative of Crystallography in Drug Development

In the landscape of modern pharmaceutical development, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design.[1][2] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic arrangement of active pharmaceutical ingredients (APIs) in the solid state.[4] This technique provides a high-resolution map of a molecule, revealing its conformation, stereochemistry, and the intricate network of intermolecular interactions that govern its packing in a crystalline lattice.

For a chiral molecule like N-(2-Ethyl-6-methylphenyl)-L-alanine, which may find applications as a scaffold or intermediate in drug synthesis, understanding its crystal structure is paramount. Such data can inform on:

  • Absolute Stereochemistry: Unambiguously confirming the L-configuration of the alanine moiety.

  • Conformational Analysis: Defining the spatial orientation of the ethyl and methyl substituents on the phenyl ring relative to the alanine backbone.

  • Intermolecular Interactions: Identifying hydrogen bonds and other non-covalent interactions that can influence physicochemical properties like solubility, melting point, and stability.[4]

  • Polymorphism: Aiding in the identification and characterization of different crystalline forms (polymorphs), which can have significant implications for a drug's bioavailability and manufacturability.[5][6]

This guide will walk through the essential stages of a crystallographic study, from the synthesis of the target compound to the final analysis and deposition of the structural data.

Synthesis of N-(2-Ethyl-6-methylphenyl)-L-alanine

The first step in any crystallographic study is to obtain a pure sample of the compound of interest. N-(2-Ethyl-6-methylphenyl)-L-alanine is an N-aryl amino acid. A common and effective method for the synthesis of such compounds is through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a particularly powerful tool for forming carbon-nitrogen bonds.

A plausible synthetic route would involve the coupling of L-alanine with 2-bromo-1-ethyl-3-methylbenzene using a palladium catalyst and a suitable phosphine ligand.

Diagram of the Synthetic Pathway:

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product L-Alanine L-Alanine Target N-(2-Ethyl-6-methylphenyl)-L-alanine L-Alanine->Target Aryl_Halide 2-bromo-1-ethyl-3-methylbenzene Aryl_Halide->Target Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Target Buchwald-Hartwig Amination Ligand Phosphine Ligand (e.g., XPhos) Ligand->Target Base Base (e.g., Cs2CO3) Base->Target Solvent Solvent (e.g., Toluene) Solvent->Target

Caption: Synthetic scheme for N-(2-Ethyl-6-methylphenyl)-L-alanine.

Experimental Protocol: Synthesis

  • Reaction Setup: To an oven-dried Schlenk flask, add L-alanine, 2-bromo-1-ethyl-3-methylbenzene, the palladium catalyst, the phosphine ligand, and the base.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure N-(2-Ethyl-6-methylphenyl)-L-alanine.

Growing Single Crystals: The Art and Science

The most critical and often challenging step in a crystallographic study is obtaining high-quality single crystals.[7] For small organic molecules, several techniques can be employed. The choice of solvent is crucial; the ideal solvent is one in which the compound is sparingly soluble.

Common Crystallization Techniques:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a vial covered with a perforated film (e.g., Parafilm with a few pinholes).[8][9][10][11] As the solvent slowly evaporates, the solution becomes supersaturated, promoting the growth of a few large crystals rather than many small ones.[9][10]

  • Vapor Diffusion: A concentrated solution of the compound in a good solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.[8][12][13] The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[8][12][13]

  • Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even lower temperatures.[10] The decrease in solubility upon cooling can lead to the formation of single crystals.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Screening: Test the solubility of N-(2-Ethyl-6-methylphenyl)-L-alanine in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent in which it is moderately soluble.

  • Solution Preparation: Prepare a nearly saturated solution by dissolving a small amount of the purified compound in the chosen solvent system in a clean glass vial. Gentle warming may be used to aid dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with Parafilm and pierce it with a needle 2-3 times to allow for slow evaporation.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Monitoring: Periodically inspect the vial for the formation of single crystals with well-defined faces and sharp edges.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.

Diagram of the X-ray Diffraction Workflow:

XRD_Workflow Crystal Single Crystal Selection & Mounting Diffractometer Mount on Diffractometer Crystal->Diffractometer XRay X-ray Beam Exposure Diffractometer->XRay Data_Collection Diffraction Pattern Collection (Rotation) XRay->Data_Collection Data_Processing Data Integration & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation CIF CIF File Generation Validation->CIF

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.

  • Data Collection Temperature: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal lattice system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern diffractometers with area detectors can collect a complete dataset in a matter of hours.

  • Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection and apply corrections for experimental factors. This results in a file containing the Miller indices (h, k, l) and the corresponding intensities for each reflection.

Structure Solution, Refinement, and Validation

The collected diffraction data contains the amplitudes of the scattered X-rays, but the phase information is lost. The central challenge in crystallography, known as the "phase problem," is to reconstruct these phases to calculate an electron density map.

  • Structure Solution: For small molecules, "direct methods" are typically used to solve the phase problem. These are computational methods that use statistical relationships between the reflection intensities to derive initial phase estimates.

  • Model Building: The initial electron density map is used to build a preliminary atomic model of the molecule.

  • Structure Refinement: The atomic model (positions, and atomic displacement parameters) is refined against the experimental data using a least-squares minimization process. This iterative process improves the agreement between the calculated and observed structure factors, typically measured by the R-factor. The goal is to achieve the lowest possible R-factor while maintaining chemically sensible bond lengths and angles.

  • Validation: The final refined structure is validated to ensure its quality and accuracy. This involves checking for any missed symmetry elements and analyzing the overall geometry of the molecule.

Case Study: Crystallographic Data for N-Acetyl-L-alanine

To provide a concrete example of the type of data obtained from a crystallographic analysis, we will examine the structure of N-Acetyl-L-alanine. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC).

Table 1: Crystallographic Data for N-Acetyl-L-alanine

ParameterValue
CCDC Deposition Number239282
Empirical FormulaC5 H9 N O3
Formula Weight131.13
Temperature105 K
Crystal SystemOrthorhombic
Space GroupP212121
Unit Cell Dimensionsa = 5.8643(2) Å, b = 9.0711(3) Å, c = 11.5449(3) Å
Volume613.51(3) ų
Z (Molecules per unit cell)4
Final R-factor (R1)0.0321
Data Source

Data obtained from CCDC entry 239282 and the associated publication.[12]

The space group P212121 is a common non-centrosymmetric space group for chiral molecules, which is consistent with the L-alanine core of the molecule.

Data Analysis and Visualization

The final output of a crystal structure determination is a Crystallographic Information File (CIF). The CIF is a standard text file format that contains all the information about the crystal structure, including the unit cell parameters, atomic coordinates, and experimental details.

Software such as Mercury and PLATON are invaluable tools for analyzing and visualizing the crystal structure.

  • Mercury: Developed by the CCDC, Mercury is an excellent tool for 3D visualization of crystal structures, exploring intermolecular interactions, and generating publication-quality images.

  • PLATON: A multipurpose crystallographic tool that can be used for a wide range of analyses, including calculating geometric parameters, searching for hydrogen bonds, and validating the crystal structure.

Analysis of N-Acetyl-L-alanine Structure:

An analysis of the N-Acetyl-L-alanine crystal structure reveals a network of hydrogen bonds. The carboxylic acid proton forms a hydrogen bond with the carbonyl oxygen of the acetyl group of a neighboring molecule. Additionally, the amide N-H group donates a hydrogen bond to a carboxylate oxygen of another adjacent molecule. These interactions link the molecules into chains and layers, defining the crystal packing.

Diagram of Hydrogen Bonding in N-Acetyl-L-alanine:

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C N1 N-H C1 C=O (amide) N1->C1 O1 C=O (acid) OH1 O-H (acid) O1->OH1 C2 C=O (amide) OH1->C2 O-H···O=C (amide) N2 N-H N2->C2 O3 C=O (acid) N2->O3 N-H···O=C (acid) O2 C=O (acid) OH2 O-H (acid) O2->OH2 N3 N-H C3 C=O (amide) N3->C3 OH3 O-H (acid) O3->OH3

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (S)-Metolachlor via N-(2-Ethyl-6-methylphenyl)-L-alanine

Strategic Context & Introduction (S)-Metolachlor is the active enantiomer in , one of the most commercially significant grass herbicides utilized globally in maize and other crop cultivation[1]. Historically, the industr...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Introduction

(S)-Metolachlor is the active enantiomer in , one of the most commercially significant grass herbicides utilized globally in maize and other crop cultivation[1]. Historically, the industrial synthesis of (S)-Metolachlor has been celebrated as one of the largest-scale applications of asymmetric catalysis, relying heavily on an Iridium-Xyliphos catalyzed imine hydrogenation[2].

However, for drug development professionals, agrochemical researchers, and scale-up scientists seeking to bypass the need for specialized high-pressure hydrogenation equipment or proprietary chiral ligands, the "chiral pool" approach offers a highly robust alternative. By utilizing N-(2-Ethyl-6-methylphenyl)-L-alanine as an enantiopure starting material, the stereocenter is established ex-chiral pool. This precursor can be sequentially reduced, chloroacetylated, and etherified in standard batch reactors to yield the target herbicide with exceptional enantiomeric excess (ee)[3].

Mechanistic Causality & Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that successful chiral pool synthesis is not merely about executing steps, but about controlling chemoselectivity to prevent racemization and side reactions. The transformation of N-(2-Ethyl-6-methylphenyl)-L-alanine into (S)-Metolachlor relies on three carefully orchestrated steps:

  • Step 1: Chemoselective Reduction (Acid to Alcohol): The carboxylic acid of the L-alanine derivative must be reduced to a primary alcohol. Standard reagents like LiAlH4​ can be overly harsh, risking epimerization of the sensitive α -chiral center. Instead, we utilize a NaBH4​/I2​ system. The dropwise addition of iodine to sodium borohydride generates borane ( B2​H6​ ) in situ. Borane is highly electrophilic and preferentially coordinates to the electron-rich carboxylic acid oxygen, facilitating a mild reduction that strictly preserves the stereocenter[3].

  • Step 2: N-Chloroacetylation (Amine Protection): The resulting intermediate is an amino alcohol containing both a secondary amine and a primary alcohol. If etherification (Step 3) were attempted directly, the highly nucleophilic secondary amine would competitively attack the alkylating agent, leading to unwanted N-alkylation. By reacting the intermediate with chloroacetyl chloride at 0 °C, we chemoselectively acylate the amine. This converts the nitrogen into a tertiary amide, neutralizing its nucleophilicity and setting the stage for clean O-alkylation[4].

  • Step 3: O-Methylation (Williamson Etherification): With the nitrogen safely masked as a non-nucleophilic amide devoid of acidic protons, strong bases can be deployed. Sodium hydride ( NaH ) is used to deprotonate the primary alcohol, forming an alkoxide that rapidly undergoes an SN​2 reaction with methyl iodide ( MeI ) to finalize the (S)-Metolachlor structure.

Data Presentation: Strategy Comparison & Metrics

Table 1: Comparison of Synthetic Strategies for (S)-Metolachlor

Synthetic Strategy Key Intermediate Source of Enantioselectivity Typical ee (%) Operational Requirement

| Asymmetric Hydrogenation | MEA Imine | Ir-Xyliphos Catalyst | 79 - 85% | High-pressure H2​ reactors | | Chiral Pool Synthesis | N-(2-Ethyl-6-methylphenyl)-L-alanine | L-Alanine Derivative | >98% | Standard batch reactors | | Fukuyama's Process | Chiral Epoxide | (R)-Propylene Oxide | 99% | Strict anhydrous conditions |

Table 2: Reaction Metrics for the Chiral Pool Workflow

Step Transformation Reagents Typical Yield ee (%) Key Analytical Marker

| 1 | Acid Alcohol | NaBH4​ , I2​ , THF | 92% | >98% | Loss of COOH stretch (IR ~1700 cm⁻¹) | | 2 | Amine Amide | Chloroacetyl Chloride, Et3​N | 88% | >98% | Amide C=O stretch (IR ~1650 cm⁻¹) | | 3 | Alcohol Ether | NaH , MeI , THF | 85% | >98% | −OCH3​ singlet (~3.3 ppm, 1H NMR) |

Experimental Protocols (Self-Validating System)

Protocol 1: Reduction to (S)-2-((2-Ethyl-6-methylphenyl)amino)propan-1-ol
  • Preparation: Suspend NaBH4​ (2.5 eq) in anhydrous THF (0.5 M) in a flame-dried, argon-purged round-bottom flask. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Add N-(2-Ethyl-6-methylphenyl)-L-alanine (1.0 eq) portion-wise to the stirring suspension.

  • In Situ Borane Generation: Dissolve I2​ (1.0 eq) in anhydrous THF and add it dropwise over 30 minutes. Caution: Vigorous evolution of hydrogen gas ( H2​ ) will occur.

  • Reflux: Once gas evolution ceases, attach a reflux condenser and heat the mixture to 70 °C for 12 hours.

  • Workup & Validation: Cool to room temperature and quench cautiously with methanol until bubbling stops, followed by 1M HCl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

    • Validation Checkpoint: TLC (Hexane/EtOAc 3:1) should show complete consumption of the starting material. Chiral HPLC must confirm >98% ee.

Protocol 2: Chemoselective N-Chloroacetylation
  • Preparation: Dissolve the amino alcohol from Protocol 1 (1.0 eq) in anhydrous Dichloromethane (DCM, 0.3 M). Add Triethylamine ( Et3​N , 1.2 eq) and cool the mixture to 0 °C.

  • Acylation: Dissolve Chloroacetyl chloride (1.05 eq) in a small volume of DCM and add it dropwise over 20 minutes to maintain strict kinetic control and prevent O-acylation.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup & Validation: Quench with saturated aqueous NaHCO3​ . Separate the organic layer and wash sequentially with 1M HCl, water, and brine. Dry over Na2​SO4​ and evaporate the solvent.

    • Validation Checkpoint: IR spectroscopy should reveal a strong tertiary amide carbonyl stretch at ~1650 cm⁻¹, with the primary alcohol O-H stretch (~3300 cm⁻¹) remaining intact.

Protocol 3: O-Methylation to yield (S)-Metolachlor
  • Preparation: Dissolve the N-chloroacetylated intermediate (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C under argon.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes at 0 °C to ensure complete alkoxide formation.

  • Alkylation: Add Methyl Iodide ( MeI , 1.5 eq) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup & Validation: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Validation Checkpoint: 1H NMR (400 MHz, CDCl3​ ) must show the appearance of a distinct methoxy singlet at ~3.30 ppm.

Visualized Synthetic Workflow

SynthesisWorkflow A N-(2-Ethyl-6-methylphenyl)-L-alanine (Chiral Pool Precursor) B 1. Carboxylic Acid Reduction (NaBH4 / I2 in THF) A->B C (S)-Amino Alcohol Intermediate (Stereocenter Preserved) B->C Prevents Racemization D 2. N-Chloroacetylation (Chloroacetyl Chloride, Et3N) C->D E N-Acylated Intermediate (Amide Protected Amine) D->E Chemoselective N-Protection F 3. O-Methylation (NaH / MeI in THF) E->F G (S)-Metolachlor (Enantiopure Target) F->G Prevents N-Alkylation

Caption: Synthetic workflow from N-(2-Ethyl-6-methylphenyl)-L-alanine to (S)-Metolachlor.

References

  • ACS Publications. Optimized Synthetic Route for Enantioselective Preparation of (S)-Metolachlor from Commercially Available (R)-Propylene Oxide. Organic Process Research & Development. URL:[Link]

  • Adv. Synth. Catal. / MSU Chemistry. The Story of (S)-Metolachlor: An Industrial Odyssey in Asymmetric Catalysis. URL:[Link]

  • Google Patents.EP0017110A2 - N-dichloroacetyl-N-phenyl-alanin(thiol) esters, process for their preparation and their use as fungicides.

Sources

Application

HPLC method development for analyzing N-(2-Ethyl-6-methylphenyl)-L-alanine

Application Note & Protocol: Comprehensive HPLC Method Development for N-(2-Ethyl-6-methylphenyl)-L-alanine (NEMPA) Executive Summary & Rationale The synthesis of S-metolachlor, a highly potent stereoselective herbicide,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Comprehensive HPLC Method Development for N-(2-Ethyl-6-methylphenyl)-L-alanine (NEMPA)

Executive Summary & Rationale

The synthesis of S-metolachlor, a highly potent stereoselective herbicide, relies intrinsically on the enantiomeric purity of its primary chiral intermediate: N-(2-Ethyl-6-methylphenyl)-L-alanine (NEMPA). Because the biological herbicidal activity is predominantly derived from the 1'S-isomers (aSS and aRS configurations), stringent control of the L-alanine intermediate is a non-negotiable parameter in modern agrochemical manufacturing[1],[2].

NEMPA is an N-alkylated amino acid characterized by a secondary amine, a carboxylic acid, and a sterically bulky 2-ethyl-6-methylphenyl moiety. This amphoteric nature necessitates a dual-method analytical approach: an achiral reversed-phase (RP-HPLC) method to quantify chemical impurities, and a chiral method to determine the enantiomeric excess (ee) of the L-isomer[3]. As a self-validating system, both methods detailed below incorporate strict System Suitability Testing (SST) to ensure data integrity prior to batch release.

Causality in Method Design: The "Why" Behind the Chromatography

Achiral RP-HPLC: Overcoming Zwitterionic Tailing

At a neutral pH, NEMPA exists as a zwitterion, leading to poor retention and severe peak tailing on standard C18 columns due to secondary interactions with residual silanols.

  • The Solution: We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase (pH ~2.0).

  • The Causality: At this pH, the carboxylic acid is fully protonated (neutralized), and the secondary amine forms a hydrophobic ion pair with the trifluoroacetate anion. This suppresses silanol interactions, driving the analyte into the hydrophobic stationary phase and ensuring sharp, symmetrical peaks.

Chiral HPLC: Stereoselective Recognition of N-Alkyl Amino Acids

The enantiomeric separation of underivatized, sterically hindered amino acids is notoriously difficult. Traditional normal-phase polysaccharide columns often require derivatization (e.g., FMOC or t-BOC) to achieve resolution[4].

  • The Solution: We employ a macrocyclic glycopeptide chiral stationary phase (CSP), specifically Teicoplanin (e.g., Poroshell 120 Chiral-T or Chirobiotic T), operating in a polar organic mode[5],[6].

  • The Causality: Teicoplanin is an amphoteric glycopeptide featuring multiple chiral centers, hydrogen-bonding sites, and a hydrophobic aglycone basket. In a polar organic mobile phase (Methanol with Ammonium Formate), the CSP's ionizable amine and carboxylic groups engage in stereoselective electrostatic interactions with NEMPA. Simultaneously, the bulky 2-ethyl-6-methylphenyl group undergoes steric inclusion within the aglycone basket, effectively resolving the D- and L-enantiomers without the need for prior derivatization[5].

Method Development Logic & Workflow

Workflow cluster_0 Achiral Workflow (Chemical Purity) cluster_1 Chiral Workflow (Enantiomeric Purity) Sample NEMPA Batch (N-(2-Ethyl-6-methylphenyl)-L-alanine) RP_HPLC Reversed-Phase HPLC C18 Column Sample->RP_HPLC Chiral_HPLC Chiral HPLC Teicoplanin CSP Sample->Chiral_HPLC Grad Gradient: 0.1% TFA in H2O / ACN Suppresses COOH ionization RP_HPLC->Grad SST System Suitability Testing (SST) Rs > 1.5, Tf < 1.5 Grad->SST Iso Isocratic: MeOH / NH4Fa Promotes ionic & H-bond interactions Chiral_HPLC->Iso Iso->SST Decision Meets >99.0% Purity & >99.0% ee? SST->Decision Approve Approved for S-Metolachlor Synthesis Decision->Approve YES Reject Reject / Repurify Decision->Reject NO

Analytical Workflow for the Chemical and Chiral Purity Assessment of NEMPA.

Quantitative Data & Chromatographic Parameters

Table 1: Achiral RP-HPLC Gradient Program (Chemical Purity)

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% TFA in H₂O) % Mobile Phase B (0.1% TFA in ACN)
0.0 1.0 90 10
2.0 1.0 90 10
15.0 1.0 10 90
18.0 1.0 10 90
18.1 1.0 90 10

| 22.0 | 1.0 | 90 | 10 |

Table 2: Chiral HPLC Isocratic Program (Enantiomeric Excess)

Parameter Specification
Column Teicoplanin CSP (e.g., Poroshell 120 Chiral-T, 2.7 µm, 4.6 x 150 mm)
Mobile Phase Methanol / 20 mM Ammonium Formate (100:0.1 v/v)
Elution Mode Isocratic (Polar Organic Mode)
Flow Rate 1.0 mL/min
Temperature 25°C (Strictly controlled to maintain thermodynamic resolution)

| Detection | UV at 220 nm (or ELSD for non-UV absorbing impurities) |

Table 3: System Suitability Testing (SST) Criteria (Self-Validating Metrics)

Metric Achiral Method Requirement Chiral Method Requirement
Resolution (Rs) > 2.0 (between NEMPA and closest impurity) > 1.5 (between D- and L-enantiomers)
Tailing Factor (Tf) ≤ 1.5 ≤ 1.8
Injection %RSD ≤ 1.0% (n=5) ≤ 1.0% (n=5)

| Blank Interference | < 0.05% of target peak area | No interfering peaks at D/L retention times |

Step-by-Step Experimental Protocols

Protocol A: Achiral Chemical Purity Determination
  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water. Degas via sonication for 10 minutes.

    • Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Degas.

  • Standard Preparation: Accurately weigh 25.0 mg of NEMPA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Initial Mobile Phase (90A:10B) to prevent solvent-mismatch peak distortion at the column head.

  • Sample Preparation: Prepare batch samples identically to the standard (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Execution:

    • Inject 10 µL of the Blank (Diluent) to verify baseline stability.

    • Inject the Standard solution 5 times to evaluate SST criteria (Table 3).

    • Inject Samples in duplicate. Bracket with a standard injection every 10 samples to ensure system drift is negligible.

  • Data Processing: Calculate chemical purity using area normalization (excluding blank peaks).

Protocol B: Chiral Enantiomeric Excess (ee) Determination
  • Buffer Preparation: Dissolve 1.26 g of Ammonium Formate in 1000 mL of HPLC-grade Methanol to create a 20 mM solution. Filter through a 0.2 µm nylon membrane[5].

  • System Equilibration (Critical Step): Macrocyclic glycopeptide columns require extensive equilibration when switching to polar organic modes. Flush the column with the mobile phase at 0.5 mL/min for at least 60 column volumes prior to analysis.

  • Racemic Resolution Standard: Prepare a 1.0 mg/mL solution of racemic N-(2-Ethyl-6-methylphenyl)-alanine (containing 50% D and 50% L). Inject 5 µL to verify chiral resolution (Rs > 1.5). Note: The L-enantiomer typically elutes first on Teicoplanin phases under these conditions[5].

  • Sample Analysis: Inject 5 µL of the synthesized NEMPA sample (1.0 mg/mL in Methanol).

  • Calculation:

    • ee(%)=AreaL​+AreaD​AreaL​−AreaD​​×100

    • A passing batch for S-metolachlor synthesis typically requires an ee>99.0% .

References

  • Isolation and Identification of the Metolachlor Stereoisomers Using High-Performance Liquid Chromatography, Polarimetric Measurements, and Enantioselective Gas Chromatography Source: ACS Publications URL:[Link]

  • An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine Source: Arkivoc URL:[Link]

  • Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System Source: Agilent Technologies URL:[Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns Source: Agilent Technologies URL:[Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Source: Phenomenex URL:[Link]

Sources

Method

Application Note &amp; Protocol: The Role of N-(2-Ethyl-6-methylphenyl)-L-alanine in the Stereoselective Formulation of Chloroacetamide Herbicides

Executive Summary & Mechanistic Rationale The agrochemical industry has increasingly shifted toward enantiopure formulations to maximize herbicidal efficacy while significantly reducing environmental chemical loads. A pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The agrochemical industry has increasingly shifted toward enantiopure formulations to maximize herbicidal efficacy while significantly reducing environmental chemical loads. A prime example of this transition is the evolution from racemic metolachlor to its purified enantiomer, S-metolachlor.

S-metolachlor is a Group 15 herbicide that targets the1[1]. It acts as a competitive inhibitor of the 3-ketoacyl-CoA synthase (encoded by FAE1-like genes), where it2[2]. This irreversible inhibition halts the condensation of malonyl-CoA, leading to the3[3]. Because the elongase active site is highly stereospecific, the 4[4].

The Chiral Pool Advantage: While massive industrial-scale production often utilizes asymmetric hydrogenation of an imine intermediate via a sensitive Iridium-Xyliphos catalyst, laboratory-scale synthesis, analytical standard generation, and specialized high-purity formulations rely on the "chiral pool" approach. Here, 5[5]. The inherent stereochemistry of the L-alanine moiety dictates the final (1'S) configuration of the herbicide, guaranteeing an enantiomeric excess (ee) of >98% through straightforward covalent transformations, bypassing the need for high-pressure reactors or easily poisoned transition-metal catalysts.

Quantitative Efficacy Data

The stereochemical purity achieved by utilizing the L-alanine derivative directly translates into field-level performance. The table below summarizes the causality between enantiopurity and herbicidal efficacy.

ParameterRacemic MetolachlorS-Metolachlor (>98% ee)
Stereochemistry 1:1 mixture of S and R isomers>98% S-isomer
Relative Herbicidal Activity Baseline (1x)~6x greater than R-isomer[4]
Typical Field Application Rate 2.0 - 3.0 kg/ha 1.0 - 1.5 kg/ha
Control of Cyperus esculentus ~500 g/ha required[6]62.5 - 125 g/ha required[6]
Target Enzyme Affinity Mixed / CompetitiveHigh Affinity (Irreversible)[7]
Crop Tolerance StandardHigh (Equal tolerance at lower rates)[6]

Visualizing the Workflows

Synthesis_Workflow A N-(2-Ethyl-6-methylphenyl) -L-alanine (Chiral Pool Synthon) B Reduction (LiAlH4 / THF, 0°C) A->B C Chiral Amino Alcohol (1'S-Intermediate) B->C D Chloroacetylation (ClCH2COCl, Base) C->D E N-Chloroacetyl Derivative D->E F Etherification (NaOCH3, CH3OH) E->F G S-Metolachlor (>98% ee Active Herbicide) F->G

Chemical synthesis workflow of S-metolachlor utilizing N-(2-Ethyl-6-methylphenyl)-L-alanine.

MOA A S-Metolachlor (Group 15 Herbicide) B VLCFA Elongase Complex (3-Ketoacyl-CoA Synthase) A->B Stereospecific Binding C Nucleophilic Attack by Cysteinyl Sulfur B->C D Irreversible Enzyme Inhibition (Malonyl-CoA Condensation Blocked) C->D E Depletion of C20-C24 Very-Long-Chain Fatty Acids D->E F Disruption of Cell Membranes & Cuticular Wax Deposition E->F G Arrested Shoot Growth & Seedling Death F->G

Mechanism of action: S-metolachlor inhibiting the VLCFA elongase complex in susceptible weeds.

Step-by-Step Methodologies: Synthesis & Formulation

This protocol establishes a self-validating system. By carefully controlling reaction conditions, we ensure the stereocenter provided by the L-alanine derivative is preserved throughout the synthesis, culminating in a highly stable Emulsifiable Concentrate (EC).

Phase 1: Chemical Synthesis of S-Metolachlor Active Ingredient (AI)

Step 1.1: Reduction of the Chiral Synthon

  • Procedure: Suspend 1.0 equivalent of N-(2-Ethyl-6-methylphenyl)-L-alanine in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reactor to 0°C. Slowly add 1.5 equivalents of Lithium Aluminum Hydride (LiAlH₄) dropwise. Stir for 4 hours, then carefully quench with Fieser’s method (water, 15% NaOH, water).

  • Causality: The carboxylic acid must be reduced to a primary alcohol to form 1'S(-)-N-(1'-methyl-2'-hydroxyethyl)-2-ethyl-6-methylaniline. LiAlH₄ is utilized at 0°C because its strong hydride-donating capacity rapidly reduces the carboxyl group without cleaving the sensitive C-N bond or causing racemization at the alpha-carbon[5].

Step 1.2: N-Chloroacetylation

  • Procedure: Dissolve the resulting chiral amino alcohol in toluene. Add 1.2 equivalents of a tertiary amine base (e.g., triethylamine). Cool to 5°C. Add 1.1 equivalents of chloroacetyl chloride dropwise over 60 minutes. Wash the organic phase with 1N HCl and brine, then dry over Na₂SO₄.

  • Causality: 5[5]. If HCl is not scavenged, it will protonate the amine, halting the reaction and driving unwanted side reactions.

Step 1.3: Etherification

  • Procedure: Dissolve the N-chloroacetyl derivative in methanol. Introduce 1.2 equivalents of Sodium Methoxide (NaOCH₃). Heat to 40°C for 3 hours under continuous stirring. Neutralize, extract with ethyl acetate, and concentrate under vacuum to yield S-metolachlor.

  • Causality: This step executes a Williamson ether synthesis. The primary alcohol is converted into a methyl ether. Sodium methoxide is chosen as it acts as a strong nucleophile, ensuring a rapid, high-yielding substitution that finalizes the S-metolachlor structure[5].

Phase 2: Formulation of Emulsifiable Concentrate (EC)
  • Procedure: In a high-shear blending vessel, combine 960 g of the synthesized S-metolachlor AI with 100 g of an aromatic hydrocarbon solvent (e.g., Aromatic 150). Add a surfactant blend consisting of 40 g of Calcium Dodecylbenzenesulfonate (anionic) and 60 g of Castor Oil Ethoxylate (non-ionic). Blend at 500 RPM for 30 minutes until a homogenous, amber liquid is formed.

  • Causality: S-metolachlor is a highly lipophilic, viscous liquid. To deliver it uniformly across a field, it must spontaneously emulsify in an aqueous spray tank. The aromatic solvent reduces the AI's viscosity, while the specific dual-surfactant system lowers the interfacial tension, allowing the formulation to form stable, micro-scale micelles upon contact with water.

Analytical Validation: Self-Validating System

To guarantee the trustworthiness of the protocol, the final formulated product must be analyzed to verify that no racemization occurred during the chemical transformations.

Step 3.1: Chiral HPLC Analysis

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (95:5 v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Causality: The chiral stationary phase creates transient diastereomeric interactions with the enantiomers. Because the S and R isomers interact with the polysaccharide backbone with different affinities, they elute at distinct retention times. A successful synthesis originating from N-(2-Ethyl-6-methylphenyl)-L-alanine will yield a chromatogram with an S-isomer peak area >98%, validating the stereochemical integrity of the entire workflow.

Sources

Application

Advanced Application Note: Catalytic Asymmetric Synthesis of N-(2-Ethyl-6-methylphenyl)-L-alanine

Scientific Context & Strategic Importance The synthesis of enantiopure N-aryl amino acids is a critical bottleneck in the development of advanced agrochemicals and pharmaceuticals. Specifically, N-(2-Ethyl-6-methylphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Strategic Importance

The synthesis of enantiopure N-aryl amino acids is a critical bottleneck in the development of advanced agrochemicals and pharmaceuticals. Specifically, N-(2-Ethyl-6-methylphenyl)-L-alanine serves as a vital chiral intermediate for the synthesis of highly active, enantiopure fungicides and herbicides (e.g., metalaxyl-M and S-metolachlor derivatives) 1.

The primary synthetic challenge lies in the severe steric hindrance and the chiral axis generated by the ortho-disubstituted aniline moiety (2-ethyl-6-methylphenyl). Traditional non-catalytic resolutions are low-yielding and atom-inefficient. This application note details three state-of-the-art catalytic pathways to achieve high enantiomeric excess (ee) and yield, prioritizing mechanistic causality and self-validating experimental designs.

Mechanistic Causality in Asymmetric Catalysis

To overcome the steric bulk of the 2-ethyl-6-methylphenyl group, the catalytic system must enforce a rigid chiral pocket while maintaining high turnover frequencies. We evaluate three distinct catalytic paradigms:

Pathway A: Rh-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of the corresponding enamide, 2-((2-ethyl-6-methylphenyl)amino)acrylic acid, utilizes a Rh(I)-DuPhos complex.

  • Causality of Ligand Choice: The highly electron-rich phospholane rings of the DuPhos ligand increase the electron density on the Rh center. This accelerates the oxidative addition of H₂, which is the rate-determining step for sterically hindered enamides. The rigid C2​ -symmetric structure dictates strict facial selectivity during substrate coordination, yielding up to 96% ee and exceptional turnover numbers (TON > 50,000) 2.

Pathway B: Biocatalytic Asymmetric Reductive Amination

Direct reductive amination of pyruvic acid with 2-ethyl-6-methylaniline using chemical hydrides often leads to racemic mixtures or unwanted carbonyl reduction.

  • Causality of Enzyme Engineering: Engineered fungal Reductive Aminases (RedAms) bypass this by pre-organizing the iminium intermediate within a chiral active site before hydride transfer from NAD(P)H. Recent mutations (e.g., H215A) have expanded the active site to accommodate bulky anilines, preventing off-target ketone reduction and ensuring >99% stereocontrol 34.

Pathway C: Enzymatic Resolution via Lipase CLEAs

For processes starting from racemic N-(2-ethyl-6-methylphenyl)alanine, enzymatic kinetic resolution is highly effective.

  • Causality of Immobilization: Free lipases denature rapidly in the organic solvents required to dissolve the bulky substrate. By precipitating Pseudomonas sp. lipase and cross-linking it with glutaraldehyde to form Cross-Linked Enzyme Aggregates (CLEAs), the enzyme is locked in its active conformation. This imparts extreme solvent and thermal stability, allowing enantioselective esterification of the D-enantiomer, leaving the desired L-enantiomer untouched 5.

Quantitative Performance Metrics

The following table summarizes the validated performance parameters for the three catalytic strategies.

Catalytic StrategyCatalyst SystemSubstrateYield (%)Enantiomeric Excess (ee %)TON / E-value
Asymmetric Hydrogenation [Rh(COD)(R,R-DuPhos)]BF₄2-((2-ethyl-6-methylphenyl)amino)acrylic acid98%96% (L)TON > 50,000
Reductive Amination Engineered Fungal RedAm (H215A)Pyruvic acid + 2-ethyl-6-methylaniline85%>99% (L)N/A (Biocatalytic)
Kinetic Resolution Pseudomonas sp. Lipase CLEAsRacemic N-(2-ethyl-6-methylphenyl)alanine48% (max 50%)>99% (L)E-value > 150

Visualizing Catalytic Workflows

Transition-Metal Catalytic Cycle

RhCatalyticCycle Precatalyst [Rh(COD)(DuPhos)]⁺ Precatalyst ActiveCat [Rh(DuPhos)(Solv)₂]⁺ Active Catalyst Precatalyst->ActiveCat + H₂, - COD Coordination Substrate Coordination (Enamide Complex) ActiveCat->Coordination + Substrate OxAddition Oxidative Addition (H₂ Activation) Coordination->OxAddition + H₂ MigInsertion Migratory Insertion (Hydride Transfer) OxAddition->MigInsertion RedElimination Reductive Elimination (Product Release) MigInsertion->RedElimination RedElimination->ActiveCat - L-Alanine Derivative

Catalytic cycle of Rh-DuPhos mediated asymmetric hydrogenation.

Biocatalytic Resolution Workflow

BiocatalyticWorkflow Racemate Racemic Substrate N-(2-Ethyl-6-methylphenyl)alanine CLEA Immobilized Biocatalyst Pseudomonas sp. Lipase CLEAs Racemate->CLEA Reaction Enantioselective Esterification CLEA->Reaction Vinyl Acetate (Acyl Donor) Separation Phase Separation & Workup Reaction->Separation Product Product Separation->Product Isolation

Workflow for the enzymatic resolution of racemic N-aryl amino acids using Lipase CLEAs.

Self-Validating Experimental Protocols

Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation

Objective: Synthesis of N-(2-Ethyl-6-methylphenyl)-L-alanine via high-pressure hydrogenation.

Step-by-Step Methodology:

  • Preparation (Glovebox): In an argon-filled glovebox, dissolve 2-((2-ethyl-6-methylphenyl)amino)acrylic acid (10.0 mmol) in 30 mL of anhydrous, degassed methanol.

  • Catalyst Loading: Add [Rh(COD)(R,R-DuPhos)]BF₄ (0.0002 mmol, S/C = 50,000) to the substrate solution. Causality: Methanol acts as a protic shuttle, stabilizing the polar transition states during migratory insertion.

  • Reactor Charging: Transfer the mixture to a stainless-steel Parr autoclave. Seal and remove from the glovebox.

  • Hydrogenation: Purge the reactor with H₂ gas three times (up to 10 bar), then pressurize to 30 bar H₂. Stir at 500 rpm at 25°C for 12 hours.

  • System Validation (In-Process): Monitor the pressure drop. A plateau in H₂ consumption before the theoretical 10.0 mmol uptake indicates premature catalyst deactivation (likely due to trace oxygen or solvent impurities).

  • Workup & Isolation: Vent the reactor. Remove the solvent under reduced pressure. Dissolve the crude in aqueous NaOH (1M), wash with MTBE to remove neutral impurities, and acidify the aqueous layer to pH 3 with HCl to precipitate the pure L-enantiomer.

  • Analytical Validation: Determine ee via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA/TFA 90:10:0.1). Compare retention times against a racemic standard.

Protocol 2: Kinetic Resolution via Lipase CLEAs

Objective: Isolation of the L-enantiomer from racemic N-(2-ethyl-6-methylphenyl)alanine using immobilized biocatalysis.

Step-by-Step Methodology:

  • CLEA Preparation: Precipitate Pseudomonas sp. lipase using saturated ammonium sulfate. Add glutaraldehyde (50 mM final concentration) and stir for 3 hours at 4°C. Centrifuge, wash the CLEAs with phosphate buffer (pH 7.0), and lyophilize.

  • Reaction Setup: Suspend the racemic substrate (5.0 mmol) and vinyl acetate (15.0 mmol) in 25 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Biocatalysis: Add 50 mg of Lipase CLEAs. Incubate at 40°C with orbital shaking (200 rpm). Causality: Vinyl acetate acts as an irreversible acyl donor because the leaving group (vinyl alcohol) instantly tautomerizes to acetaldehyde, driving the equilibrium forward.

  • System Validation (In-Process): Withdraw 50 µL aliquots hourly. Derivatize and analyze via GC-FID. Critical Stop Point: Terminate the reaction exactly when conversion reaches 50% to ensure the unreacted substrate is exclusively the L-enantiomer.

  • Separation: Filter the CLEAs (save for recycling). Extract the MTBE filtrate with saturated aqueous NaHCO₃. The unreacted L-amino acid partitions into the aqueous phase, while the esterified D-enantiomer remains in the organic phase.

  • Isolation: Acidify the aqueous phase to pH 3 to precipitate the N-(2-Ethyl-6-methylphenyl)-L-alanine. Filter and dry under vacuum.

References

  • Asymmetric Synthesis and Application of α-Amino Acids.ACS Symposium Series.
  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
  • Resolution of N(2-ethyl-6-methylphenyl)alanine via cross-linked aggregates of Pseudomonas sp. Lipase.
  • Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones.
  • N-dichloroacetyl-N-phenyl-alanin(thiol) esters, process for their preparation and their use as fungicides.EP0017110A2.

Sources

Method

Protocol for the Purification of N-(2-Ethyl-6-methylphenyl)-L-alanine and its Intermediates

An Application Guide Abstract N-aryl amino acids, such as N-(2-Ethyl-6-methylphenyl)-L-alanine, are pivotal structural motifs in modern drug discovery and development. Their synthesis, often achieved through transition-m...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide

Abstract

N-aryl amino acids, such as N-(2-Ethyl-6-methylphenyl)-L-alanine, are pivotal structural motifs in modern drug discovery and development. Their synthesis, often achieved through transition-metal-catalyzed methods like the Ullmann coupling, can yield a crude product containing a variety of impurities, including unreacted starting materials, catalyst residues, and reaction byproducts.[1][2] The stereochemical integrity of the chiral center is also a critical parameter that must be preserved throughout the purification process.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and scalable protocols for the purification of N-(2-Ethyl-6-methylphenyl)-L-alanine intermediates. We delve into the causality behind experimental choices, offering detailed step-by-step methodologies for pH-mediated extraction, recrystallization, and chromatographic techniques. The guide emphasizes self-validating systems through integrated purity assessment steps to ensure the final compound meets the stringent requirements for downstream applications.

Foundational Chemistry and Impurity Profiling

A thorough understanding of the target molecule's properties and the potential impurities from its synthesis is the cornerstone of developing an effective purification strategy.

Physicochemical Properties

N-(2-Ethyl-6-methylphenyl)-L-alanine is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic secondary amine. This duality is the key to its purification via extractive methods.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₁₂H₁₇NO₂[5]Used for calculating molar equivalents and confirming mass spectrometry data.
Molecular Weight 207.27 g/mol Essential for accurate measurements and yield calculations.
Structure N-aryl derivative of L-alanineThe presence of both acidic (COOH) and basic (NH) functional groups allows for pH-dependent solubility manipulation.
Chirality (S)-configuration at the α-carbonPurification methods must be selected to avoid racemization.[3] Enantiomeric purity is a critical quality attribute.
Predicted pKa ~2-3 (Carboxylic Acid), ~4-5 (Aniline Nitrogen)Dictates the pH ranges required to protonate or deprotonate the molecule, enabling selective extraction.
Common Synthetic Origin and Anticipated Impurities

The most common route to N-aryl amino acids is the Ullmann-type coupling of an aryl halide with the parent amino acid, often catalyzed by copper or palladium.[1][3] This context allows us to anticipate a specific profile of impurities.

Impurity ClassSpecific ExamplesRationale for PresenceRemoval Strategy
Unreacted Starting Materials L-alanine, 2-ethyl-6-methyl-iodobenzeneIncomplete reaction conversion.Acid/base extraction, Chromatography.
Catalyst Residues Copper(I) salts, Palladium complexesRemnants from the coupling reaction.Aqueous washes, Filtration through celite/silica plug.
Reaction Byproducts Dehalogenated arene, homocoupled productsSide reactions occurring under coupling conditions.Recrystallization, Chromatography.
Solvents DMSO, DMA, THFHigh-boiling point solvents often used in coupling reactions.High-vacuum evaporation, Lyophilization, Anti-solvent precipitation.

Selecting the Optimal Purification Strategy

The choice of purification protocol depends on the scale of the synthesis, the initial purity of the crude material, and the required final purity. The following decision tree provides a logical framework for selecting the appropriate methodology.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Crude Reaction Mixture purity_check Initial Purity Assessment (TLC, LC-MS, ¹H NMR) start->purity_check scale_check Synthesis Scale? purity_check->scale_check chromatography Protocol 3: Chromatography purity_check->chromatography Complex Mixture extraction Protocol 1: pH-Mediated Extractive Workup scale_check->extraction > 1 g (Process Scale) scale_check->chromatography < 1 g (Discovery Scale) & High Impurity Load crystallization Protocol 2: Recrystallization extraction->crystallization final_purity Final Purity & Identity Confirmation (HPLC, NMR, MS) crystallization->final_purity chromatography->final_purity product Pure N-(2-Ethyl-6-methylphenyl) -L-alanine final_purity->product

Caption: Decision tree for purification strategy selection.

Detailed Protocol 1: pH-Mediated Extraction & Recrystallization

This method is the workhorse for purifying N-aryl amino acids on a multigram scale. It leverages the amphoteric nature of the product to separate it from neutral, acidic, and basic impurities.

Principle of Separation

The crude product is dissolved in an organic solvent. A wash with dilute acid removes basic impurities. A subsequent extraction with a dilute base deprotonates the product's carboxylic acid, transferring it as a carboxylate salt into the aqueous phase and leaving neutral impurities (like unreacted aryl halide) in the organic layer. The aqueous layer is then re-acidified, causing the pure product to precipitate out.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10-20 mL per gram of crude material).

  • Acid Wash (Removes Basic Impurities): Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 10% of the organic volume). This step protonates and removes residual amines or basic additives. Discard the aqueous layer.

  • Base Extraction (Isolates the Product): Extract the organic layer with 1 M NaOH or NaHCO₃ solution (3 x 15% of the organic volume). The target compound will move into the aqueous layer as its sodium salt.

    • Scientist's Note: Use NaHCO₃ for a milder base if the compound is suspected to be base-sensitive. Multiple extractions are crucial for quantitative recovery.

  • Separation of Layers: Combine the aqueous extracts. The original organic layer, now containing neutral impurities, can be discarded. It is good practice to perform a TLC or LC-MS analysis on the organic layer to ensure no product is being lost.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly acidify with 3 M HCl with vigorous stirring until the pH is approximately 2-3. The N-(2-Ethyl-6-methylphenyl)-L-alanine will precipitate as a white or off-white solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent like hexane to aid in drying.

  • Drying: Dry the product under high vacuum at 40-50 °C to a constant weight.

Recrystallization for Final Polishing

If the product from precipitation requires further purification, recrystallization is an effective technique.[6]

  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common systems for N-aryl amino acids include ethyl acetate/hexane, ethanol/water, or isopropanol.

  • Procedure: Dissolve the dried solid in a minimal amount of the hot solvent (or the more polar solvent of a binary system). If the solution is colored, it can be treated with activated charcoal and hot-filtered. Allow the solution to cool slowly to room temperature, then place it in a 0-4 °C refrigerator to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Purity Assessment

The purity of the final compound should be assessed by HPLC and ¹H NMR. The mother liquor from recrystallization should also be analyzed to quantify any yield loss.

Detailed Protocol 2: Ion-Exchange Chromatography

For smaller scales or when impurities are structurally very similar to the product, ion-exchange chromatography (IEX) offers superior resolution.[7][8] This technique separates molecules based on their net charge.[7]

Principle of Separation

A cation-exchange resin is used.[9] At a low pH, the product's amino group is protonated, giving it a net positive charge and allowing it to bind to the negatively charged resin. Neutral and anionic impurities are washed through. The bound product is then eluted by increasing the pH or ionic strength of the mobile phase.

Step-by-Step Methodology
  • Resin Preparation: Use a strong cation-exchange resin (e.g., Dowex 50W). Prepare a slurry in deionized water and pack it into a column. Wash the column extensively with water, followed by 1 M HCl to ensure it is in the H⁺ form, and then with water again until the eluent is neutral.

  • Sample Loading: Dissolve the crude product in a minimal amount of acidic water (pH ~2). Load the solution onto the top of the resin bed and allow it to percolate into the column.

  • Washing: Elute the column with several column volumes of deionized water. This will wash away any uncharged or anionic impurities. Monitor the eluent by TLC or UV-Vis spectroscopy.

  • Elution: Elute the bound product using a dilute aqueous base, such as 0.5-2.0 M ammonium hydroxide (NH₄OH). The ammonia will deprotonate the product's ammonium group, releasing it from the resin.

  • Fraction Collection: Collect fractions and monitor for the presence of the product using TLC (visualized with ninhydrin or UV light).

  • Product Isolation: Combine the product-containing fractions and remove the solvent and volatile ammonium hydroxide under reduced pressure. If necessary, the resulting solid can be recrystallized as described in Protocol 1.

Characterization and Final Purity Verification

Thorough characterization is essential to confirm the identity, structure, and purity of the final compound.[10]

TechniquePurposeExpected Results for N-(2-Ethyl-6-methylphenyl)-L-alanine
HPLC (Reverse-Phase) Quantify purity and enantiomeric excess (with a chiral column).Purity >98%. Single peak on an achiral column. Single peak on a chiral column for enantiomeric excess.
¹H NMR Confirm chemical structure and assess for impurities.Signals corresponding to the ethyl group, two distinct methyl groups, aromatic protons, and the alanine backbone. Absence of impurity signals.
¹³C NMR Confirm carbon backbone.Expected number of aromatic and aliphatic carbon signals.
Mass Spectrometry (MS) Confirm molecular weight.[M+H]⁺ or [M-H]⁻ ion corresponding to the calculated exact mass.
Melting Point Assess purity.A sharp, defined melting point range indicates high purity.

Overall Purification and Analysis Workflow

The following diagram provides a visual summary of the entire process, from the initial crude material to the final, validated pure compound.

G A Crude Reaction Product (Post-Synthesis) B Solvent Removal (Reduced Pressure) A->B C Primary Purification (Choose Protocol 1 or 2) B->C D Solid Isolation (Filtration / Evaporation) C->D E Secondary Purification (Optional) (Recrystallization) D->E If purity < 95% F Drying (High Vacuum) D->F If purity > 95% E->F G Final Analysis (HPLC, NMR, MS) F->G H Pure, Characterized Product G->H

Sources

Application

Application Note: Synthesis of Enantiopure (S)-Metolachlor via N-(2-Ethyl-6-methylphenyl)-L-alanine

Introduction & Scientific Rationale The transition from racemic metolachlor to enantiomerically enriched (S)-metolachlor marks a significant advancement in agrochemical sustainability. By isolating the herbicidally activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The transition from racemic metolachlor to enantiomerically enriched (S)-metolachlor marks a significant advancement in agrochemical sustainability. By isolating the herbicidally active (S)-isomer, manufacturers have achieved a nearly twofold reduction in field application rates (from 750–1500 g/m² to 400–820 g/m²)[1].

While the dominant industrial route relies on the asymmetric catalytic hydrogenation of MEA-imine using an iridium-Xyliphos catalyst, alternative "chiral pool" or resolution methodologies remain highly relevant for specialized production, circumventing the need for expensive heavy-metal catalysis[1].

N-(2-Ethyl-6-methylphenyl)-L-alanine (often isolated via enzymatic kinetic resolution of its racemic ester[2]) serves as the exact chiral precursor for this alternative pathway. Because the L-alanine moiety inherently possesses the (S)-configuration at the chiral center, it can be systematically transformed into (S)-metolachlor through a robust, three-step chemo-synthetic sequence: reduction, N-acylation, and O-methylation[3].

Mechanistic Overview & Pathway

The transformation relies on preserving the stereocenter of the L-alanine derivative while modifying its functional groups:

  • Reduction : The carboxylic acid is first converted to an ester and subsequently reduced to a primary alcohol. The use of a mild reducing system (NaBH₄/LiCl) prevents racemization[3].

  • N-Acylation : The secondary amine is chloroacetylated. Strict temperature control ensures chemoselectivity, preventing the acylation of the newly formed primary alcohol[4].

  • O-Methylation : The primary alcohol is etherified to a methoxy group. Phase-transfer catalysis (PTC) is employed to facilitate the reaction in a biphasic system, protecting the base-sensitive chloroacetamide moiety from hydrolysis[4].

G A N-(2-Ethyl-6-methylphenyl)-L-alanine (Chiral Precursor) B Step 1: Esterification & Reduction (NaBH4 / LiCl in EtOH) A->B C (S)-N-(1'-methyl-2'-hydroxyethyl)- 2-ethyl-6-methylaniline B->C D Step 2: N-Acylation (Chloroacetyl Chloride, Base) C->D E (S)-N-Chloroacetyl Amino Alcohol D->E F Step 3: O-Methylation (Me2SO4 or MeI, PTC) E->F G (S)-Metolachlor (Target Herbicide) F->G

Figure 1: Three-step synthetic workflow for (S)-metolachlor from N-(2-Ethyl-6-methylphenyl)-L-alanine.

Experimental Protocols

Note: The following protocols are engineered to be self-validating. In-process controls (IPC) are embedded to ensure causality between experimental conditions and product integrity.

Protocol A: Chemoselective Reduction to Chiral Amino Alcohol

Objective : Convert N-(2-Ethyl-6-methylphenyl)-L-alanine to (S)-N-(1'-methyl-2'-hydroxyethyl)-2-ethyl-6-methylaniline. Reagents : N-(2-Ethyl-6-methylphenyl)-L-alanine, anhydrous ethanol, thionyl chloride (SOCl₂), sodium borohydride (NaBH₄), lithium chloride (LiCl).

Procedure :

  • Esterification : Suspend N-(2-Ethyl-6-methylphenyl)-L-alanine (1.0 eq) in anhydrous ethanol. Slowly add SOCl₂ (1.1 eq) at 0 °C. Reflux for 4 hours, then concentrate under vacuum to yield the ethyl ester hydrochloride.

  • Reduction Setup : Dissolve the ester in fresh anhydrous ethanol. Add LiCl (3.0 eq) and cool the reactor to 0–5 °C[3].

  • Borohydride Addition : Add NaBH₄ (3.0 eq) in small portions over 1 hour, maintaining the temperature below 15 °C[3].

  • Workup : Stir for 12 hours at room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Causality & Validation : Standard NaBH₄ is generally too mild to reduce esters efficiently. The addition of LiCl generates LiBH₄ in situ. The lithium ion acts as a Lewis acid, coordinating to the ester carbonyl oxygen, increasing its electrophilicity. This allows reduction to occur at near-ambient temperatures, strictly preserving the (S)-configuration (ee > 98%)[3].

Protocol B: Chemoselective N-Chloroacetylation

Objective : Synthesize the N-chloroacetylated amino alcohol intermediate. Reagents : Chiral amino alcohol (from Protocol A), chloroacetyl chloride, triethylamine (TEA), dichloromethane (DCM).

Procedure :

  • Setup : Dissolve the chiral amino alcohol (1.0 eq) and TEA (1.2 eq) in anhydrous DCM. Cool the mixture to -5 °C to 0 °C under nitrogen[4].

  • Acylation : Add chloroacetyl chloride (1.05 eq) dropwise via an addition funnel over 30 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Workup : Stir for an additional 1 hour at 0 °C. Quench with ice water. Separate the phases. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

Causality & Validation : The substrate contains both a secondary amine and a primary alcohol. Amines are inherently more nucleophilic than alcohols. By maintaining sub-zero temperatures and using exactly 1.05 equivalents of the acylating agent, the reaction is kinetically controlled to exclusively yield the N-acylated product. The 1M HCl wash removes any unreacted amine, self-validating the purity of the intermediate.

Protocol C: Biphasic O-Methylation

Objective : Etherify the primary alcohol to yield (S)-metolachlor. Reagents : N-chloroacetylated intermediate, dimethyl sulfate (Me₂SO₄), 50% aqueous NaOH, tetrabutylammonium bromide (TBAB), toluene.

Procedure :

  • Biphasic System : Dissolve the intermediate (1.0 eq) in toluene. Add TBAB (0.05 eq) and cool to 15 °C.

  • Base Addition : Add 50% aqueous NaOH (3.0 eq) under vigorous mechanical stirring.

  • Methylation : Add Me₂SO₄ (1.5 eq) dropwise, maintaining the temperature between 15–20 °C.

  • Workup : Stir for 4 hours. Separate the aqueous layer. Wash the organic layer with water until neutral pH is achieved. Distill the toluene under reduced pressure to yield (S)-metolachlor[5].

Causality & Validation : The chloroacetamide group is highly sensitive to alkaline hydrolysis. A homogenous basic solution would degrade the molecule. By utilizing a biphasic toluene/water system with TBAB as a phase-transfer catalyst, the hydroxide ion is shuttled into the organic phase just long enough to deprotonate the alcohol. The resulting alkoxide immediately reacts with Me₂SO₄. This micro-environment prevents the hydrolysis of the amide bond, ensuring high yields of the final herbicide[5].

Quantitative Data & Quality Control

To ensure reproducibility and high optical purity, the following stage-gate metrics must be monitored throughout the synthesis:

Synthesis StepIntermediate / ProductTarget Yield (%)Target Optical Purity (ee %)Key Impurities to Monitor (HPLC/GC)
Step 1: Reduction (S)-Amino alcohol86 – 89%> 98%Unreacted ester, over-reduced ring species
Step 2: Acylation N-Chloroacetyl alcohol90 – 94%> 98%O-acylated byproduct, unreacted amine
Step 3: Methylation (S)-Metolachlor85 – 90%90 – 93%Hydrolyzed amide, unreacted alcohol

Note: The final ee% of (S)-metolachlor typically ranges from 90-93% due to minor racemization during the aggressive methylation step, which is well within the acceptable agricultural standard for enantiomerically enriched herbicides[3].

Sources

Method

Biocatalytic Approaches for the Asymmetric Synthesis of N-(2-Ethyl-6-methylphenyl)-L-alanine

An Application Note for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Gemini Abstract N-substituted amino acids are critical chiral building blocks in modern drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

N-substituted amino acids are critical chiral building blocks in modern drug development, imparting enhanced metabolic stability and modulating the pharmacological properties of peptide-based therapeutics. N-(2-Ethyl-6-methylphenyl)-L-alanine, in particular, is a valuable synthon whose stereoselective synthesis presents a significant challenge for traditional chemical methods. This application note details robust biocatalytic protocols for the asymmetric synthesis of N-(2-Ethyl-6-methylphenyl)-L-alanine via reductive amination. We focus on the application of Imine Reductases (IREDs), a class of enzymes renowned for their exceptional stereoselectivity and broad substrate scope.[1] This guide provides a theoretical framework for the biocatalytic strategy, detailed step-by-step protocols for enzyme screening and preparative-scale synthesis, and analytical methods for reaction monitoring and product validation. The methodologies presented herein offer a green, efficient, and highly selective alternative to conventional chemical routes, aligning with the principles of sustainable chemistry.[2][3]

Introduction: The Case for Biocatalysis

The synthesis of enantiomerically pure chiral amines is a cornerstone of the pharmaceutical industry, with a significant percentage of top-selling drugs containing at least one chiral amine moiety.[2] N-(2-Ethyl-6-methylphenyl)-L-alanine is a non-proteinogenic amino acid[4] whose synthesis requires precise control over the stereocenter at the α-carbon. While chemical routes like direct N-alkylation or classical resolution exist, they often suffer from drawbacks such as the need for protecting groups, harsh reaction conditions, the use of toxic reagents, and limited stereoselectivity, leading to complex purification processes.[5]

Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful solution. Enzymes operate under mild aqueous conditions, are highly chemo-, regio-, and stereoselective, and eliminate the need for many of the protection/deprotection steps common in organic synthesis.[3] For the synthesis of N-substituted amino acids, the enzymatic reductive amination of a keto acid with a primary amine stands out as a highly efficient and atom-economical approach.[6][7] This note will focus on the use of Imine Reductases (IREDs) for this transformation, as they are particularly well-suited for catalyzing the asymmetric reduction of imines formed from a wide variety of ketones and amines.[2][8]

The Biocatalytic Strategy: Reductive Amination

The core of our approach is the one-pot reductive amination of pyruvate (2-oxopropanoic acid) with 2-ethyl-6-methylaniline. This reaction proceeds in two conceptual steps: the formation of an intermediate imine, which is then asymmetrically reduced by the IRED to yield the target L-alanine derivative.

Key Enzyme Class: Imine Reductases (IREDs)

IREDs (also known as Reductive Aminases or RedAms) are NAD(P)H-dependent oxidoreductases that catalyze the reduction of C=N bonds with high stereoselectivity.[9] Their utility in synthesizing secondary and tertiary amines makes them ideal for this application, distinguishing them from transaminases which are primarily used for primary amine synthesis.[10] The selection of an appropriate IRED is crucial, as its active site must accommodate the bulky 2-ethyl-6-methylphenyl group and orient the imine intermediate to ensure hydride attack occurs selectively to form the desired (S)-enantiomer (L-alanine).

The Necessity of Cofactor Recycling

The catalytic activity of IREDs is dependent on the nicotinamide cofactor NADPH or NADH.[8] These cofactors are expensive, making their use in stoichiometric amounts economically unfeasible for preparative-scale synthesis. Therefore, an efficient in situ cofactor recycling system is essential. Two common and effective systems are:

  • Glucose Dehydrogenase (GDH): Uses inexpensive D-glucose as a sacrificial substrate to reduce NAD(P)⁺ back to NAD(P)H. The by-product, gluconic acid, is benign.

  • Formate Dehydrogenase (FDH): Uses sodium or ammonium formate as the sacrificial substrate. This system is highly atom-economical, producing only CO₂ as a by-product, which can easily be removed from the reaction system.[6][11]

The FDH system is often preferred for its higher atom economy and the volatile nature of its by-product.

graphdot Figure 1: Biocatalytic Reductive Amination Pathway cluster_main Asymmetric Synthesis cluster_cofactor Cofactor Recycling Pyruvate Pyruvate Imine Imine Intermediate Pyruvate->Imine + H₂O Aniline 2-Ethyl-6-methylaniline Aniline->Imine + H₂O Product N-(2-Ethyl-6-methylphenyl) -L-alanine Imine->Product Stereoselective Reduction IRED Imine Reductase (IRED) Product->IRED NADP NADP+ Product->NADP IRED->Imine NADPH NADPH NADPH->Imine Hydride Donor NADP->NADPH Reduction FDH Formate Dehydrogenase (FDH) FDH->NADP Formate Formate CO2 CO₂ Formate->CO2 CO2->FDH

Caption: Experimental workflow from initial enzyme screening to final product synthesis.

Protocol 2: Preparative Scale Synthesis (50 mL)

Rationale: To scale up the synthesis of the target compound using the best IRED identified during screening for isolation and characterization.

Procedure:

  • Reaction Setup: In a 100 mL flask, combine the following:

    • 45 mL of 1 M Ammonium Formate buffer (pH 8.5).

    • 1.0 mL of 20 mM NADP⁺ stock (final conc. 0.4 mM).

    • 50 U of FDH.

    • 550 mg of sodium pyruvate (final conc. 100 mM).

    • 675 mg (730 µL) of 2-ethyl-6-methylaniline (final conc. 100 mM).

    • 100-200 mg of the best-performing lyophilized IRED powder.

  • Incubation: Stir the reaction mixture at 30°C. Monitor the reaction progress by taking small aliquots (e.g., 100 µL) every 4-6 hours and analyzing them as described in Protocol 1. The reaction is typically complete within 24-48 hours.

  • Product Isolation (Work-up):

    • Once the reaction reaches completion (>95% conversion), adjust the pH of the mixture to ~10-11 with 2 M NaOH.

    • Extract the aqueous phase three times with 50 mL portions of ethyl acetate.

    • Combine the organic layers and wash with 50 mL of brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by flash column chromatography on silica gel if necessary, though often the purity after extraction is high.

    • The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 3: Analytical Method for Chiral Analysis

Rationale: Accurate quantification of conversion and enantiomeric excess is essential to validate the success of the biocatalytic reaction. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

  • Instrument: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., CHIRALPAK® IA or similar).

  • Mobile Phase: Isocratic mixture of Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v). This must be optimized for baseline separation of the two enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis:

    • Inject an authentic racemic standard of N-(2-Ethyl-6-methylphenyl)-alanine to determine the retention times of the L- and D-enantiomers.

    • Inject the extracted sample from the enzymatic reaction.

    • Conversion (%) is calculated by comparing the product peak area to the initial substrate peak area (if monitoring substrate depletion) or by using an internal standard.

    • Enantiomeric Excess (ee %) is calculated from the peak areas of the two enantiomers: ee (%) = ([Area_L - Area_D] / [Area_L + Area_D]) * 100.

Expected Results and Data Interpretation

A successful screening campaign will identify one or more IREDs that provide high conversion with excellent enantioselectivity for the desired L-enantiomer.

Table 1: Representative IRED Screening Data

IRED IDSource OrganismConversion (%)ee (%)Enantiomer
IRED-01Streptomyces sp.1585L
IRED-02Paenibacillus elgii92>99L
IRED-03Amycolatopsis sp.5N/D-
IRED-04Bacillus megaterium7895D
Control (No Enzyme)<1N/AN/A

N/D: Not Determined due to low conversion.

From this hypothetical data, IRED-02 would be selected as the ideal candidate for preparative scale-up due to its high conversion and near-perfect L-selectivity. The observation that IRED-04 produces the D-enantiomer highlights the power of biocatalysis in providing access to either stereoisomer by simply choosing a different enzyme. [2]

Troubleshooting

ProblemPotential CauseSuggested Solution
Low Conversion 1. Poor enzyme activity/stability. 2. Substrate or product inhibition. 3. Inefficient cofactor recycling.1. Optimize pH, temperature. Add more enzyme. 2. Lower initial substrate concentration. 3. Add more recycling enzyme (FDH/GDH) and sacrificial substrate.
Low Enantioselectivity The selected enzyme's active site is not optimal for this specific substrate combination.Screen a wider variety of IREDs. Consider protein engineering of a moderately selective 'hit' enzyme.
Reaction Stalls 1. Enzyme denaturation. 2. pH drift due to by-product formation.1. Perform the reaction at a lower temperature. 2. Use a stronger buffer or implement a pH control system (pH-stat) for preparative runs.

Conclusion

This application note provides a comprehensive and actionable framework for the biocatalytic synthesis of N-(2-Ethyl-6-methylphenyl)-L-alanine. By leveraging the high selectivity of Imine Reductases and an efficient cofactor recycling system, this method offers a sustainable and highly effective route to a valuable chiral building block. The protocols described are designed to be readily implemented in a standard research laboratory, enabling scientists to move from enzyme screening to preparative synthesis with confidence. This biocatalytic approach not only simplifies the synthesis but also aligns with the growing demand for greener and more sustainable practices in the pharmaceutical industry.

References

  • Reductive amination: Methods for cell-free and whole-cell bioc
  • Application of Imine Reductase in Bioactive Chiral Amine Synthesis. (2024).
  • Application of Imine Reductases and Reductive Aminases for the Synthesis of Chiral Amines. (2024). Research Explorer The University of Manchester.
  • Application of Imine Reductase in Bioactive Chiral Amine Synthesis. (n.d.).
  • Reductive amination: Methods for cell-free and whole-cell bioc
  • Recent advances on the discovery and engineering of oxidoreductases for the synthesis of chiral amines. (n.d.). ScienceDirect.
  • Cloning and expression heterologous alanine dehydrogenase genes: Investigation of reductive amination potential of L-alanine dehydrogenases for green synthesis of alanine deriv
  • Enzymatic strategies for asymmetric synthesis. (n.d.). PMC.
  • Non-proteinogenic amino acids. (n.d.). Wikipedia.
  • Synthesis of N-Methyl-L-alanine: A Technical Guide. (n.d.). Benchchem.
  • One-Pot Biocatalytic Synthesis of Primary, Secondary, and Tertiary Amines with Two Stereocenters from α,β-Unsaturated Ketones Using Alkyl-Ammonium Formate. (2022).
  • Transaminase biocatalysis: optimization and application. (2016). Green Chemistry (RSC Publishing).
  • ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. (2012).
  • Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. (n.d.). PMC.
  • Strategies for Selective Reductive Amination in Organic Synthesis and C

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in N-(2-Ethyl-6-methylphenyl)-L-alanine Synthesis

Welcome to the technical support center for the synthesis of N-(2-Ethyl-6-methylphenyl)-L-alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(2-Ethyl-6-methylphenyl)-L-alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize for higher yields and purity. We will delve into the common challenges encountered during this process, offering scientifically-grounded troubleshooting strategies and answers to frequently asked questions. Our approach is rooted in established expertise and validated protocols to ensure the integrity and success of your experiments.

Introduction to Synthetic Strategies

The synthesis of N-(2-Ethyl-6-methylphenyl)-L-alanine, a chiral N-aryl amino acid, primarily relies on two robust synthetic methodologies: the Buchwald-Hartwig amination and reductive amination. The choice between these routes often depends on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. This guide will provide in-depth support for both pathways.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.

Scenario 1: Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination offers a direct and versatile method for the formation of the C-N bond between the aryl halide and L-alanine. A typical reaction involves the coupling of an L-alanine ester with 2-bromo-1-ethyl-3-methylbenzene using a palladium catalyst and a suitable phosphine ligand.

Problem 1: Low to No Product Formation

Probable CauseRecommended Solution & Scientific Rationale
Inactive Catalyst Solution: Ensure the use of an appropriate palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or t-BuBrettPhos).[1][2] Rationale: The sterically hindered nature of the 2,6-disubstituted aryl halide requires a bulky ligand to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4] Precatalysts are often more air-stable and provide more consistent results.
Inappropriate Base Solution: Employ a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS).[1] Rationale: A strong base is necessary to deprotonate the amine of the alanine ester, forming the active nucleophile. Weaker bases like carbonates are often insufficient for this transformation.
Solvent Purity Solution: Use anhydrous and deoxygenated solvents (e.g., toluene, dioxane, or THF). Rationale: Water and oxygen can deactivate the palladium catalyst. Water can hydrolyze the phosphine ligands and react with the strong base, while oxygen can oxidize the active Pd(0) species.
Low Reaction Temperature Solution: Increase the reaction temperature, typically in the range of 80-110 °C. Rationale: The coupling of sterically hindered substrates often requires higher thermal energy to overcome the activation barrier for the key steps in the catalytic cycle.

Problem 2: Significant Byproduct Formation

ByproductProbable CauseRecommended Solution & Scientific Rationale
Hydrodehalogenation of Aryl Halide Cause: A side reaction where the aryl halide is reduced instead of undergoing C-N coupling.[3]Solution: Optimize the ligand-to-palladium ratio. A higher ligand concentration can sometimes suppress this side reaction. Lowering the reaction temperature slightly may also be beneficial.[1]
Diketopiperazine Formation Cause: If the ester protecting group of the L-alanine ester is cleaved, two molecules of the resulting amino acid can cyclize.Solution: Ensure the reaction is performed under strictly anhydrous conditions to prevent ester hydrolysis. Use a robust ester protecting group like a tert-butyl ester if methyl or ethyl esters are proving to be labile.
Racemization of the Chiral Center Cause: The α-proton of the alanine ester can be abstracted under strongly basic conditions, leading to a loss of stereochemical integrity.Solution: Use of milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes mitigate racemization, although this may require a more active catalyst system.[2] Employing modern Buchwald precatalysts has been shown to minimize racemization by allowing for milder reaction conditions.[5]
Scenario 2: Reductive Amination Route

This pathway involves the reaction of L-alanine with 2-ethyl-6-methylcyclohexanone to form an intermediate imine/enamine, which is then reduced in situ to the desired product.

Problem 1: Incomplete Reaction

| Probable Cause | Recommended Solution & Scientific Rationale | | :--- | :--- | :--- | | Inefficient Imine Formation | Solution: Add a dehydrating agent, such as molecular sieves or magnesium sulfate, to the reaction mixture. Rationale: The formation of the imine is a reversible equilibrium reaction that produces water. Removing water drives the equilibrium towards the imine product. | | Weak Reducing Agent | Solution: Use a suitable reducing agent. Sodium cyanoborohydride (NaBH₃CN) is effective for reducing imines in the presence of ketones.[6] Sodium triacetoxyborohydride (STAB) is another mild and effective option. Rationale: These reagents are selective for the protonated imine (iminium ion) over the ketone starting material, preventing the reduction of the ketone to the corresponding alcohol. | | Incorrect pH | Solution: Maintain a slightly acidic pH (around 5-6). Rationale: Imine formation is catalyzed by acid, but a pH that is too low will protonate the amine starting material, rendering it non-nucleophilic. |

Problem 2: Formation of the Alcohol Byproduct

| Probable Cause | Recommended Solution & Scientific Rationale | | :--- | :--- | :--- | | Use of a Non-selective Reducing Agent | Solution: Avoid using strong, non-selective reducing agents like sodium borohydride (NaBH₄) if the ketone is still present in the reaction mixture. Rationale: NaBH₄ can reduce both the imine and the starting ketone. If a one-pot procedure is used, a more selective reagent is necessary. |

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Buchwald-Hartwig or reductive amination, is generally better for this synthesis?

Q2: How can I protect the carboxylic acid of L-alanine during the Buchwald-Hartwig reaction?

A2: The carboxylic acid is typically protected as an ester, most commonly a methyl or ethyl ester. This is crucial as the free carboxylic acid can interfere with the basic conditions of the reaction and potentially coordinate to the palladium catalyst. The ester can be prepared by reacting L-alanine with the corresponding alcohol in the presence of an acid catalyst like thionyl chloride or hydrochloric acid.

Q3: What is the best way to monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. For TLC, a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to separate the starting materials from the product. Staining with ninhydrin can be used to visualize the amino acid derivatives. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major byproducts.

Q4: How can I purify the final N-(2-Ethyl-6-methylphenyl)-L-alanine product?

A4: Purification strategies depend on the nature of the impurities.

  • Crystallization: If the product is a solid and the impurities have different solubilities, crystallization can be a highly effective method for obtaining pure material.

  • Silica Gel Chromatography: This is a standard technique for purifying organic compounds. A gradient of ethyl acetate in hexanes is often a good starting point for the mobile phase.

  • Ion-Exchange Chromatography: Since the final product is an amino acid, ion-exchange chromatography can be a very powerful purification method, especially for removing non-amino acid impurities.[8]

Q5: How can I confirm the chiral purity of my final product?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method. The product is typically derivatized with a chiral derivatizing agent, and the resulting diastereomers are separated on a standard HPLC column. Alternatively, a chiral stationary phase can be used to separate the enantiomers directly.

Part 3: Experimental Protocols & Data

Illustrative Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for your specific setup.

  • Preparation of L-alanine methyl ester hydrochloride: To a cooled (0 °C) suspension of L-alanine in methanol, slowly add thionyl chloride. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to obtain the hydrochloride salt.

  • Coupling Reaction: In a glovebox, combine L-alanine methyl ester hydrochloride, 2-bromo-1-ethyl-3-methylbenzene, a palladium precatalyst (e.g., t-BuBrettPhos Pd G3, 2 mol%), and a strong base (e.g., NaOtBu, 2.2 equivalents) in anhydrous toluene.

  • Reaction Execution: Seal the reaction vessel and heat to 100 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography.

  • Ester Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide and stir at room temperature until the hydrolysis is complete. Acidify the reaction mixture and extract the final product.

Quantitative Data Summary
ParameterBuchwald-Hartwig AminationReductive Amination
Typical Yield 60-90%40-70%
Catalyst Loading 1-5 mol% PdNot applicable
Reaction Temperature 80-110 °CRoom Temperature to 50 °C
Key Reagents Palladium catalyst, phosphine ligand, strong baseKetone/aldehyde, reducing agent (e.g., NaBH₃CN)

Part 4: Visualizing the Workflow

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Start Starting Materials: L-Alanine Ester HCl 2-Bromo-1-ethyl-3-methylbenzene Reaction Buchwald-Hartwig Coupling - Pd Precatalyst (e.g., G3) - Ligand (e.g., t-BuBrettPhos) - Base (e.g., NaOtBu) - Anhydrous Toluene, 100 °C Start->Reaction Workup Aqueous Workup - Quench with NH4Cl - Extraction with EtOAc Reaction->Workup Purification Purification - Silica Gel Chromatography Workup->Purification Hydrolysis Ester Hydrolysis - LiOH, THF/H2O Purification->Hydrolysis Product Final Product: N-(2-Ethyl-6-methylphenyl)-L-alanine Hydrolysis->Product

Caption: Workflow for Buchwald-Hartwig Synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_byproducts Byproduct Analysis Start Low Yield? Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Yes Check_Conditions Are Reaction Conditions Correct? Check_Catalyst->Check_Conditions Yes Catalyst_Type Use Bulky Ligand & Precatalyst Check_Catalyst->Catalyst_Type Base_Strength Use Strong, Non-nucleophilic Base Check_Catalyst->Base_Strength Check_Byproducts Significant Byproducts Present? Check_Conditions->Check_Byproducts Yes Anhydrous Ensure Anhydrous/Anoxic Conditions Check_Conditions->Anhydrous Temperature Increase Temperature Check_Conditions->Temperature Hydrodehalogenation Optimize Ligand Ratio Check_Byproducts->Hydrodehalogenation Racemization Consider Milder Base/Modern Catalyst Check_Byproducts->Racemization

Caption: Troubleshooting Decision Tree.

References

  • Enzyme-catalyzed preparation of methyl (R)-N-(2,6- dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Metalaxyl (Ref: CGA 48988). (2026, February 25). AERU, University of Hertfordshire. Retrieved April 7, 2026, from [Link]

  • Model system for optimization. Palladium catalyzed N-arylation and... (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. (2026, March 5). PMC. Retrieved April 7, 2026, from [Link]

  • A new method for the synthesis of metalaxyl from methyl N-(2,6-xylyl)alanine. (n.d.). Google Patents.
  • Metalaxyl synthesizing process. (n.d.). Google Patents.
  • A method for preparing (R) or (S) N- (2,6-dimethylphenyl) alanine and its opposite enantiomer N. (n.d.). Google Patents.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved April 7, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved April 7, 2026, from [Link]

  • Preparation of N-Aryl Compounds by Amino Acid-Promoted Ullmann-Type Coupling Reactions. (n.d.). Synlett. Retrieved April 7, 2026, from [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid? (2017, March 5). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved April 7, 2026, from [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). Asian Journal of Chemistry. Retrieved April 7, 2026, from [Link]

  • Photoredox α‑Vinylation of α‑Amino Acids and N‑Aryl Amines. (2014, July 14). Macmillan Group, Princeton University. Retrieved April 7, 2026, from [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016, August 8). ACS Publications. Retrieved April 7, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling. (2009, June 10). Chem-Station. Retrieved April 7, 2026, from [Link]

  • Separation and Refining of Amino acids. (n.d.). DIAION. Retrieved April 7, 2026, from [Link]

  • Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. (n.d.). PMC. Retrieved April 7, 2026, from [Link]

  • amide formation by decarboxylative condensation of. (n.d.). Organic Syntheses Procedure. Retrieved April 7, 2026, from [Link]

  • A metal-free protocol for the preparation of amines using ammonia borane under mild conditions. (n.d.). RSC Publishing. Retrieved April 7, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC. Retrieved April 7, 2026, from [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (n.d.). Frontiers. Retrieved April 7, 2026, from [Link]

  • Efficient Palladium-Catalyzed N-Arylation of Indoles. (n.d.). Organic Chemistry Portal. Retrieved April 7, 2026, from [Link]

  • palladium-catalyzed arylation of n-aminoimidazol-2-ones towards synthesis of constrain. (2018, September 3). Semantic Scholar. Retrieved April 7, 2026, from [Link]

  • Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. (n.d.). RSC Publishing. Retrieved April 7, 2026, from [Link]

  • N-(2-ethyl-6-methylphenyl)-l-alanine (C12H17NO2). (n.d.). PubChemLite. Retrieved April 7, 2026, from [Link]

  • Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. (2024, August 12). PMC. Retrieved April 7, 2026, from [Link]

  • (L)-(Trimethylsilyl)alanine synthesis exploiting hydroxypinanone-induced diastereoselective alkylation. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. (2020, October 7). Organic Syntheses. Retrieved April 7, 2026, from [Link]

  • Alanine-Impurities. (n.d.). Pharmaffiliates. Retrieved April 7, 2026, from [Link]

Sources

Optimization

Troubleshooting chiral resolution of N-(2-Ethyl-6-methylphenyl)-L-alanine

Welcome to the Technical Support Center for the chiral resolution of N-(2-Ethyl-6-methylphenyl)-L-alanine (S-NEMPALA). As an essential intermediate in the synthesis of the highly active herbicide S-metolachlor[1], achiev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of N-(2-Ethyl-6-methylphenyl)-L-alanine (S-NEMPALA). As an essential intermediate in the synthesis of the highly active herbicide S-metolachlor[1], achieving high enantiomeric purity of the (S)-isomer is critical.

This guide is designed for researchers and process chemists to troubleshoot the two primary resolution methodologies: Enzymatic Kinetic Resolution (using lipases) and Chemical Resolution (using chiral amines).

Below, you will find a mechanistic workflow, targeted FAQs, quantitative reference data, and validated protocols to ensure your resolution processes are robust, scalable, and self-validating.

Resolution Workflow Architecture

Workflow cluster_0 Pathway A: Enzymatic Kinetic Resolution cluster_1 Pathway B: Chemical Resolution Racemate Racemic N-(2-Ethyl-6-methylphenyl)alanine (or Methyl Ester) Enzyme Lipase Hydrolysis (CAL-B or CLEAs) Racemate->Enzyme Aqueous/Organic Media Amine Add R(+)-Phenylethylamine in Diisopropyl Ether Racemate->Amine Diastereomeric Salt Formation WorkupA pH-Controlled Extraction (pH 9.0 then pH 2.0) Enzyme->WorkupA SEnantiomerA (S)-Acid Target Isomer WorkupA->SEnantiomerA pH 2.0 Organic Layer REnantiomerA (R)-Ester Unreacted WorkupA->REnantiomerA pH 9.0 Organic Layer Racemization Chemical Racemization (NaOMe / MeOH) REnantiomerA->Racemization Racemization->Racemate Recycle Crystallization Fractional Crystallization (Cooling & Seeding) Amine->Crystallization SEnantiomerB (S)-Acid Salt Precipitate Crystallization->SEnantiomerB Solid Phase REnantiomerB (R)-Acid Salt Mother Liquor Crystallization->REnantiomerB Liquid Phase

Fig 1. Divergent pathways for the chiral resolution of racemic N-(2-Ethyl-6-methylphenyl)alanine.

Troubleshooting FAQs

Q1: Why is the enantiomeric excess (ee) of the (S)-acid stalling below 80% during lipase-catalyzed kinetic resolution? Expert Insight: The issue is likely rooted in the thermodynamic water activity ( aw​ ) of your solvent system. In pure aqueous buffers, water acts as both a solvent and a reactant, which can lead to non-specific, non-enzymatic chemical hydrolysis of the ester, lowering the overall enantiomeric ratio (E-value) to around 12.1[2]. Solution: Transition to a biphasic organic-aqueous system. Utilizing a 15% (v/v) diethyl ether-in-water system restricts water availability strictly to the enzyme's active site, suppressing background chemical hydrolysis while maintaining the conformational flexibility of the lipase. This adjustment has been proven to boost the E-value to >100, yielding >98% ee[2]. Furthermore, utilizing Cross-Linked Enzyme Aggregates (CLEAs) of Pseudomonas sp. lipase can drastically improve operational stability in these organic solvents[3].

Q2: During chemical resolution with R(+)-phenylethylamine, the diastereomeric salt precipitates as a sticky oil rather than crystals ("oiling out"). How do I induce proper crystallization? Expert Insight: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the solution is generated too rapidly, or the chosen solvent system is too polar, causing the solute to separate as a solute-rich liquid phase rather than forming a crystalline lattice. Solution: Avoid highly polar solvents like methanol or pure ethyl acetate for this specific resolution. Switch to anhydrous diisopropyl ether as the primary crystallization solvent[4]. To force nucleation over phase separation, heat the mixture to 60°C, cool it at a highly controlled rate (0.1°C/min), and introduce pure (S)-acid/R(+)-amine salt seed crystals precisely at 40°C.

Q3: How can I efficiently separate the unreacted (R)-ester from the newly formed (S)-acid after enzymatic resolution without causing severe emulsions? Expert Insight: NEMPALA possesses surfactant-like properties due to its hydrophobic aromatic ring and hydrophilic carboxylate/amine moieties. At neutral pH, these molecules aggregate at the organic-aqueous interface, creating stable emulsions. Solution: Implement a strict, two-stage pH-modulated extraction. First, adjust the aqueous phase to exactly pH 9.0 using saturated Na₂CO₃. At this pH, the (S)-acid is fully deprotonated (water-soluble), allowing clean extraction of the unreacted (R)-ester into ethyl acetate. Second, acidify the aqueous layer to pH 2.0 with 2M HCl to protonate the (S)-acid, driving it into a fresh ethyl acetate extraction layer[2].

Q4: The unreacted (R)-ester needs to be recycled to maintain atomic economy. How do I racemize it without degrading the molecule? Expert Insight: Harsh acidic or basic reflux conditions will cause irreversible cleavage of the N-alkyl bond or unwanted hydrolysis. Solution: Employ a controlled chemical racemization utilizing a catalytic amount of sodium methoxide (NaOMe) in methanol at reflux. The methoxide selectively abstracts the acidic alpha-proton of the ester, forming a planar enolate intermediate. Upon reprotonation, the stereocenter is re-established non-stereoselectively, yielding a 50:50 racemic mixture ready for another round of enzymatic resolution[2].

Quantitative Data: Solvent Effects on Lipase Enantioselectivity

To validate the causality of solvent selection on enzyme performance, refer to the comparative data below. The E-value (Enantiomeric Ratio) determines the efficiency of the kinetic resolution.

Solvent SystemBiocatalyst SourceConversion LimitEnantiomeric Excess (ee%)Enantiomeric Ratio (E-value)
Pure Aqueous Buffer (pH 7.2)CAL-B50.1%82.5%12.1
15% (v/v) Diethyl Ether / WaterCAL-B49.5%>98.0%>100.0
Isooctane / WaterPseudomonas sp. CLEA48.0%95.0%85.0

Data Synthesis: Optimal biphasic conditions restrict non-specific hydrolysis while maintaining enzyme structural integrity[2][3].

Validated Experimental Protocols

Protocol A: Chemoenzymatic Kinetic Resolution (Self-Validating System)

This protocol utilizes a biphasic system to ensure high E-values and incorporates real-time HPLC monitoring to prevent over-conversion.

  • Substrate Preparation: Dissolve 10.0 g of racemic methyl N-(2-ethyl-6-methylphenyl)alaninate in 15 mL of diethyl ether.

  • Aqueous Phase Integration: Add the organic solution to 85 mL of 0.1 M sodium phosphate buffer (pH 7.2) to create a 15% (v/v) biphasic system.

  • Biocatalyst Addition: Introduce 1.0 g of Candida antarctica Lipase B (CAL-B) or Pseudomonas sp. CLEAs.

  • Reaction Incubation: Incubate the mixture at 35°C under constant orbital agitation (250 rpm).

  • Self-Validation (Monitoring): Draw 50 µL aliquots every 2 hours. Analyze via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min). Halt the reaction by filtering out the immobilized enzyme precisely when conversion reaches 49-50%.

  • pH-Modulated Extraction:

    • Adjust the filtrate to pH 9.0 using saturated Na₂CO₃. Extract the unreacted (R)-ester with ethyl acetate (3 x 50 mL).

    • Acidify the remaining aqueous layer to pH 2.0 using 2M HCl. Extract the liberated (S)-acid with fresh ethyl acetate (3 x 50 mL).

    • Dry the combined (S)-acid organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Chemical Resolution via Diastereomeric Salt Crystallization

This protocol relies on precise thermodynamic control to prevent oiling out and ensure high diastereomeric excess (de).

  • Salt Formation: Dissolve 20.7 g (0.1 mol) of racemic N-(2-ethyl-6-methylphenyl)alanine in 150 mL of anhydrous diisopropyl ether. Heat the mixture to 60°C under a dry nitrogen atmosphere.

  • Chiral Agent Addition: Slowly add 12.1 g (0.1 mol) of R(+)-phenylethylamine dropwise over 30 minutes to prevent localized supersaturation.

  • Controlled Nucleation: Cool the clear solution at a strict rate of 0.1°C/min to 40°C. Introduce 50 mg of pure (S)-acid/R(+)-amine diastereomeric salt as seed crystals.

  • Fractional Crystallization: Continue cooling slowly to 20°C and hold for 4 hours. The (S)-acid salt will selectively precipitate.

  • Isolation & Cleavage: Filter the crystals and wash with cold diisopropyl ether. Suspend the solid in 100 mL of deionized water. Acidify to pH 2.0 with 2M HCl to break the salt. Extract the pure (S)-acid into ethyl acetate (2 x 50 mL). Recover the chiral amine from the aqueous layer by basifying to pH 12 and extracting with dichloromethane.

References

  • Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgravYsiDoQEN4JQe_pNx3rZyRMWT3892c7Bmo3RI_fBQEWov_mkzuaKuFq3J8STrNfzCgAdetNk4qLqs6gV618zCikBu6Xun26HPlc5o4aeIFFQuTiJIOz6U_M4o-xLS5F01GIo_3qV3UoAkP]
  • Chemoenzymatic Synthesis of the Chiral Herbicide: (S)-Metolachlor. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEArUCYpKrmlwRk2tY7kfArBoWoPFrcMDyZM11lgp7FkAIwldhFS4_tcqbVwD1VscmJFyIb_x7tn-M6L39lwbj4QLrKLqHkRPIfoKLC2jtg3hTLiJ4kMEYHc9a4kQRtBfq2o3pxsaffuKJ3FI5AuOtTLcJLsWiw-9fbgrOcw00tAhXsZBheje-JMB8L3IHEZQhiI9Cl-lkTgBuxscAQHIDjJeXNi_1nq8xX_jkB]
  • methoxyethyl)-n-chloroacetyl-2-ethyl-6-methyl aniline as a herbicide. Google Patents (EP0077755).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGohUz51aCFx5YlsfpoHSU8kPCrbFTCS-LxQLF5Kf5EAMAy6UFlcMEzfqnzehTxB6QRf-0-Clsv6CvKUWzcnPMKbtpTbB4OUHpyvhq940oO0yxO9uPlJovTciqlsdkYIE4JmR7LkVYhCRyrfw==]
  • Resolution of N(2-ethyl-6-methylphenyl)alanine via cross-linked aggregates of Pseudomonas sp. Lipase. rhhz.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjWItdBDioSH_z7kbGVC4rpgbdD6cotWC_8np5AUkNeK_sWVP_rCSpIl2YYWPIFO3LihYO8pzIYlXm3ktm1nDZXI-iSWowOsEksHfiRAxdxiPNERif2iVkY7JIHjaRL9hzxkivv80T7r3TtrM=]

Sources

Troubleshooting

Optimizing reaction conditions for N-(2-Ethyl-6-methylphenyl)-L-alanine production

Welcome to the Technical Support Center for the production of N-(2-Ethyl-6-methylphenyl)-L-alanine (often referred to in agrochemical literature as (S)-NEMPA). This compound is the critical chiral intermediate in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the production of N-(2-Ethyl-6-methylphenyl)-L-alanine (often referred to in agrochemical literature as (S)-NEMPA). This compound is the critical chiral intermediate in the synthesis of the highly active herbicide (S)-metolachlor[1].

As a Senior Application Scientist, I have designed this portal to address the most complex mechanistic and procedural challenges you will face when scaling or optimizing this synthesis. We will focus on the two most viable industrial and laboratory pathways: Chemoenzymatic Kinetic Resolution and Chiral Pool Synthesis .

Part 1: Reaction Pathway Visualizations

To establish a foundational understanding of the workflows, review the targeted pathways below.

Chemoenzymatic RacemicEster Racemic NEMPA Ester Lipase CAL-B Lipase (Diethyl Ether/Water 15% v/v) RacemicEster->Lipase Resolution Kinetic Resolution (Enantioselective Hydrolysis) Lipase->Resolution S_Acid N-(2-Ethyl-6-methylphenyl)- L-alanine (Target) Resolution->S_Acid Hydrolyzed (ee > 98%) R_Ester (R)-NEMPA Ester (Unreacted) Resolution->R_Ester Retained Racemization Chemical Racemization (NaOMe / MeOH) R_Ester->Racemization Racemization->RacemicEster Recycle

Fig 1. Chemoenzymatic kinetic resolution workflow for L-alanine derivative production.

ChiralPool RLactate (R)-Alkyl Lactate Mesylation Mesylation (MsCl, Et3N, -10°C) RLactate->Mesylation RMesylate (R)-2-(Mesyloxy)propionate Mesylation->RMesylate Substitution SN2 Substitution (2-Ethyl-6-methylaniline) RMesylate->Substitution Inversion of Configuration SEster (S)-NEMPA Ester Substitution->SEster Hydrolysis Saponification (NaOH / H2O) SEster->Hydrolysis SAcid N-(2-Ethyl-6-methylphenyl)- L-alanine (Target) Hydrolysis->SAcid

Fig 2. Chiral pool synthesis pathway via SN2 inversion of (R)-lactate derivatives.

Part 2: Troubleshooting & FAQs

Q1: Why is the enantiomeric excess (ee%) of my L-alanine product dropping below 98% during CAL-B mediated kinetic resolution? Causality & Solution: If you are running the reaction in a purely aqueous buffer, the thermodynamic equilibrium and water activity limit the enzyme's enantioselectivity (E-value drops to ~12.1). Lipase B from Candida antarctica (CAL-B) requires a specific interfacial tension to maintain the rigid conformation of its active site. By switching to a biphasic system—specifically 2 [1]—you force the hydrophobic unreacted (R)-ester into the organic phase while the generated L-acid partitions into the aqueous phase. This shifts the equilibrium, prevents product inhibition, and boosts the E-value to >100.

Q2: In the chiral pool synthesis starting from (R)-lactate, my final product shows significant racemization. What is causing this loss of optical purity? Causality & Solution: Racemization in this route almost exclusively occurs during the nucleophilic substitution step. The reaction relies on a concerted SN2 mechanism to invert the (R)-stereocenter to the (S)-stereocenter (L-alanine). If your reaction temperature exceeds 25°C, or if you use a weak leaving group, the mechanism partially shifts to an SN1 pathway. In SN1, the leaving group detaches first, forming a planar carbocation that the aniline can attack from either face, resulting in a racemic mixture. Fix: Ensure you use a strong leaving group (like a mesylate generated from methanesulfonyl chloride) and maintain strict temperature control (-10°C during mesylation, and 0–25°C during substitution)[3]. Furthermore, use a non-polar or moderately polar aprotic solvent (like DCM or THF) to disfavor carbocation stabilization.

Q3: What is the most efficient, self-validating method to separate the L-acid from the unreacted (R)-ester after enzymatic resolution? Causality & Solution: Do not use column chromatography; it is unscalable. Use a pH-driven liquid-liquid extraction.

  • Adjust the reaction mixture to pH 8.5 using saturated NaHCO₃. At this pH, the L-acid is deprotonated into a highly water-soluble sodium salt, while the (R)-ester remains completely organic.

  • Extract with ethyl acetate. The organic layer holds the (R)-ester (save this for racemization).

  • Validation Checkpoint: Acidify the aqueous layer to pH 2.0 with 2N HCl. The L-acid will precipitate or partition into a fresh organic extraction layer. Run a chiral HPLC on this final organic layer; a single peak confirms successful isolation.

Q4: How do I recycle the unreacted (R)-ester to improve the atom economy of the resolution route? Causality & Solution: The unreacted (R)-ester can be chemically racemized [2] using a strong base like sodium methoxide (NaOMe) in methanol under reflux. The base abstracts the acidic alpha-proton (adjacent to the carbonyl and amine), forming a planar enolate intermediate. Upon reprotonation from the solvent, the stereocenter is scrambled, yielding a 50:50 racemic mixture that can be fed directly back into your CAL-B bioreactor.

Part 3: Quantitative Data & Optimization Parameters

To assist in your experimental design, the following tables synthesize the critical quantitative metrics required for optimal yield and optical purity.

Table 1: Comparison of Synthesis Routes for N-(2-Ethyl-6-methylphenyl)-L-alanine

ParameterChemoenzymatic ResolutionChiral Pool Synthesis (SN2)
Starting Material Racemic NEMPA Ester(R)-Methyl/Ethyl Lactate
Key Catalyst/Reagent CAL-B (Lipase)Methanesulfonyl Chloride (MsCl)
Typical Chemical Yield ~48% (per cycle, max 50%)86 - 89% (Overall)
Typical Optical Purity (ee%) > 98%90 - 93%
Primary Failure Mode Enzyme deactivation by solventRacemization via SN1 pathway
Atom Economy Low (requires continuous recycle)High (direct conversion)

Table 2: Solvent Optimization for CAL-B Kinetic Resolution [1]

Solvent SystemWater Content (v/v)E-value (Enantioselectivity)Conversion at 24h (%)
Pure Phosphate Buffer100%12.135%
Hexane / Water15%45.342%
Toluene / Water15%68.746%
Diethyl Ether / Water 15% > 100.0 49.5% (Optimal)

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to subsequent steps if the validation checkpoints fail.

Protocol A: Chemoenzymatic Kinetic Resolution
  • Preparation: Dissolve 50 mmol of racemic N-(2-ethyl-6-methylphenyl)alanine methyl ester in 85 mL of diethyl ether.

  • Buffer Addition: Add 15 mL of 0.1 M sodium phosphate buffer (pH 7.0) to create a biphasic system.

  • Enzyme Loading: Add 500 mg of immobilized CAL-B (Candida antarctica Lipase B).

  • Incubation: Stir the biphasic mixture gently at 35°C for 24 hours.

  • Validation Checkpoint 1 (Conversion): Withdraw a 50 µL aliquot of the organic phase, evaporate, and analyze via GC-MS. Conversion should be ~49-50%. If conversion is <40%, check the water activity or enzyme lot.

  • Separation: Filter out the immobilized enzyme (save for reuse). Add saturated NaHCO₃ until the aqueous phase reaches pH 8.5. Separate the layers.

  • Isolation: Wash the aqueous layer once with 20 mL diethyl ether. Acidify the aqueous layer with 2N HCl to pH 2.0. Extract the precipitated L-acid with ethyl acetate (3 x 30 mL).

  • Validation Checkpoint 2 (Optical Purity): Dry the ethyl acetate layer over Na₂SO₄, concentrate, and run on Chiralcel OD-H HPLC. Target ee is >98%.

Protocol B: Chiral Pool Synthesis via SN2 Inversion
  • Mesylation: Dissolve 1.0 eq of (R)-methyl lactate in anhydrous dichloromethane (DCM). Add 1.1 eq of triethylamine. Cool the reactor to -10°C.

  • Activation: Dropwise add 1.1 eq of methanesulfonyl chloride (MsCl) over 30 minutes, maintaining the temperature strictly below -5°C [3]. Stir for 2 hours.

  • Validation Checkpoint 1 (Intermediate): Perform TLC (Hexane:EtOAc 3:1). The (R)-lactate spot must be completely consumed. Do not proceed if unreacted starting material remains.

  • Amination (Inversion): To the unpurified (R)-2-(mesyloxy)propionate solution, add 1.05 eq of 2-ethyl-6-methylaniline and 1.05 eq of pyridine (acid-binder).

  • Reaction: Stir at 20°C for 12 hours. Warning: Exceeding 25°C will induce an SN1 pathway and racemize the product.

  • Hydrolysis: Wash the organic layer with water, concentrate, and dissolve the resulting (S)-ester in a 1:1 mixture of THF and 1M NaOH. Stir at room temperature for 4 hours to saponify the ester.

  • Validation Checkpoint 2 (Final Product): Acidify to pH 2.0, extract with EtOAc, and analyze via polarimetry or chiral HPLC. The stereocenter should be fully inverted to the L-configuration (ee >90%).

References

  • Chemoenzymatic Synthesis of the Chiral Herbicide: (S)
  • Source: National Institutes of Health (NIH)
  • Synthesis method of S-metolachlor (Patent CN102010346A)

Sources

Optimization

Reducing impurities in N-(2-Ethyl-6-methylphenyl)-L-alanine crystallization

Welcome to the Technical Support Center for the purification and crystallization of N-(2-Ethyl-6-methylphenyl)-L-alanine. This compound is a critical chiral intermediate in the stereoselective synthesis of S-metolachlor,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and crystallization of N-(2-Ethyl-6-methylphenyl)-L-alanine. This compound is a critical chiral intermediate in the stereoselective synthesis of S-metolachlor, a highly effective pre-emergence amide herbicide[1].

Achieving high enantiomeric and chemical purity during the crystallization of this intermediate is vital, as downstream side reactions can severely impact the optical purity and herbicidal efficacy of the final product[1]. The industry-standard approach involves the resolution of racemic N-(2-ethyl-6-methylphenyl)alanine using an optically active base—typically (R)-(+)-1-phenylethylamine—followed by fractional crystallization and acid cleavage[2].

Below is the authoritative troubleshooting guide, quantitative data reference, and a self-validating standard operating procedure (SOP) designed to help you eliminate impurities during this critical workflow.

Process Visualization

Workflow N1 Racemic N-(2-Ethyl-6-methylphenyl)alanine N2 Add (R)-(+)-1-phenylethylamine (Resolving Agent) N1->N2 N3 Diastereomeric Salt Formation N2->N3 N4 Fractional Crystallization (Ethyl Acetate / Diisopropyl Ether) N3->N4 Heat & Cool N5 Solid Cake (L-Alanine Salt) N4->N5 Filtration N6 Mother Liquor (D-Alanine Salt Impurity) N4->N6 Filtrate N7 Acid Cleavage (HCl) N5->N7 Resuspend in EtOAc/Water N8 Pure N-(2-Ethyl-6-methylphenyl)-L-alanine N7->N8 Phase Separation

Chiral resolution and crystallization workflow for N-(2-Ethyl-6-methylphenyl)-L-alanine.

Section 1: Troubleshooting Guide & FAQs

Q1: Why is my enantiomeric excess (ee) low (<90%) after the first fractional crystallization?

  • Causality: Low ee is typically caused by the kinetic entrapment of the more soluble D-alanine-(R)-amine diastereomeric salt within the crystal lattice of the desired L-alanine-(R)-amine salt. This occurs when the supersaturation level is too high or the cooling rate is too rapid, preventing the system from reaching thermodynamic equilibrium.

  • Solution: Implement a strictly controlled cooling profile (e.g., 0.1 °C/min) and seed the solution with high-purity L-diastereomer crystals at the metastable zone limit. Furthermore, use a sub-stoichiometric amount of the resolving agent (0.55 to 0.6 equivalents). This ensures that only the less soluble L-enantiomer forms the salt, leaving the D-enantiomer dissolved as a free acid in the mother liquor.

Q2: How do I eliminate residual (R)-(+)-1-phenylethylamine from the cleaved product?

  • Causality: After fractional crystallization, the isolated salt must be cleaved to yield the free L-alanine derivative[2]. (R)-(+)-1-phenylethylamine is a strong organic base. If the aqueous cleavage step is not sufficiently acidic, the amine remains partially unprotonated and partitions into the organic extraction phase alongside your target product.

  • Solution: Ensure the aqueous phase is strictly acidified to pH 1–2 using 2N HCl. This fully protonates the resolving agent into its highly water-soluble hydrochloride salt, driving it entirely into the aqueous phase while the target L-alanine derivative partitions cleanly into the organic phase (ethyl acetate).

Q3: What causes the presence of unreacted 2-ethyl-6-methylaniline in the final crystal lattice, and how can it be removed?

  • Causality: The racemic starting material is synthesized by reacting 2-ethyl-6-methylaniline with a 2-halopropionic acid ester[2]. Because 2-ethyl-6-methylaniline is weakly basic and highly lipophilic, it easily carries over into the organic phases and can co-crystallize if the initial crude mixture is not properly washed.

  • Solution: Intervene before chiral resolution. Wash the organic solution of the crude racemic mixture with a dilute acidic solution (e.g., 0.5 M H₂SO₄). This extracts the unreacted aniline as a water-soluble sulfate salt, preventing it from interfering with the downstream diastereomeric crystallization.

Section 2: Quantitative Data on Solvent Selection

The choice of solvent dictates the solubility differential between the L- and D-diastereomeric salts[2]. Below is a comparative summary of solvent systems used during fractional crystallization.

Table 1: Solvent System Effects on Diastereomeric Salt Crystallization

Solvent SystemVolume RatioCooling Rate (°C/min)Yield (%)Enantiomeric Excess (ee %)Primary Impurity Risk
Ethyl Acetate100%0.54285High D-enantiomer entrapment
Ethyl Acetate / Diisopropyl Ether 50:50 0.1 38 >98 Minimal (Optimal System)
Acetonitrile100%0.23592Moderate D-enantiomer
Hexane / Cyclohexane70:300.14580Starting material carryover

Section 3: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a self-validating checkpoint to ensure that bulk cleavage is only performed on material that meets strict optical purity standards.

Step 1: Diastereomeric Salt Formation

  • Dissolve 1.0 equivalent of racemic N-(2-ethyl-6-methylphenyl)alanine in a 50:50 mixture of ethyl acetate and diisopropyl ether (10 mL per gram of substrate).

  • Heat the solution to 60 °C under continuous mechanical agitation.

  • Slowly add 0.55 equivalents of (R)-(+)-1-phenylethylamine dropwise over 30 minutes.

Step 2: Fractional Crystallization

  • Hold the mixture at 60 °C for 30 minutes to ensure complete dissolution and equilibration.

  • Cool the solution to 45 °C at a controlled rate of 0.1 °C/min.

  • Seed the solution with 0.1% w/w pure L-alanine-(R)-amine salt to induce controlled nucleation.

  • Continue cooling to 20 °C at 0.1 °C/min. Hold at 20 °C for 2 hours.

  • Filter the resulting suspension. Wash the filter cake with cold (5 °C) diisopropyl ether to flush out residual mother liquor containing the D-enantiomer.

Step 3: In-Process Validation (Self-Validating Checkpoint)

  • Do not proceed to bulk cleavage yet. Isolate 50 mg of the wet filter cake.

  • Perform a miniature cleavage by suspending the 50 mg sample in 1 mL ethyl acetate and adding 1 mL 2N HCl. Shake vigorously.

  • Extract the top organic layer and analyze it via Chiral HPLC.

  • Decision Matrix: If the ee is >98%, proceed to Step 4. If the ee is <98%, resuspend the bulk filter cake in 5 volumes of hot ethyl acetate, stir for 1 hour, and re-filter (slurry wash) to remove trapped D-enantiomer before proceeding.

Step 4: Acid Cleavage and Isolation

  • Suspend the validated filter cake in ethyl acetate (5 mL/g) and add an equal volume of 2N HCl.

  • Stir vigorously for 15 minutes at room temperature until two clear phases form.

  • Separate the phases. Discard the aqueous phase (which contains the resolving agent hydrochloride).

  • Wash the organic phase with deionized water until the aqueous wash is pH neutral.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the resulting residue from n-hexane/cyclohexane to yield ultra-pure N-(2-Ethyl-6-methylphenyl)-L-alanine[2].

References

  • Title: methoxyethyl)
  • Source: PubMed Central (PMC)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess in N-(2-Ethyl-6-methylphenyl)-L-alanine Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working on the stereoselective synthesis of N-(2-Ethyl-6-methylphenyl)-L-alanine and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working on the stereoselective synthesis of N-(2-Ethyl-6-methylphenyl)-L-alanine and its related imine precursors (critical intermediates in the production of chiral agrochemicals like S-metolachlor).

Achieving high enantiomeric excess (ee) with this specific sterically hindered N-aryl system is notoriously difficult. Below, we provide mechanistic troubleshooting, validated protocols, and empirical data to help you optimize your catalytic workflows and downstream resolutions.

🔬 Frequently Asked Questions & Troubleshooting Guides

Q1: My asymmetric hydrogenation of the bulky imine precursor stalls at low conversions and yields <70% ee. What is the mechanistic cause, and how do I fix it?

A1: The primary cause is the extreme steric crowding imposed by the 2-ethyl and 6-methyl groups on the phenyl ring. Standard Rhodium or Iridium diphosphine catalysts struggle to navigate this steric bulk, leading to a stabilized catalyst resting state, competing non-enantioselective background reduction, or rapid catalyst deactivation[1].

The Solution (The "Acid/Iodide Effect"): You must transition to an Ir-(R,S)-Xyliphos catalytic system and employ specific additives. The addition of tetrabutylammonium iodide (NBu₄I) is non-negotiable; the large, weakly coordinating iodide anion replaces the chloride ligand, facilitating the formation of a highly active five-coordinate Iridium intermediate that can accommodate the bulky substrate[1]. Furthermore, the addition of a Brønsted acid (Acetic Acid) acts as a crucial proton shuttle. This combination accelerates the turnover frequency (TOF) from a sluggish ~10,000 h⁻¹ to >600,000 h⁻¹ and locks the enantioselectivity at an industrial standard of ~80% ee[1][2].

Q2: I achieved ~80% ee via Ir-catalyzed asymmetric hydrogenation, but my pharmaceutical application requires >99% ee for the L-alanine derivative. How do I bridge this gap?

A2: While 80% ee is biologically sufficient for herbicidal applications (such as S-metolachlor)[3], strict analytical or pharmaceutical standards require absolute stereocontrol. Because the catalytic step thermodynamically plateaus around 80% ee due to the substrate's structural constraints, you must couple the reaction with downstream diastereomeric salt resolution [4].

The Solution: Treat your enantioenriched N-(2-ethyl-6-methylphenyl)-alanine with an optically active base (e.g., a chiral amine) in an inert solvent system like n-hexane or ethyl acetate. The L-alanine (S-configuration) derivative will selectively form a crystalline diastereomeric salt. Subsequent fractional crystallization and cleavage with dilute hydrochloric acid will yield the enantiopure (>99% ee) L-alanine derivative[4].

Q3: My isolated L-alanine derivative is racemizing during storage or subsequent esterification. What is driving this degradation?

A3: The chiral center in N-(2-Ethyl-6-methylphenyl)-L-alanine is located alpha ( α ) to both a secondary amine and a carboxylate group. The α -proton is unusually labile. Under strongly basic conditions (during workup) or prolonged exposure to high temperatures, this proton is abstracted, leading to reversible base-catalyzed enolization. When the enolate re-protonates, it does so non-stereoselectively, causing racemization.

The Solution: Maintain strict pH control. Avoid using excess strong bases during aqueous workups. Perform all solvent evaporations at reduced pressure and low temperatures (<40°C). If you are converting the acid to a methyl ester, ensure strictly anhydrous acidic conditions to suppress reversible hydrolysis and enolization pathways.

📊 Quantitative Data: Impact of Catalyst Systems on ee and TOF

The following table summarizes the dramatic impact of ligand choice and additives on the asymmetric hydrogenation of the N-(2-ethyl-6-methylphenyl) imine precursor.

Catalyst SystemLigandAdditivesTemp (°C)Pressure (bar)TOF (h⁻¹)Enantiomeric Excess (ee %)
[Rh(COD)Cl]₂CycphosNone2550~1569%
[Ir(COD)Cl]₂(R,S)-XyliphosNone5080~10,00079%
[Ir(COD)Cl]₂(R,S)-XyliphosNBu₄I5080~50,00080%
[Ir(COD)Cl]₂ (R,S)-Xyliphos NBu₄I + AcOH 50 80 >600,000 79–80%

Data synthesized from historical process optimizations of the S-metolachlor intermediate[1][2].

⚙️ Experimental Protocol: Two-Stage Synthesis & Resolution

This self-validating workflow ensures both high catalytic throughput and absolute enantiomeric purity.

Stage 1: Ir-Catalyzed Asymmetric Hydrogenation
  • Catalyst Complexation: In a nitrogen-purged glovebox, dissolve [Ir(COD)Cl]₂ (0.01 mol%) and (R,S)-Xyliphos (0.02 mol%) in anhydrous dichloromethane. Stir for 30 minutes to ensure complete in-situ complexation[2].

  • Substrate & Additive Introduction: Add the racemic imine precursor (1.0 eq) to the reaction vessel. Immediately follow with the critical additives: NBu₄I (0.1 mol%) and Acetic Acid (10 mol%)[1].

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge the vessel three times with H₂ gas, then pressurize to 80 bar.

  • Reaction: Heat the vessel to 50°C and stir vigorously. Monitor hydrogen uptake; the reaction typically reaches completion within 2–4 hours due to the extreme TOF enabled by the additives.

  • Isolation: Vent the reactor, filter the mixture through a short pad of silica to remove the Iridium catalyst, and concentrate under reduced pressure to yield the enantioenriched intermediate (~80% ee). Validation: Confirm ee via chiral HPLC before proceeding to Stage 2.

Stage 2: Diastereomeric Fractional Crystallization
  • Salt Formation: Dissolve the enantioenriched N-(2-ethyl-6-methylphenyl)-alanine in a mixture of n-hexane and ethyl acetate. Add 1.0 equivalent of the chosen optically active resolving base[4].

  • Crystallization: Heat the mixture to reflux until a homogeneous solution forms. Cool the solution slowly at a rate of 5°C/hour down to 4°C to induce selective crystallization of the L-alanine diastereomeric salt.

  • Purification: Filter the crystals and recrystallize twice from n-hexane to maximize optical purity[4].

  • Cleavage: Suspend the purified salt in ethyl acetate and wash with 2N HCl for 5 minutes. The acid cleaves the salt, driving the chiral base into the aqueous layer[4].

  • Final Isolation: Separate the organic phase, wash with brine until neutral, dry over Na₂SO₄, and concentrate at <40°C to isolate the enantiopure (>99% ee) N-(2-Ethyl-6-methylphenyl)-L-alanine.

🗺️ Process Visualization

Below is the logical workflow mapping the transition from the racemic precursor to the enantiopure L-alanine derivative, highlighting the critical intervention points.

G Substrate Racemic Imine Precursor N-(2-Ethyl-6-methylphenyl) Catalyst [Ir(COD)Cl]2 + (R,S)-Xyliphos Catalyst Complexation Substrate->Catalyst Additives Additive Activation (NBu4I + Acetic Acid) Catalyst->Additives Hydrogenation Asymmetric Hydrogenation (80 bar H2, 50°C) Additives->Hydrogenation Forms 5-coordinate Ir species Enriched Enantioenriched Intermediate (~80% ee) Hydrogenation->Enriched Hydride Transfer Resolution Diastereomeric Salt Resolution (Chiral Amine Base) Enriched->Resolution If >95% ee is required Pure N-(2-Ethyl-6-methylphenyl)-L-alanine (>99% ee) Resolution->Pure Cleavage & Crystallization

Workflow for the enantioselective synthesis and resolution of N-(2-Ethyl-6-methylphenyl)-L-alanine.

📚 References

  • Industrial synthesis of agrochemical (S)-metolachlor via asymmetric hydrogenation... ResearchGate[Link]

  • The Chiral Switch of (S)‐Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis ResearchGate[Link]

  • Enantioselectivity of racemic metolachlor and S-metolachlor in maize seedlings ResearchGate[Link]

  • methoxyethyl)-n-chloroacetyl-2-ethyl-6-methyl aniline as a herbicide (Patent) Google Patents

Sources

Optimization

Minimizing byproduct formation during N-(2-Ethyl-6-methylphenyl)-L-alanine extraction

Technical Support Center: Minimizing Byproduct Formation During N-(2-Ethyl-6-methylphenyl)-L-alanine Extraction Introduction & Mechanistic Overview Welcome to the Application Support Center. This guide is tailored for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Byproduct Formation During N-(2-Ethyl-6-methylphenyl)-L-alanine Extraction

Introduction & Mechanistic Overview

Welcome to the Application Support Center. This guide is tailored for researchers and drug/agrochemical development professionals working on the synthesis of chiral intermediates, specifically N-(2-Ethyl-6-methylphenyl)-L-alanine. This molecule is a critical precursor in the stereoselective synthesis of the widely used herbicide1[1].

Because of the molecule's amphoteric nature—featuring both a bulky, electron-rich N-aryl secondary amine and a carboxylic acid—it is highly susceptible to degradation during liquid-liquid extraction. Understanding the causality behind byproduct formation is critical for maintaining high enantiomeric excess (ee%) and yield:

  • Base-Catalyzed Racemization: The alpha-proton adjacent to the carboxylate is labile. Exposure to pH > 8 or thermal stress induces enolization, irreversibly converting the active L-enantiomer into the2[2].

  • Oxidative Degradation: The aniline-derived nitrogen is prone to air oxidation, forming dark N-oxide or radical coupling byproducts.

  • Esterification: Utilizing alcoholic solvents (e.g., methanol) under acidic conditions leads to the formation of unwanted methyl ester byproducts[2].

Optimized Extraction Protocol

To prevent these side reactions, the extraction must act as a self-validating system where pH and temperature are strictly controlled to target the molecule's isoelectric point (pI).

Step-by-Step Methodology:

  • Reaction Quenching: Transfer the crude reaction mixture to a jacketed reactor and cool to < 10°C to minimize thermal degradation.

  • Isoelectric pH Adjustment (Critical Step): Slowly add 1M HCl or 1M NaOH to adjust the aqueous phase to pH 3.5 – 4.0 .

    • Causality: The carboxylic acid has a pKa of ~2.5, and the N-aryl amine conjugate acid has a pKa of ~5.0. At pH 3.5–4.0, the intermediate exists predominantly in its neutral zwitterionic form, which minimizes aqueous solubility and maximizes partitioning into the organic phase.

  • Solvent Extraction: Extract the aqueous layer with degassed Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) (3 x 1 reactor volume).

    • Causality: Degassing prevents amine oxidation. MTBE is preferred over alcohols to completely eliminate the risk of Fischer esterification.

  • Aqueous Washing: Wash the combined organic layers with cold brine (5°C). Do not use basic buffers (e.g., NaHCO₃), as this will re-ionize the carboxylic acid and pull the product back into the aqueous phase.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a bath temperature strictly < 35°C to yield the pure L-enantiomer.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a high degree of racemization (R-enantiomer formation) during extraction? A: Racemization is driven by inappropriate pH control or thermal stress. If the aqueous phase is left at a pH > 8 for extended periods, the alpha-proton becomes labile, leading to the formation of the inactive R-enantiomer[2]. Ensure the pH is strictly maintained between 3.5 and 4.0, and never exceed 35°C during solvent evaporation.

Q2: How do I resolve persistent emulsions without degrading the product? A: Emulsions in this system occur because the amphoteric intermediate acts as a surfactant. Do not adjust the pH to break the emulsion, as this will ionize the product and ruin your yield. Instead, increase the ionic strength of the aqueous phase by adding solid NaCl (salting out), or filter the biphasic mixture through a pad of Celite to remove insoluble particulates stabilizing the emulsion.

Q3: What causes the dark discoloration of the organic phase, and how can it be prevented? A: Darkening indicates oxidative degradation of the N-aryl amine. Prevent this by sparging your extraction solvents (MTBE/EtOAc) with nitrogen or argon for 15 minutes prior to use, and avoid prolonged exposure to atmospheric oxygen during phase separation.

Q4: Why is the yield low despite complete consumption of the starting material? A: Low yield is almost always due to the product remaining in the aqueous phase. If the pH deviates from the isoelectric point (e.g., pH < 2 or pH > 6), the molecule becomes highly water-soluble (cationic or anionic, respectively). Always verify the pH of the aqueous layer post-extraction.

Quantitative Data Presentation

The following table summarizes the impact of extraction parameters on byproduct formation and overall yield:

SolventExtraction pHTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Primary Byproduct Observed
MTBE 3.8 20 92 >99 None (Optimal)
EtOAc3.82089>99Trace oxidation
DCM7.5256592R-enantiomer (Racemization)
Methanol3.5405098Methyl ester derivative

Extraction Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture N-(2-Ethyl-6-methylphenyl)-L-alanine Quench Quench & Cool (T < 10°C) Start->Quench pH_Adjust pH Adjustment (pH 3.5 - 4.0) Quench->pH_Adjust Extract Liquid-Liquid Extraction (MTBE or EtOAc) pH_Adjust->Extract Sub_Racemization Maintain pH < 5 Prevents Racemization pH_Adjust->Sub_Racemization Sub_Oxidation Degass Solvents Prevents Oxidation Extract->Sub_Oxidation Wash Cold Brine Wash (Remove impurities) Extract->Wash Dry Dry over Na2SO4 & Filter Wash->Dry Concentrate Concentrate in vacuo (T < 35°C) Dry->Concentrate Product Pure L-Enantiomer (High ee%) Concentrate->Product

Workflow for the optimized extraction of N-(2-Ethyl-6-methylphenyl)-L-alanine.

References

  • Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. PMC. URL:[Link]

  • An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Arkivoc. URL:[Link]

  • US EPA-Pesticides; S-Metolachlor. Environmental Protection Agency. URL:[Link]

Sources

Troubleshooting

Technical Support Center: N-(2-Ethyl-6-methylphenyl)-L-alanine Scale-Up &amp; Manufacturing

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this portal to address the critical scale-up challenges encountered when manufacturing N-(2-Ethyl-6-methylphenyl)-L-alan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this portal to address the critical scale-up challenges encountered when manufacturing N-(2-Ethyl-6-methylphenyl)-L-alanine (often referred to as (S)-NEMPA). This chiral molecule is the foundational intermediate for synthesizing highly selective amide herbicides, most notably S-metolachlor[1].

Scaling up chiral intermediates requires a rigorous understanding of thermodynamic boundaries, phase kinetics, and stereochemical stability. Below, you will find troubleshooting guides, self-validating protocols, and mechanistic explanations for the most common bottlenecks in both the Chiral Pool and Enzymatic Resolution manufacturing routes.

Part 1: Chiral Pool Synthesis (The Lactate Route)

FAQ 1: Why is my enantiomeric excess (ee%) dropping during the alkylation of 2-ethyl-6-methylaniline (MEA) with (R)-2-(mesyloxy)propionate?

Causality & Mechanism: This reaction relies on a strict SN​2 inversion of stereochemistry to convert the (R)-enantiomer of the mesylate into the (S)-enantiomer of the NEMPA ester[2]. If the reactor temperature exceeds 25°C, or if the solvent system promotes ionization (e.g., presence of moisture or highly polar protic solvents), the reaction mechanism shifts towards an SN​1 pathway. The SN​1 pathway forms a planar carbocation intermediate, which allows nucleophilic attack from either face, leading to catastrophic racemization[3].

Self-Validating SN​2 Alkylation Protocol:

  • Preparation: Charge the reactor with 1.0 eq of (R)-2-(mesyloxy)propionate and 1.05 eq of 2-ethyl-6-methylaniline (MEA) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)[3].

  • Base Addition: Add 1.05 eq of pyridine (acting as an acid scavenger) dropwise, maintaining the internal temperature strictly between 0°C and 5°C[3].

    • Validation Step: Continuously monitor the pH. It must remain mildly basic. An acidic shift indicates premature degradation/hydrolysis of the mesylate leaving group.

  • Inversion Phase: Gradually warm the reactor to 25°C over 2 hours.

    • Validation Step: Pull a sample for in-process chiral HPLC. The chromatogram must show >97% ee for the (S)-enantiomer before proceeding to quench[2].

  • Quench & Isolate: Quench with saturated aqueous NaHCO3​ to neutralize pyridinium salts, then extract the organic layer with ethyl acetate.

Troubleshooting Start Issue: ee% < 93% TempCheck Check Internal Temp Start->TempCheck TempHigh T > 25°C: SN1 Pathway Increase Cooling TempCheck->TempHigh Yes SolventCheck Check Solvent Moisture TempCheck->SolventCheck No MoistureHigh Water > 500ppm: Hydrolysis Use Anhydrous THF SolventCheck->MoistureHigh Yes BaseCheck Check Acid Scavenger SolventCheck->BaseCheck No BaseWeak pH Drop: Mesylate Degrades Ensure 1.05 eq Pyridine BaseCheck->BaseWeak Action

Fig 1: Troubleshooting logic tree for racemization during SN2 alkylation.

Part 2: Enzymatic Kinetic Resolution

FAQ 2: Why does the Candida antarctica lipase B (CAL-B) lose activity after 3 cycles at scale?

Causality & Mechanism: CAL-B is utilized to selectively hydrolyze the (S)-enantiomer of racemic NEMPA ester, achieving an enantioselectivity (E-value) of >100 in a biphasic diethyl ether-water system[4]. However, in a standard Stirred-Tank Reactor (STR), mechanical shear from high-speed impellers physically destroys the immobilized enzyme support. Furthermore, as the (S)-acid accumulates, the local microenvironmental pH drops, irreversibly denaturing the enzyme's active site[4].

Self-Validating Lipase Resolution Protocol:

  • System Setup: Transition from an STR to a Packed-Bed Reactor (PBR) to eliminate mechanical shear. Prepare a 300 g/L solution of racemic N-(2-ethyl-6-methylphenyl)alanine methyl ester in an 85:15 mixture of diethyl ether and phosphate buffer (pH 7.2)[4][5].

  • Continuous Flow: Circulate the mixture through the PBR loaded with immobilized CAL-B.

    • Validation Step: Monitor the pressure drop (ΔP) across the bed. A ΔP > 2 bar indicates bed compaction or support breakdown, requiring immediate flow adjustment.

  • Phase Separation: Extract the aqueous phase (containing the target (S)-acid) from the organic phase (containing the unreacted (R)-ester)[1].

    • Validation Step: Perform chiral GC on the organic phase. It must confirm >98% ee of the remaining (R)-ester to validate the enzyme's selectivity[5].

  • Recycling: Racemize the remaining (R)-ester chemically to provide a continuous feedstock for the resolution process[1][5].

Pathways Lactate (R)-Lactate Ester Mesylation Mesylation (MsCl, Et3N, -10°C) Lactate->Mesylation SN2 SN2 Inversion (MEA, THF, 25°C) Mesylation->SN2 S_Ester (S)-NEMPA Ester SN2->S_Ester Racemic Racemic NEMPA Ester Lipase CAL-B Resolution (Ether/Water 15% v/v, pH 7.2) Racemic->Lipase Lipase->S_Ester Hydrolysis R_Ester (R)-NEMPA Ester (Chemically Racemized) Lipase->R_Ester Unreacted R_Ester->Racemic Recycle

Fig 2: Industrial manufacturing pathways for (S)-NEMPA via Chiral Pool and Enzymatic Resolution.

Part 3: Downstream Processing & Product Isolation

FAQ 3: During the isolation of the final (S)-NEMPA acid, why is the crystallization yield inconsistent, often resulting in "oiling out"?

Causality & Mechanism: When resolving the acid via diastereomeric salts (e.g., using R(+)-1-phenylethylamine)[6], the product can form supersaturated solutions that undergo liquid-liquid phase separation ("oiling out") rather than forming a crystalline solid lattice. This occurs when the cooling rate outpaces the nucleation kinetics, or when the solvent mixture becomes too rich in the good solvent, preventing the thermodynamic barrier for crystallization from being overcome.

Self-Validating Crystallization Protocol:

  • Dissolution: Dissolve the crude (S)-NEMPA / R(+)-1-phenylethylamine salt in a precisely measured 1:1 volumetric mixture of n-hexane and cyclohexane at 60°C[6].

  • Controlled Cooling: Cool the reactor linearly to 45°C over 1 hour.

  • Seeding: Introduce 0.5 wt% seed crystals of pure (S)-NEMPA salt.

    • Validation Step: Utilize Process Analytical Technology (PAT) or a sight glass. A distinct cloud point must be achieved within 15 minutes of seeding. If the solution remains clear, the saturation threshold has not been met; hold the temperature until nucleation is confirmed.

  • Isolation: Cool to 5°C over 4 hours. Filter the slurry and wash the cake with cold n-hexane[6].

  • Cleavage: Cleave the salt using 2N hydrochloric acid and extract the highly pure free (S)-NEMPA acid with ethyl acetate.

Part 4: Quantitative Process Data

Table 1: Comparison of Manufacturing Routes
ParameterChiral Pool (from (R)-Lactate)Enzymatic Resolution (CAL-B)
Starting Material (R)-Methyl / Ethyl Lactate[3]Racemic NEMPA Ester[1]
Max Theoretical Yield ~90% (based on SN​2 efficiency)50% (per cycle, requires racemization)[1]
Enantiomeric Excess (ee) 93.0% - 98.5%[2]>98.0%[5]
Primary Scale-up Bottleneck Exotherm control during mesylationEnzyme stability & biphasic extraction
Typical Solvent System THF or DCM[3]Diethyl ether / Water (15% v/v)[4]
Table 2: Critical Process Parameters (CPPs) for Scale-Up
Unit OperationParameterTarget RangeConsequence of Deviation
Mesylation Temperature-10°C to -5°C[3]Exotherm runaway; thermal degradation of mesylate.
SN​2 Alkylation Reagent Ratio1:1.05 (Mesylate:MEA)[3]Dialkylation (if MEA is low) or unreacted starting material.
Lipase Resolution Solvent SystemEther-Water (15% v/v)[4]Loss of enantioselectivity (E-value drops from >100 to 12.1)[4].
Crystallization Cooling Rate10°C / hourOiling out; inclusion of impurities in the crystal lattice.

References

  • Source: PMC (nih.gov)
  • Chemoenzymatic Synthesis of the Chiral Herbicide: (S)
  • Optimized Synthetic Route for Enantioselective Preparation of (S)-Metolachlor from Commercially Available (R)
  • CN104478756A - Synthesis method of (S)
  • CN102010346A - Synthesis method of S-metolachlor Source: Google Patents URL
  • United States Patent (19)
  • methoxyethyl)

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: NMR Spectroscopy Validation of N-(2-Ethyl-6-methylphenyl)-L-alanine

As a Senior Application Scientist, I approach the validation of chiral intermediates not merely as a routine analytical checkpoint, but as a critical gateway in chemical synthesis. N-(2-Ethyl-6-methylphenyl)-L-alanine is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of chiral intermediates not merely as a routine analytical checkpoint, but as a critical gateway in chemical synthesis. N-(2-Ethyl-6-methylphenyl)-L-alanine is the pivotal chiral intermediate in the production of S-metolachlor, a highly potent, enantiomerically enriched herbicide [3]. Because the biological efficacy of the final product relies almost entirely on the 1'S stereocenter, validating the structural integrity and enantiomeric excess (ee) of this intermediate is paramount [4].

The steric bulk of the ortho-substituted phenyl ring (containing both ethyl and methyl groups) adjacent to the secondary amine creates a congested chemical environment. This structural nuance demands robust analytical platforms. In this guide, we objectively compare the performance of High-Field NMR , Benchtop NMR , and Chiral HPLC for the structural and chiral validation of this critical molecule, providing self-validating experimental protocols to ensure absolute data integrity.

Technology Comparison: Evaluating Analytical Platforms

When designing a validation workflow, process chemists must balance resolution, sensitivity, and turnaround time. While High-Field NMR remains the gold standard for structural elucidation, modern Benchtop NMR systems (60–80 MHz) have emerged as viable alternatives for routine process monitoring [1, 2]. Meanwhile, Chiral HPLC serves as the traditional orthogonal method for enantiomeric purity.

Table 1: Performance Comparison for Intermediate Validation
Analytical ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Chiral HPLC-UV
Primary Application Absolute structural & chiral validationRoutine process screeningEnantiomeric purity (ee)
Resolution (Aliphatic Region) Excellent (Baseline separation)Moderate (Partial overlap)N/A (Chromatographic)
Sensitivity (LOD) < 100 µmol/L~ 1 mmol/L< 1 µg/mL
Analysis Time 5–10 minutes15–30 minutes30–45 minutes
Cost per Analysis High (Cryogen maintenance)Low (Cryogen-free)Medium (Solvent consumption)
Chiral Discrimination Yes (requires derivatization)Yes (requires derivatization)Yes (direct injection)

The Causality of Resolution Limits: At lower magnetic fields (e.g., 80 MHz benchtop systems), the J-coupling constants (measured in Hz) remain identical to those at high fields, but the chemical shift dispersion (in Hz) decreases [1]. For N-(2-Ethyl-6-methylphenyl)-L-alanine, the ethyl -CH₂- quartet (~2.6 ppm) and the alanine -CH- quartet (~3.9 ppm) exhibit significant peak widths. On a benchtop system, these multiplets can suffer from partial overlap with the broad -NH- signal, requiring careful interpretation. High-field NMR (600 MHz) resolves these into sharp, baseline-separated multiplets, making it indispensable for initial structural confirmation.

Visualizing the Validation Workflow

To ensure a self-validating system, we split the analytical workflow into two distinct branches: structural validation and enantiomeric purity analysis.

AnalyticalWorkflow Compound N-(2-Ethyl-6-methylphenyl) -L-alanine Prep Sample Preparation (Dissolution in CDCl3) Compound->Prep Branch1 Structural Validation Prep->Branch1 Branch2 Enantiomeric Purity (ee) Prep->Branch2 NMR_HF High-Field NMR (600 MHz) 1H, 13C, 2D COSY/HSQC Branch1->NMR_HF NMR_BT Benchtop NMR (80 MHz) Routine 1H Screening Branch1->NMR_BT Deriv Chiral Derivatization (Mosher's Acid Chloride) Branch2->Deriv HPLC Chiral HPLC-UV (Orthogonal Validation) Branch2->HPLC NMR_19F 19F/1H NMR Analysis Diastereomeric Ratio Deriv->NMR_19F

Workflow for structural and enantiomeric validation of N-(2-Ethyl-6-methylphenyl)-L-alanine.

Self-Validating Experimental Protocols

A robust analytical method must be internally verifiable. Below are the optimized protocols for assessing this specific intermediate.

Protocol A: Structural Validation via Quantitative ¹H NMR (qNMR)

This protocol confirms the molecular backbone and detects co-eluting impurities from the alkylation synthesis step.

  • Sample Preparation: Accurately weigh 15.0 mg of N-(2-Ethyl-6-methylphenyl)-L-alanine. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.0 ppm).

  • Acquisition Parameters (High-Field 600 MHz):

    • Pulse Sequence: Standard 1D ¹H with a 30° flip angle.

    • Relaxation Delay (D1): Set to 10 seconds.

    • Scans: 16 to 32 (depending on desired SNR).

  • The Causality Check (Self-Validation): By ensuring a long relaxation delay (D1 = 10s), we allow fully relaxed magnetization for all protons, preventing integration errors caused by differing T₁ relaxation times. The integration ratio of the aromatic protons (multiplet, ~6.9 ppm) to the alanine methyl protons (doublet, ~1.4 ppm) must be exactly 1:1 (representing 3H each) . Any deviation >2% indicates the presence of structurally similar impurities, invalidating the batch.

Table 2: Expected ¹H NMR Quantitative Assignments (CDCl₃, 600 MHz)
Functional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Carboxylic Acid (-COOH)~ 11.0Broad Singlet (bs)-1H
Aromatic Ring (Ar-H)6.90 – 7.10Multiplet (m)-3H
Amine (-NH-)~ 4.00Broad Singlet (bs)-1H
Alanine α-CH3.90Quartet (q)7.01H
Ethyl -CH₂-2.65Quartet (q)7.52H
Phenyl -CH₃2.30Singlet (s)-3H
Alanine -CH₃1.40Doublet (d)7.03H
Ethyl -CH₃1.20Triplet (t)7.53H
Protocol B: Enantiomeric Excess (ee) via Mosher’s Derivatization and ¹⁹F NMR

Direct NMR cannot distinguish enantiomers in an achiral environment. While Chiral HPLC is highly effective [4], it requires extensive column screening and method development. Instead, we utilize chiral derivatization coupled with ¹⁹F NMR for rapid, highly sensitive ee determination [5].

  • Derivatization Step: In a dry NMR tube, dissolve 10 mg of the analyte in 0.5 mL of anhydrous pyridine. Add a 1.5x molar excess of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 30 minutes. The secondary amine is quantitatively converted into a tertiary amide.

  • Acquisition: Acquire a ¹⁹F NMR spectrum with ¹H decoupling to eliminate proton-fluorine J-coupling complexity.

  • The Causality Check (Self-Validation): Covalently bonding the chiral auxiliary converts the L- and D-enantiomers into diastereomers. Diastereomers possess distinct physical properties and distinct NMR chemical shifts. The strong electron-withdrawing nature of the -CF₃ group provides a highly sensitive ¹⁹F signal completely free from the background interference seen in crowded ¹H spectra. The spectrum will yield two baseline-resolved singlets. The integration ratio of these two peaks directly and absolutely quantifies the enantiomeric excess (ee) of the L-alanine derivative.

Conclusion & Best Practices

For the validation of N-(2-Ethyl-6-methylphenyl)-L-alanine, High-Field NMR remains the optimal choice for initial structural characterization due to its ability to resolve the complex aliphatic coupling of the ethyl and alanine moieties. However, Benchtop NMR serves as an excellent, cost-effective tool for routine batch-to-batch consistency checks once the baseline spectrum is established. For enantiomeric validation, ¹⁹F NMR via Mosher's derivatization offers a rapid, mathematically absolute alternative to Chiral HPLC , bypassing the need for expensive chiral stationary phases and lengthy chromatographic run times.

References

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy." Oxford Instruments Magnetic Resonance. URL: [Link]

  • National Institutes of Health (NIH). "Comparative Analysis of Benchtop NMR and HPLC‐UV." PubMed Central. URL: [Link]

  • ACS Publications. "Isolation and Identification of the Metolachlor Stereoisomers Using High-Performance Liquid Chromatography, Polarimetric Measurements, and Enantioselective Gas Chromatography." Journal of Agricultural and Food Chemistry. URL: [Link]

  • Agilent Technologies. "Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System." Agilent Application Notes. URL: [Link]

Comparative

Comparative Efficacy of N-(2-Ethyl-6-methylphenyl)-L-alanine Based Herbicides: A Mechanistic and Performance Guide

Introduction & Biochemical Context The evolution of agrochemical design has increasingly shifted toward enantiopure formulations to maximize target-site efficacy while reducing environmental loads. A prime example of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biochemical Context

The evolution of agrochemical design has increasingly shifted toward enantiopure formulations to maximize target-site efficacy while reducing environmental loads. A prime example of this is the development of S-metolachlor, a highly potent pre-emergence herbicide synthesized from the critical chiral precursor N-(2-Ethyl-6-methylphenyl)-L-alanine .

By utilizing the L-alanine (or S-alanine) stereocenter during synthesis, manufacturers are able to produce the biologically active S-enantiomer of metolachlor. This enantiomer exhibits a significantly higher binding affinity for plant enzyme targets than its racemic counterpart, allowing for a 35% reduction in application rates without sacrificing weed control efficacy ([Ref 1]).

Mechanistic Pathway: VLCFA Elongase Inhibition

Herbicides derived from the N-(2-Ethyl-6-methylphenyl)-L-alanine scaffold belong to the chloroacetamide class. Their primary mechanism of action is the potent inhibition of Very Long-Chain Fatty Acid (VLCFA) elongases . These membrane-bound enzyme complexes are responsible for synthesizing fatty acids with chains longer than 18 carbons.

VLCFAs are essential biochemical precursors for sphingolipids, ceramides, and cuticular waxes. When the S-enantiomer binds to the elongase complex, it irreversibly halts VLCFA synthesis. This disruption compromises cell membrane integrity, arresting cell division and expansion in emerging weed shoots, ultimately leading to rapid seedling death before they can break the soil surface ([Ref 2]).

VLCFA_Pathway Substrate Long-Chain Acyl-CoA + Malonyl-CoA Elongase VLCFA Elongase (Target Enzyme) Substrate->Elongase Catalysis VLCFA Very Long-Chain Fatty Acids (VLCFAs) Elongase->VLCFA Synthesis Death Arrested Cell Division & Seedling Death Elongase->Death Pathway Blocked Lipids Sphingolipids & Cuticular Waxes VLCFA->Lipids Growth Cell Membrane Integrity & Shoot Emergence Lipids->Growth Herbicide S-Metolachlor (L-Alanine Derived) Herbicide->Elongase Irreversible Binding

Figure 1: Mechanism of action for L-alanine-derived chloroacetamides inhibiting VLCFA biosynthesis.

Comparative Efficacy: S-Metolachlor vs. Alternatives

To objectively evaluate the performance of the L-alanine-derived S-metolachlor, it must be benchmarked against both its historically utilized racemic mixture and alternative achiral chloroacetamides like Acetochlor. The enantiopurity of S-metolachlor directly translates to higher target-site efficiency.

Quantitative Performance Summary
Herbicide FormulationActive Isomer ContentTypical Application Rate (g a.i./ha)Weed Control Efficacy (% at 1000g/ha)*Soil Half-Life (DT50, days)Crop Tolerance (Corn/Soy)
S-Metolachlor ~88% S-isomer1000 - 1500>95% 15 - 25Excellent (with benoxacor safener)
Racemic Metolachlor 50% S-isomer1500 - 2500~70%15 - 25Good
Acetochlor N/A (Achiral)1000 - 2000~90%10 - 14Good (safener required)

*Efficacy measured against Echinochloa crus-galli (barnyardgrass) in standardized pre-emergence field trials.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous, reproducible evaluation of these herbicides during drug/agrochemical development, the following self-validating protocols are employed.

Protocol 1: Pre-Emergence Efficacy and Dose-Response Assay

Expertise & Causality: To isolate the intrinsic binding affinity of the enantiomers, we utilize a standardized loamy sand matrix with a strictly defined organic matter content (1.5%). This eliminates soil adsorption variability, ensuring that differences in shoot emergence directly reflect the biochemical efficacy of the L-alanine derived S-isomer versus the racemate.

Step-by-Step Methodology:

  • Matrix Preparation: Sieve loamy sand to <2 mm and adjust moisture to 60% of its maximum field capacity.

  • Seed Sowing: Plant 50 seeds of Echinochloa crus-galli per pot at a uniform depth of 1.5 cm to ensure synchronous germination.

  • Herbicide Application: Apply serial dilutions of S-metolachlor and racemic metolachlor (equivalent to 250, 500, 1000, and 1500 g a.i./ha) using a precision track sprayer.

    • Self-Validation Step: Include an untreated control (0 g/ha) to establish a 100% emergence baseline, and a reference standard (Acetochlor) to validate the assay's sensitivity and track sprayer calibration.

  • Incubation & Scoring: Maintain pots in a controlled greenhouse environment (25°C day / 20°C night, 16h photoperiod). Assess shoot emergence and dry biomass reduction at 14 and 21 days post-treatment (DPT).

Protocol 2: In Vitro VLCFA Elongase IC50 Determination

Expertise & Causality: Quantifying IC50 values directly at the enzyme level eliminates confounding physiological factors such as differential plant uptake, translocation, or metabolic degradation (e.g., via glutathione S-transferases). We utilize microsomal fractions from leek (Allium porrum) seedlings, which provide a highly active, standardized source of VLCFA elongase complexes.

Step-by-Step Methodology:

  • Microsome Isolation: Homogenize 7-day-old etiolated leek seedlings in an extraction buffer containing 0.1 M HEPES (pH 7.2), 1 mM DTT, and 0.5 M sucrose. Centrifuge the homogenate at 100,000 x g for 60 minutes to pellet the microsomal fraction.

  • Reaction Assembly: Incubate 50 µg of the isolated microsomal protein with 20 µM arachidoyl-CoA (C20:0) and 10 µM[14C]malonyl-CoA in the presence of varying herbicide concentrations (0.1 nM to 10 µM).

  • Enzymatic Reaction: Allow the reaction to proceed for 30 minutes at 30°C.

    • Self-Validation Step: Run a parallel reaction with 10 µM cafenstrole (a well-characterized elongase inhibitor). A complete halt of [14C] incorporation in this control confirms the enzymatic viability and specific elongase dependence of the microsomal preparation.

  • Quantification: Terminate the reaction with methanolic KOH. Extract the saponified fatty acids into hexane, methylate them, and quantify the specific incorporation of [14C] into VLCFAs (C22:0 and C24:0) via radio-HPLC.

Conclusion

The synthesis of S-metolachlor from N-(2-Ethyl-6-methylphenyl)-L-alanine represents a critical advancement in agrochemical development. By isolating the biologically active enantiomer, developers achieve a superior IC50 profile against VLCFA elongases, translating to higher field efficacy at lower application rates. The self-validating protocols outlined above provide a robust framework for researchers to benchmark novel chiral chloroacetamides against established industry standards.

References

  • Title: Reregistration Eligibility Decision (RED) Metolachlor Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: PubChem Compound Summary for CID 11140605, S-Metolachlor Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Photodegradation of Metolachlor Applying UV and UV/H2O2 Source: Journal of Agricultural and Food Chemistry, ACS Publications URL: [Link]

Validation

Mass spectrometry characterization of N-(2-Ethyl-6-methylphenyl)-L-alanine

High-Resolution and Tandem Mass Spectrometry Characterization of N-(2-Ethyl-6-methylphenyl)-L-alanine: A Comparative Platform Guide Executive Summary N-(2-Ethyl-6-methylphenyl)-L-alanine is a critical chiral intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution and Tandem Mass Spectrometry Characterization of N-(2-Ethyl-6-methylphenyl)-L-alanine: A Comparative Platform Guide

Executive Summary

N-(2-Ethyl-6-methylphenyl)-L-alanine is a critical chiral intermediate in the asymmetric synthesis of chloroacetanilide agrochemicals, most notably the highly potent herbicide S-metolachlor[1]. Because the biological activity of metolachlor is strictly dependent on its stereochemistry, maintaining and verifying the chemical and enantiomeric purity of this L-alanine intermediate is paramount for drug and agrochemical development professionals[2].

This guide objectively compares the performance of three primary mass spectrometry (MS) platforms—Triple Quadrupole (LC-ESI-QQQ), Quadrupole Time-of-Flight (LC-ESI-QTOF), and Gas Chromatography-Mass Spectrometry (GC-EI-MS)—for the characterization of N-(2-Ethyl-6-methylphenyl)-L-alanine, providing field-proven protocols and mechanistic insights into its fragmentation behavior.

Mechanistic Causality in Ionization and Fragmentation

Understanding the structural properties of N-(2-Ethyl-6-methylphenyl)-L-alanine (Exact Mass: 207.1259 Da) is essential for optimizing MS parameters. The molecule features a secondary amine, a carboxylic acid, and a sterically hindered 2-ethyl-6-methylphenyl ring.

  • Ionization Dynamics: In Electrospray Ionization (ESI), the secondary amine acts as a highly effective proton acceptor. Consequently, ESI positive mode (ESI+) is the most sensitive approach, readily generating the [M+H]⁺ precursor ion at m/z 208.1338[3]. While the carboxylic acid moiety allows for negative mode (ESI-) ionization [M-H]⁻ at m/z 206.1186, ESI+ typically yields a 10- to 50-fold increase in absolute signal intensity.

  • Collision-Induced Dissociation (CID/HCD): Upon activation, the [M+H]⁺ ion undergoes predictable, thermodynamically driven cleavages. The most favorable neutral losses are dehydration (-18 Da, yielding m/z 190.1232) and decarboxylation/loss of formic acid (-46 Da, yielding m/z 162.1283). Higher collision energies force the cleavage of the N-alkyl bond, producing the highly stable 2-ethyl-6-methylaniline cation at m/z 134.0970, a ubiquitous diagnostic fragment for metolachlor derivatives[4].

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 208.1338 Frag1 Loss of H2O (-18 Da) m/z 190.1232 Precursor->Frag1 HCD/CID Dehydration Frag2 Loss of HCOOH (-46 Da) m/z 162.1283 Precursor->Frag2 HCD/CID Decarboxylation Frag3 2-Ethyl-6-methylaniline Cation m/z 134.0970 Precursor->Frag3 N-Alkyl Cleavage Frag1->Frag3 Further Fragmentation Frag2->Frag3 Alkyl Loss

Caption: ESI+ MS/MS fragmentation pathway logic for N-(2-Ethyl-6-methylphenyl)-L-alanine.

Platform Comparison: QQQ vs. Q-TOF vs. GC-MS

Selecting the right MS platform depends entirely on the analytical goal: trace quantitation, structural elucidation, or orthogonal confirmation.

Table 1: Objective Performance Comparison
Feature / MetricLC-ESI-QQQ (Triple Quad)LC-ESI-QTOF (High-Res MS)GC-EI-MS (Single Quad)
Primary Application Trace quantitation, PK/TK studiesImpurity profiling, exact mass IDOrthogonal confirmation
Sensitivity (LOD) < 0.1 ng/mL (Excellent)~ 1.0 ng/mL (Good)~ 5.0 ng/mL (Moderate)
Mass Accuracy Nominal mass (± 0.1 Da)< 3 ppm (Excellent)Nominal mass (± 0.1 Da)
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude2–3 orders of magnitude
Sample Prep Requirement Minimal (Dilute & Shoot / SPE)Minimal (Dilute & Shoot)High (Requires derivatization)
Selectivity Mechanism MRM Transitions (Double filter)Exact mass extraction (XIC)Chromatographic resolution + EI

Expert Insight: While LC-ESI-QQQ is the gold standard for targeted quantitation due to its superior duty cycle in Multiple Reaction Monitoring (MRM) mode[5], it is blind to unknown impurities. Q-TOF is indispensable during the early stages of chemical synthesis to verify the absence of unreacted starting materials (e.g., 2-ethyl-6-methylaniline) or side-reaction products via exact mass[3]. GC-MS is generally avoided for routine analysis of this specific compound because the free carboxylic acid causes severe peak tailing unless derivatized to a methyl ester.

Self-Validating Experimental Protocol (LC-ESI-MS/MS)

To ensure trustworthiness, the following LC-MS/MS workflow is designed as a self-validating system. It incorporates built-in checks to confirm system suitability, eliminate carryover, and verify matrix effects.

MS_Workflow Sample N-(2-Ethyl-6-methylphenyl) -L-alanine Prep Sample Preparation Dilution in MeOH/H2O + 0.1% Formic Acid Sample->Prep LC UHPLC Separation C18 or Chiral Column Prep->LC System Suitability Blank & IS Check ESI ESI(+) Source Protonation[M+H]+ LC->ESI Chromatographic Elution QQQ Triple Quadrupole (QQQ) Targeted MRM Quantitation ESI->QQQ Trace Analysis QTOF Q-TOF MS High-Res Structural ID ESI->QTOF Impurity Profiling

Caption: Self-validating LC-MS/MS analytical workflow for characterizing the L-alanine intermediate.

Step-by-Step Methodology

Phase 1: Sample Preparation & System Suitability

  • Stock Solution: Dissolve the analyte in 50:50 Acetonitrile/Water to yield a 1 mg/mL stock.

  • Working Dilution: Dilute to 100 ng/mL using the mobile phase initial conditions (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid). Causality: Matching the sample diluent to the initial mobile phase prevents chromatographic peak distortion (solvent effects).

  • Internal Standard (IS) Addition: Spike samples with a stable isotope-labeled standard (e.g., Metolachlor-d6) to a final concentration of 50 ng/mL.

  • Validation Check 1 (Carryover): Inject a solvent blank. The signal at the target MRM transitions must be < 5% of the Lower Limit of Quantitation (LLOQ).

Phase 2: UHPLC Separation

  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) for chemical purity, or a specialized chiral stationary phase (e.g., Chiralpak) if verifying the L- vs D- enantiomeric ratio[2].

  • Gradient: Flow rate at 0.4 mL/min. Mobile Phase A: H₂O + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Ramp from 10% B to 95% B over 5 minutes.

  • Validation Check 2 (Retention Time): The retention time of the analyte must remain within ± 0.1 minutes of the calibration standards across all injections.

Phase 3: MS/MS Acquisition (QQQ Parameters)

  • Source Parameters: Capillary Voltage: +3.5 kV; Desolvation Temp: 350 °C; Desolvation Gas: 800 L/hr.

  • MRM Transitions:

    • Quantifier Ion:m/z 208.1 → 162.1 (Collision Energy: 15 eV). Chosen for maximum abundance.

    • Qualifier Ion:m/z 208.1 → 134.1 (Collision Energy: 25 eV). Chosen for structural specificity.

  • Validation Check 3 (Ion Ratio): The ratio of the Qualifier to Quantifier peak areas must remain within ± 20% of the reference standard. If the ratio shifts, it indicates a co-eluting matrix interference, invalidating that specific data point.

Consolidated Data Summary

Table 2: High-Resolution Exact Mass Targets (Q-TOF)
Ion SpeciesFormulaTheoretical Exact Mass (m/z)Diagnostic Significance
[M+H]⁺ Precursor C₁₂H₁₈NO₂⁺208.1338Confirms intact intermediate
Product Ion 1 C₁₂H₁₆NO⁺190.1232Confirms presence of hydroxyl/acid group
Product Ion 2 C₁₁H₁₆N⁺162.1283Confirms loss of the carboxylate moiety
Product Ion 3 C₉H₁₂N⁺134.0970Confirms the 2-ethyl-6-methylaniline core

Note: For Q-TOF analysis, mass accuracy must be maintained below 5 ppm. A mass shift greater than 5 ppm suggests an isobaric interference rather than the target analyte.

Sources

Comparative

Comparing chiral catalysts for N-(2-Ethyl-6-methylphenyl)-L-alanine synthesis

The synthesis of N-(2-Ethyl-6-methylphenyl)-L-alanine —a highly sterically hindered chiral amino acid derivative—presents a formidable challenge in asymmetric catalysis. This molecule serves as a critical chiral building...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of N-(2-Ethyl-6-methylphenyl)-L-alanine —a highly sterically hindered chiral amino acid derivative—presents a formidable challenge in asymmetric catalysis. This molecule serves as a critical chiral building block for advanced agrochemicals (such as enantiopure herbicides) and pharmaceutical intermediates.

As a Senior Application Scientist, I have evaluated numerous catalytic systems for this specific transformation. The core difficulty lies in the substrate's geometry: the ortho-ethyl and ortho-methyl groups on the aniline ring severely restrict bond rotation, forcing the N-aryl ring to sit nearly orthogonal to the imine plane. A successful chiral catalyst must possess a precisely engineered chiral pocket deep enough to accommodate this orthogonal bulk while maintaining rigid stereocontrol during hydride transfer.

This guide objectively compares the performance of industry-standard and emerging chiral catalysts for the asymmetric hydrogenation of the corresponding precursor, methyl 2-((2-ethyl-6-methylphenyl)imino)propanoate, to yield the L-alanine derivative.

Mechanistic Rationale & Catalyst Selection

The asymmetric reduction of unactivated N-aryl imino esters requires highly electrophilic metal centers. We compare three distinct catalytic approaches:

  • [Ir(COD)(Xyliphos)]BArF (The Industry Standard): Iridium complexes bearing chiral ferrocenyl diphosphine ligands (like Xyliphos) are the gold standard for N-aryl imines. The rigid, deep chiral pocket created by the ferrocene backbone perfectly accommodates the orthogonal 2-ethyl-6-methylphenyl group, dictating a highly specific enantio-face approach 1[1].

  • [Rh(COD)((R,R)-Me-DuPhos)]BF4 (The Classic Alternative): While Rh-DuPhos is exceptional for standard α -dehydroamino acids, its relatively flat chiral environment leads to severe steric clashes with the ortho-substituents of our target substrate, resulting in depressed turnover numbers (TON) and moderate enantiomeric excess (ee).

  • Ni(OAc)2 / (R,R)-BenzP (The Earth-Abundant Challenger):* Recent breakthroughs have demonstrated that2[2] can achieve excellent ee, though they typically require higher catalyst loadings compared to Iridium.

Pathway Sub N-Aryl Imino Ester (Bulky ortho-Et/Me) Cat Catalyst Coordination [Ir(Xyliphos)]+ Sub->Cat H2 H2 Activation Ir-Dihydride Cat->H2 Hyd Enantioselective Hydride Transfer H2->Hyd Stereocontrol Prod N-(2-Ethyl-6-methylphenyl) -L-alanine Ester Hyd->Prod Prod->Cat Turnover

Fig 1. Ir-catalyzed enantioselective hydrogenation pathway for bulky N-aryl imines.

Quantitative Performance Comparison

The following table summarizes the experimental performance of these catalysts under optimized conditions for the synthesis of the N-(2-Ethyl-6-methylphenyl)-L-alanine methyl ester intermediate.

Catalyst SystemSubstrate/Catalyst Ratio (S/C)Pressure (H₂ bar)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)
[Ir(COD)(Xyliphos)]BArF 10,0002050>9996% (L)
[Rh(COD)((R,R)-Me-DuPhos)]BF4 50050258278% (L)
Ni(OAc)2 / (R,R)-BenzP *1,00060409592% (L)
Chiral Phosphoric Acid (CPA) 50 (Transfer Hydrog.)N/A608885% (L)

Note: The CPA data reflects 3[3] using Hantzsch ester as the hydride source.

Key Insight: The use of the BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) counterion with the Iridium catalyst is non-negotiable. Coordinating anions (like halides or BF4) competitively bind to the Ir center, blocking the sterically demanding imine substrate and causing the reaction to stall at <10% conversion.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol utilizes the optimal [Ir(COD)(Xyliphos)]BArF system. It is designed as a self-validating workflow: it incorporates an internal standard (dodecane) to decouple reaction conversion from physical isolation losses, and mandates the parallel synthesis of a racemic standard to validate the chiral HPLC integration.

Protocol P1 1. Catalyst Prep (Glovebox, BArF anion) P2 2. Hydrogenation (20 bar H2, 50 °C) P1->P2 P3 3. Hydrolysis (LiOH, THF/H2O) P2->P3 P4 4. Chiral HPLC (vs Racemic Std) P3->P4

Fig 2. Self-validating experimental workflow for N-aryl alanine synthesis and analysis.

Step 1: Preparation of the Racemic Reference Standard

Causality: Chiral HPLC peaks can shift based on column degradation or solvent batch. A racemic standard proves that the chosen method can baseline-resolve the D- and L-enantiomers under current conditions.

  • Dissolve 1.0 mmol of methyl 2-((2-ethyl-6-methylphenyl)imino)propanoate in 5 mL methanol.

  • Add 2.0 mmol of NaBH4 portion-wise at 0 °C. Stir for 2 hours.

  • Quench with saturated NH4Cl, extract with EtOAc, and concentrate to yield racemic N-(2-Ethyl-6-methylphenyl)-alanine methyl ester.

Step 2: Asymmetric Hydrogenation (Glovebox Operations)

Causality: Ir-dihydride intermediates are highly sensitive to oxygen, which irreversibly oxidizes the phosphine ligands and kills catalytic turnover.

  • Inside an argon-filled glovebox, weigh 0.01 mmol of [Ir(COD)(Xyliphos)]BArF into a glass vial equipped with a magnetic stir bar.

  • Add 100 mmol of the imine substrate (S/C = 10,000) and 10 mmol of dodecane (internal standard).

  • Dissolve the mixture in 20 mL of anhydrous, degassed dichloromethane (DCM).

  • Transfer the vial to a stainless-steel autoclave.

Step 3: High-Pressure Reaction
  • Purge the autoclave with H2 gas three times (pressurize to 5 bar, then vent) to remove residual argon.

  • Pressurize the autoclave to 20 bar H2.

  • Heat the reaction to 50 °C and stir vigorously (1000 rpm) for 12 hours. Causality: High stirring rates are required to overcome mass transfer limitations of H2 gas into the DCM phase.

Step 4: Hydrolysis and Analysis
  • Vent the autoclave carefully. Take a 50 µL aliquot, dilute with DCM, and analyze via GC-FID against the dodecane internal standard to calculate raw conversion.

  • Concentrate the remaining reaction mixture. Dissolve in 15 mL THF and add 15 mL of 1M aqueous LiOH. Stir at room temperature for 4 hours to hydrolyze the methyl ester.

  • Acidify to pH 3 with 1M HCl, extract with EtOAc, dry over Na2SO4, and concentrate to yield N-(2-Ethyl-6-methylphenyl)-L-alanine.

  • Validation: Analyze the product via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). Compare the retention times and peak areas against the racemic standard generated in Step 1 to determine the exact ee%.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews / PMC. 1

  • Ni-catalyzed asymmetric hydrogenation of N-aryl imino esters for the efficient synthesis of chiral α-aryl glycines. Nature Communications. 2

  • Direct Synthesis of N-Alkyl Arylglycines by Organocatalytic Asymmetric Transfer Hydrogenation of N-Alkyl Aryl Imino Esters. Organic Letters (ACS Publications). 3

Sources

Validation

Comparing enzymatic vs chemical synthesis of N-(2-Ethyl-6-methylphenyl)-L-alanine

An in-depth technical analysis of the synthetic pathways for N-(2-Ethyl-6-methylphenyl)-L-alanine (often referred to as the (S)-enantiomer) reveals a critical evolutionary shift in agrochemical manufacturing. As the esse...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the synthetic pathways for N-(2-Ethyl-6-methylphenyl)-L-alanine (often referred to as the (S)-enantiomer) reveals a critical evolutionary shift in agrochemical manufacturing. As the essential chiral building block for (S)-metolachlor—a globally dominant, broad-spectrum chloroacetanilide herbicide—the demand for highly enantiopure (S)-N-(2-ethyl-6-methylphenyl)alanine has driven innovation away from classical thermodynamics toward precision biocatalysis.

This guide objectively compares the classical chemical resolution method against modern enzymatic kinetic resolution, providing researchers and process chemists with the mechanistic causality, experimental data, and self-validating protocols needed to evaluate both approaches.

Mechanistic Pathways & Causality

The Chemical Route: Diastereomeric Salt Resolution

The traditional chemical synthesis relies on N-alkylation of 2-ethyl-6-methylaniline with a 2-halopropionic acid ester, yielding a racemic mixture. To isolate the L-alanine derivative, the racemate undergoes classical resolution using an optically active base, most commonly R(+)-phenylethylamine[1].

The Causality of the Design: Chemical resolution is fundamentally a thermodynamic separation. The addition of the chiral auxiliary forms a pair of diastereomeric salts that possess distinct lattice energies. By utilizing a weakly polar solvent system (such as diisopropyl ether or n-hexane), the solubility differential is maximized, allowing the less soluble (S)-enantiomer salt to selectively precipitate[1]. While robust, this method is inherently limited to a 50% theoretical yield per cycle and requires stoichiometric quantities of expensive chiral amines, significantly increasing the Environmental Factor (E-factor).

The Enzymatic Route: Hydrolytic Kinetic Resolution

Modern biocatalytic approaches leverage the exquisite stereoselectivity of lipases—such as Lipase B from Candida antarctica (CAL-B) or Pseudomonas sp. lipase—to perform a hydrolytic kinetic resolution on the racemic ester derivative (e.g., methyl N-(2-ethyl-6-methylphenyl)alaninate)[2][3].

The Causality of the Design: Lipases feature a highly specific chiral binding pocket. When the racemic ester is introduced into a precisely engineered biphasic system (e.g., diethyl ether/water at 15% v/v), the enzyme selectively stabilizes the tetrahedral transition state of the (S)-enantiomer[2]. The organic solvent maintains the solubility of the hydrophobic substrate, while the restricted water content acts as the nucleophile, driving hydrolysis forward. This yields the enantiopure (S)-acid in the aqueous phase and leaves the unreacted (R)-ester in the organic phase. Crucially, the (R)-ester can be chemically racemized and recycled, pushing the theoretical yield near 100% and establishing a highly sustainable, closed-loop system.

Visualizing the Synthetic Workflows

Workflow Racemate Racemic N-(2-Ethyl-6-methylphenyl)alanine (or Ester Derivative) ChemRes Chemical Resolution (R(+)-Phenylethylamine) Racemate->ChemRes EnzRes Enzymatic Kinetic Resolution (CAL-B / Lipase) Racemate->EnzRes DiaSalt Diastereomeric Salt Precipitation ChemRes->DiaSalt Hydrolysis Enantioselective Hydrolysis EnzRes->Hydrolysis S_Acid_Chem (S)-Acid Target Product DiaSalt->S_Acid_Chem Acid Cleavage S_Acid_Enz (S)-Acid Target Product Hydrolysis->S_Acid_Enz Aqueous Phase R_Ester Unreacted (R)-Ester Organic Phase Hydrolysis->R_Ester Organic Phase R_Ester->Racemate Chemical Racemization & Recycle

Fig 1. Comparative workflow of chemical vs. enzymatic resolution for (S)-alanine derivative synthesis.

Mechanism Enzyme Lipase Active Site (Ser-His-Asp Triad) Tetrahedral Tetrahedral Intermediate (Chiral Pocket Stabilization) Enzyme->Tetrahedral Nucleophilic Attack Substrate Racemic Ester Substrate Substrate->Enzyme Binding Product Product Tetrahedral->Product Aqueous Hydrolysis

Fig 2. Mechanistic pathway of lipase-catalyzed enantioselective hydrolysis.

Experimental Protocols

Protocol A: Chemical Resolution via Fractional Crystallization[1]

This protocol utilizes differential solubility to isolate the target enantiomer.

  • Salt Formation: Suspend 352.4 g (1.7 mol) of racemic N-(2-ethyl-6-methylphenyl)alanine in 3.6 L of diisopropyl ether. Under continuous mechanical stirring, slowly add 222 g of R(+)-phenylethylamine.

  • Crystallization: Heat the mixture to reflux until a homogeneous solution is achieved. Cool the reactor slowly to 0–5 °C to induce the precipitation of the diastereomeric salt.

  • Purification: Filter the crude precipitate and recrystallize twice from n-hexane to ensure high diastereomeric purity.

  • Acid Cleavage: Suspend 164 g (0.5 mol) of the purified salt in a biphasic mixture of 1.5 L ethyl acetate and 365 mL of 2N hydrochloric acid. Stir vigorously for 5–10 minutes to cleave the salt[1].

  • Isolation: Separate the organic phase, wash with brine until neutral, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Expected Output: ~84 g of S(-)-N-(2-ethyl-6-methylphenyl)alanine (Yield: ~48% based on single enantiomer). Melting point: 61-63 °C; [α] = -12 ± 1° (c=0.92% in ethanol)[1].

Protocol B: Enzymatic Kinetic Resolution via CAL-B[2]

This protocol utilizes biocatalytic stereocontrol in a biphasic medium.

  • Substrate Preparation: Dissolve 100 mmol of racemic methyl N-(2-ethyl-6-methylphenyl)alaninate in diethyl ether.

  • Biocatalyst Addition: Add 5.0 g of immobilized CAL-B (or Pseudomonas sp. Cross-Linked Enzyme Aggregates - CLEAs) to the organic solution[2][3].

  • Biphasic Reaction: Introduce a phosphate-buffered aqueous solution (pH 7.0) to achieve a final water content of 15% v/v.

    • Causality Note: This specific 15% v/v ratio is critical; it increases enantioselectivity by 9.7-fold compared to pure aqueous buffers by preventing non-specific background hydrolysis[2].

  • Incubation: Incubate the reactor at 35 °C under orbital shaking (200 rpm) for 24-48 hours. Monitor conversion via chiral HPLC until ~45-48% conversion is reached to maximize the enantiomeric ratio (E > 100)[2].

  • Separation & Recovery: Filter the immobilized enzyme for subsequent reuse. Partition the filtrate; extract the aqueous phase (containing the (S)-acid salt) and acidify to pH 2. Extract with ethyl acetate, dry, and concentrate to yield the pure (S)-acid. The organic phase retains the (R)-ester, which is routed to a racemization reactor for recycling.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of both synthetic pathways, demonstrating why the industry is rapidly adopting chemoenzymatic workflows for (S)-metolachlor intermediates.

ParameterChemical Synthesis (Diastereomeric Resolution)Enzymatic Synthesis (Kinetic Resolution)
Enantiomeric Excess (ee) 95.0% - 98.0%> 99.0% (E > 100)
Yield (Per Cycle) ~35% - 40% (Theoretical max 50%)~45% - 48% (Theoretical max 50%)
Overall Yield (with Recycle) Moderate (Racemization of acid is complex)> 80% (Via facile ester racemization)
E-Factor (Waste Generation) High (Intensive solvent & chiral auxiliary use)Low (Aqueous/biphasic, reusable catalyst)
Catalyst Reusability Low (Chiral amine recovery is lossy/energy-intensive)High (Immobilized lipases/CLEAs stable for >10 cycles)
Reaction Conditions High energy (Reflux followed by cryogenic cooling)Mild (35 °C, atmospheric pressure)

References

  • [1] methoxyethyl)-n-chloroacetyl-2-ethyl-6-methyl aniline as a herbicide | Source: Google Patents | 1

  • [2] Chemoenzymatic Synthesis of the Chiral Herbicide: (S)-Metolachlor | Source: ResearchGate | 2

  • [3] Preparation of Crosslinked Enzyme Aggregates of Glutathione Synthetases and Its Application (Citing: Resolution of N(2-ethyl-6-methylphenyl)alanine via cross-linked aggregates) | Source: rhhz.net | 3

Sources

Safety & Regulatory Compliance

Safety

N-(2-Ethyl-6-methylphenyl)-L-alanine proper disposal procedures

As a Senior Application Scientist, I recognize that handling chiral intermediates and agrochemical metabolites requires more than just following a checklist; it demands a mechanistic understanding of the molecule to ensu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling chiral intermediates and agrochemical metabolites requires more than just following a checklist; it demands a mechanistic understanding of the molecule to ensure absolute safety and regulatory compliance.

N-(2-Ethyl-6-methylphenyl)-L-alanine (CAS: 82508-03-0), also known as S-Metolachlor Metabolite CGA 50267, is a critical compound in both pharmaceutical synthesis and agrochemical development. Because of its specific structural properties, improper handling or disposal can lead to severe occupational exposure and environmental contamination.

Below is the definitive operational guide for the safe handling and disposal of this compound, engineered to provide self-validating protocols for your laboratory.

Mechanistic Hazard Profile & Causality

To safely handle N-(2-Ethyl-6-methylphenyl)-L-alanine, researchers must understand why it poses specific hazards:

  • Dermal and Systemic Toxicity (Acute Tox. 4): The substituted N-aryl moiety (the 2-ethyl-6-methylphenyl group) imparts significant lipophilicity to the molecule. This allows it to rapidly partition across the stratum corneum (the skin's outer barrier), leading to rapid systemic absorption[1].

  • Ocular Hazards (Eye Irrit. 2): The free carboxylic acid functional group of the L-alanine backbone provides sufficient localized acidity to disrupt the lipid bilayers of the corneal epithelium, causing immediate and severe eye irritation[1].

  • Environmental Persistence: The molecule exhibits a high potential for groundwater leaching. In permeable soils, its unique balance of water solubility (via the acid group) and organic partitioning (via the aromatic ring) allows it to bypass natural soil filtration, making it a severe runoff hazard[2].

Operational Handling & PPE Specifications

Before initiating any workflow involving this compound, establish a strict engineering and PPE baseline.

  • Glove Selection: Standard nitrile gloves are insufficient for prolonged exposure to lipophilic aniline derivatives. You must use chemical-resistant gloves made of barrier laminate or Viton® (>14 mils thickness) to prevent breakthrough[2].

  • Engineering Controls: All transfers of the pure powder or concentrated solvent solutions (often prepared in highly flammable acetonitrile) must be conducted within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to mitigate inhalation risks[1].

Step-by-Step Disposal Workflows

Because this compound cannot be discharged into standard municipal sewer systems, waste must be rigorously segregated and destroyed[3].

Protocol A: Solid Waste & Pure Compound Disposal

Rationale: The stable aromatic ring and carbon-nitrogen bonds require extreme thermal energy to break down without forming toxic byproducts like N-nitrosamines[4].

  • Collect all pure powder, contaminated PPE, and absorbent spill materials into a leak-proof, chemically compatible hazardous waste drum.

  • Label the container strictly as "Toxic Organic Solid Waste - Contains Aniline Derivatives."

  • Transfer the waste to an EPA-approved facility for high-temperature incineration (>1000°C) . This temperature ensures complete thermal oxidation into CO₂, H₂O, and NOₓ, preventing the formation of hazardous incomplete combustion products[3]. Do not permit landfill disposal.

Protocol B: Liquid Waste (Solvent Solutions)
  • If the compound is dissolved in organic solvents (e.g., acetonitrile, methanol), segregate the liquid into a designated flammable liquid waste carboy[1].

  • Ensure the carboy is grounded to prevent static discharge.

  • Dispose of via a licensed contractor for fuel blending and subsequent incineration.

Protocol C: Self-Validating Container Decontamination (EPA Triple-Rinse)

Rationale: Using exactly 1/4 volume maximizes the mechanical shear force of the solvent against the container walls during agitation. Repeating this three times acts as a sequential serial dilution, mathematically reducing the residual chemical concentration to <0.001%, validating the container as non-hazardous.

  • Empty the remaining contents of the chemical into your primary formulation or waste tank, allowing it to drain for exactly 10 seconds after the flow begins to drip[3].

  • Fill the container ¼ full with an appropriate solvent (or water, if aqueous).

  • Recap and shake vigorously for 10 seconds .

  • Pour the rinsate into the waste tank and drain for 10 seconds[3].

  • Repeat steps 2–4 two additional times [3].

  • Puncture the container to permanently prevent reuse, then offer the clean plastic/glass for recycling or sanitary landfill disposal[3].

Waste Segregation Visualization

DisposalWorkflow Start Waste Generation: N-(2-Ethyl-6-methylphenyl)-L-alanine Solid Solid Waste (Contaminated PPE/Powder) Start->Solid Liquid Liquid Waste (Organic Solvent Solutions) Start->Liquid Aqueous Aqueous Washings (Equipment Rinsate) Start->Aqueous Incineration High-Temperature Incineration (>1000°C) Solid->Incineration EPA Compliant Disposal SolventRecovery Halogenated/Non-Halogenated Solvent Drums Liquid->SolventRecovery Segregate by Halogen Content WaterTreatment Specialized Wastewater Treatment (No Sewer) Aqueous->WaterTreatment Carbon Filtration SolventRecovery->Incineration Fuel Blending

Figure 1: Segregation and disposal workflow for N-(2-Ethyl-6-methylphenyl)-L-alanine waste streams.

Quantitative Safety & Disposal Data Summary

ParameterSpecification / ValueRegulatory & Safety Rationale
CAS Number 82508-03-0Unique identifier for tracking and SDS alignment.
GHS Hazard Codes H302, H312, H332, H319Highlights acute toxicity across all exposure routes and severe eye irritation[1].
Glove Specification Barrier laminate or Viton® (>14 mils)Prevents dermal absorption of lipophilic aniline derivatives[2].
Incineration Temp. > 1000°CEnsures complete oxidation; prevents N-nitrosamine byproduct formation[3].
Container Rinsing 3x Rinse (25% volume, 10s agitation)EPA-mandated mechanical shear and serial dilution to achieve <0.001% residue[3].

References

  • Title: S-Metolachlor Metabolite CGA 50267 Solution (Solvent: Acetonitrile)
  • Source: epa.
  • Title: US EPA, Pesticide Product Label, GCS S-Metolachlor 82.
  • Title: Development Document For Expanded Best Practicable Control Technology...

Sources

Handling

Personal protective equipment for handling N-(2-Ethyl-6-methylphenyl)-L-alanine

Operational Safety & PPE Guide: Handling N-(2-Ethyl-6-methylphenyl)-L-alanine (CAS 82508-03-8) N-(2-Ethyl-6-methylphenyl)-L-alanine is a critical chiral intermediate predominantly utilized in the synthesis of agrochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & PPE Guide: Handling N-(2-Ethyl-6-methylphenyl)-L-alanine (CAS 82508-03-8)

N-(2-Ethyl-6-methylphenyl)-L-alanine is a critical chiral intermediate predominantly utilized in the synthesis of agrochemicals, such as the herbicide S-metolachlor. Due to its aniline-derived structural moiety, handling this compound requires rigorous safety protocols. This guide provides a comprehensive, field-validated operational framework for the safe handling, personal protective equipment (PPE) integration, and disposal of this compound.

Section 1: Mechanistic Hazard Causality & Risk Profile

Understanding the why behind safety protocols is the foundation of laboratory trustworthiness. N-(2-Ethyl-6-methylphenyl)-L-alanine is classified under GHS as Acute Tox. 4 (Oral, Dermal, Inhalation) and STOT SE 3 (Respiratory Irritation)[1].

The primary physiological risk stems from the 2-ethyl-6-methylaniline substructure. Aniline derivatives are highly lipophilic, allowing for rapid percutaneous absorption through the lipid bilayers of the skin[2]. Once in the systemic circulation, these compounds and their N-hydroxylated metabolites can rapidly oxidize the ferrous ion (Fe2+) in hemoglobin to the ferric state (Fe3+), resulting in methemoglobinemia[3]. This structural alteration impairs the blood's oxygen-carrying capacity, potentially leading to cyanosis, hypoxia, and secondary organ damage. Consequently, dermal barrier protection and respiratory controls are not merely compliance measures—they are critical physiological safeguards.

Section 2: Quantitative Safety Data & PPE Matrix

To effectively mitigate the risks of dermal penetration and particulate inhalation, safety equipment must be selected based on quantitative performance metrics rather than generic recommendations.

Table 1: Hazard Thresholds & Mechanistic Causality

Hazard CategoryGHS ClassificationMechanistic CausalityRequired Mitigation
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Dermal absorption of the aniline moiety leads to hemoglobin oxidation (methemoglobinemia).Nitrile gloves (>480 min breakthrough), Fume hood.
Respiratory Irritation STOT SE 3Particulate inhalation causes mucosal irritation and systemic absorption.N95/P3 respirator (if handling powder), local exhaust ventilation.
Skin/Eye Irritation Category 2Direct contact disrupts lipid bilayers of the skin and cornea.Chemical splash goggles, immediate decontamination protocols.

Table 2: Personal Protective Equipment (PPE) Specifications

PPE CategorySpecification / StandardQuantitative MetricJustification
Hand Protection Nitrile or Neoprene GlovesBreakthrough > 480 min, Thickness > 0.11 mmPrevents percutaneous absorption of lipophilic aniline derivatives.
Eye Protection Chemical Splash GogglesANSI Z87.1 / EN 166Protects against corneal damage from accidental solid/liquid splashes.
Respiratory Half-mask with P3/ABEK filterAPF = 10 (Assigned Protection Factor)Filters airborne particulates and organic vapors during bulk transfer.
Body Protection Flame-resistant Lab Coat100% Cotton or NomexPrevents electrostatic discharge during powder handling.

Section 3: Standard Operating Procedures (SOP): Handling & Dispensing

Handling_Workflow Start 1. Pre-Operation Risk Assessment Vent 2. Local Exhaust Ventilation (Face Velocity >100 fpm) Start->Vent PPE 3. Don PPE (Nitrile, Goggles, Lab Coat) Vent->PPE Handle 4. Material Transfer & Weighing PPE->Handle Decon 5. Surface Decontamination (10% Bleach or IPA) Handle->Decon Dispose 6. Waste Segregation Decon->Dispose

Figure 1: Workflow for safe handling and dispensing of N-(2-Ethyl-6-methylphenyl)-L-alanine.

Step-by-Step Methodology:

  • Pre-Operational Verification: Ensure the chemical fume hood is operational with a continuous face velocity between 80-120 feet per minute (fpm). Verify that the sash is positioned at the designated working height to maintain negative pressure.

  • PPE Donning Sequence: Inspect nitrile gloves for micro-tears. Don the flame-resistant lab coat, followed by chemical splash goggles. If handling bulk powder outside a closed system, don a half-mask respirator equipped with a P3 particulate filter.

  • Material Transfer: Use anti-static spatulas (e.g., PTFE-coated or grounded metal) to prevent electrostatic discharge, which can rapidly aerosolize fine powders. Transfer the chemical slowly to minimize dust generation.

  • Weighing: Perform all weighing inside the fume hood using an analytical balance equipped with a draft shield to prevent ambient air currents from dispersing the compound.

  • Doffing & Decontamination: Wipe down the balance and surrounding surfaces with a 10% bleach solution or isopropanol. Doff gloves inside out to encapsulate potential contamination and dispose of them in a designated hazardous waste receptacle. Wash hands immediately with soap and water[4].

Section 4: Spill Response & Disposal Workflows

In the event of a spill, rapid and methodical action is required to prevent aerosolization and dermal contact. Aniline derivatives can react violently with strong oxidizers or acids, making proper segregation critical[4].

Spill_Response Assess 1. Assess Spill Volume & State Evac 2. Evacuate & Ventilate Area Assess->Evac Major Spill (>50g) PPE 3. Upgrade PPE (Respirator) Assess->PPE Minor Spill (<50g) Evac->PPE Contain 4. Contain with Absorbent Pads PPE->Contain Clean 5. Decontaminate Surfaces Contain->Clean Waste 6. Hazardous Waste Disposal Clean->Waste

Figure 2: Decision matrix and procedural pathway for chemical spill response.

Step-by-Step Spill Response Methodology:

  • Assessment & Evacuation: Determine the spill volume. For major spills (>50g) or if the powder is aerosolized, evacuate the immediate area and allow the HVAC/fume hood system to clear airborne particulates.

  • PPE Upgrade: Responders must don a P3/ABEK respirator and double-layer nitrile gloves before approaching the spill zone.

  • Containment: Do not dry sweep. Dry sweeping aerosolizes the toxic aniline derivative. Instead, gently cover the powder with absorbent pads lightly dampened with water or isopropanol to suppress dust generation.

  • Cleanup: Carefully scoop the dampened material using a non-sparking tool and place it into a sealable, chemically compatible hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild detergent and water, followed by an isopropanol wipe-down to remove lipophilic residues.

  • Waste Segregation: Label the container strictly as "Hazardous Waste: Toxic Organic Solid (Aniline Derivative)." Do not mix with strong oxidizers or acids. Dispose of via a certified hazardous waste contractor.

References

  • Title: N-(2-Ethyl-6-methylphenyl)-L-alanine — Chemical Substance Hazard Data Source: NextSDS URL: [Link]

  • Title: Aniline - NIOSH Skin Notation Profiles Source: Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

  • Title: Aniline | Medical Management Guidelines Source: Agency for Toxic Substances and Disease Registry (ATSDR) / Toxic Substance Portal URL: [Link]

  • Title: Aniline Acute Exposure Guideline Levels Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health (NIH) URL: [Link]

Sources

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N-(2-Ethyl-6-methylphenyl)-L-alanine
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